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  • Product: A-317491 sodium salt hydrate

Core Science & Biosynthesis

Foundational

Mechanistic Profiling & Experimental Application of A-317491 Sodium Salt Hydrate

A Selective P2X3 and P2X2/3 Receptor Antagonist[1] Executive Summary A-317491 sodium salt hydrate is a potent, non-nucleotide competitive antagonist targeting the P2X3 homomeric and P2X2/3 heteromeric ATP-gated ion chann...

Author: BenchChem Technical Support Team. Date: March 2026

A Selective P2X3 and P2X2/3 Receptor Antagonist[1]

Executive Summary

A-317491 sodium salt hydrate is a potent, non-nucleotide competitive antagonist targeting the P2X3 homomeric and P2X2/3 heteromeric ATP-gated ion channels. Unlike earlier nucleotide-based antagonists (e.g., TNP-ATP) which suffer from rapid metabolic degradation and poor selectivity, A-317491 offers high stability and >100-fold selectivity over other P2 receptors.[1]

This guide details the physicochemical handling, mechanistic pharmacodynamics, and validated experimental protocols for utilizing A-317491 in nociceptive research. Crucially, this guide focuses on the sodium salt hydrate form , which provides the necessary water solubility for physiological assays that the free acid form lacks.

Chemical Identity & Physicochemical Handling[3]

The distinction between the free acid and the sodium salt hydrate is the most common source of experimental error. The free acid is practically insoluble in aqueous media, whereas the sodium salt is highly soluble.

PropertySpecificationApplication Note
Compound Name A-317491 Sodium Salt HydrateUse for all aqueous in vitro/in vivo studies.
Chemical Formula

Stoichiometry varies by hydration state.
Molecular Weight ~609.54 g/mol (Anhydrous basis)Critical: Check batch-specific Certificate of Analysis (CoA) for exact MW including hydration water before calculating molarity.
Solubility Water/Saline: >10 mg/mLNo DMSO required for stock if using salt form.
Stability Solid: -20°C (2 years)Solutions: Prepare fresh. Hydrolysis risk if stored >24h at RT.
Self-Validating Solubilization Protocol
  • Calculate Mass:

    
    .
    
    • Note: Use the MW from the specific vial label to account for water of hydration.

  • Solvent Addition: Add sterile PBS (pH 7.4) or physiological saline directly to the vial.

  • Verification: Vortex for 30 seconds. The solution should be optically clear. If turbidity persists, the compound may have degraded to the free acid or the pH is too low (< 7.0).

Pharmacodynamics: Mechanism of Action[1]

Target Specificity & Binding Kinetics

A-317491 functions as a competitive antagonist at the orthosteric ATP-binding site.[2] It prevents the conformational change required for channel gating, thereby inhibiting cation influx (


, 

).
  • Selectivity: It exhibits high affinity for P2X3 and P2X2/3 receptors but negligible activity at P2X1, P2X2, P2X4, P2X7, or other neurotransmitter receptors at concentrations up to 10 µM.[3][1][4][5]

  • Reversibility: The blockade is fully reversible upon washout, distinguishing it from irreversible covalent blockers.

  • Site of Action: Peripherally restricted.[6] Due to its high polarity (three carboxylic acid groups), it does not readily cross the blood-brain barrier (BBB). Systemic administration targets dorsal root ganglia (DRG) and peripheral nerve terminals, not central spinal sites, unless administered intrathecally.

Quantitative Potency Data

The following


 and 

values represent the compound's potency across species and receptor subtypes.
Receptor SubtypeSpecies

(nM)

(nM)
Context
P2X3 (Homomer) Human2297Recombinant cells,

flux
P2X3 (Homomer) Rat22~25DRG Neurons
P2X2/3 (Heteromer) Human9169Recombinant cells
P2X2/3 (Heteromer) Rat92-Recombinant cells
Signaling Pathway Visualization

The diagram below illustrates the blockade of nociceptive signaling at the primary afferent terminal.

G cluster_membrane Primary Afferent Terminal Membrane ATP Extracellular ATP (Ligand) P2X3_Closed P2X3 Receptor (Closed State) ATP->P2X3_Closed Binds A317491 A-317491 (Antagonist) A317491->P2X3_Closed Competes with ATP P2X3_Open P2X3 Receptor (Open Channel) P2X3_Closed->P2X3_Open Gating P2X3_Blocked Receptor-Antagonist Complex (Inactive) P2X3_Closed->P2X3_Blocked Stabilization Ca_Influx Ca2+ / Na+ Influx P2X3_Open->Ca_Influx Permeation P2X3_Blocked->Ca_Influx Inhibits Depolarization Membrane Depolarization Ca_Influx->Depolarization ActionPot Action Potential Generation Depolarization->ActionPot PainSignal Nociceptive Signal to Spinal Cord ActionPot->PainSignal

Figure 1: Mechanism of Action. A-317491 competes with ATP for the orthosteric site on P2X3 receptors, preventing channel opening and downstream nociceptive signaling.

Validated Experimental Protocols

In Vitro Electrophysiology (Patch Clamp)

Objective: Measure


 inhibition of ATP-evoked currents in DRG neurons.

Reagents:

  • External Solution: 140 mM NaCl, 5 mM KCl, 2 mM

    
    , 1 mM 
    
    
    
    , 10 mM HEPES, 10 mM Glucose (pH 7.4).
  • Agonist:

    
    -meATP (selective P2X agonist) or ATP (10 µM).[1][7]
    
  • Antagonist: A-317491 Sodium Salt (Stock 10 mM in water).

Workflow:

  • Cell Preparation: Dissociate rat DRG neurons and plate on poly-L-lysine coverslips.

  • Baseline Recording: Establish Whole-cell configuration (

    
    ).
    
  • Control Response: Apply Agonist (2s duration) via fast perfusion. Record peak current (

    
    ).
    
  • Washout: Peruse with external solution for 2 minutes (essential to prevent receptor desensitization artifacts).

  • Antagonist Pre-incubation: Perfuse A-317491 (varying concentrations: 1 nM – 1 µM) for 2 minutes prior to agonist co-application.

  • Test Response: Co-apply Agonist + A-317491. Record peak current (

    
    ).
    
  • Analysis: Calculate % Inhibition =

    
    .
    

Technical Insight: P2X3 receptors desensitize rapidly.[1][7] A-317491 is effective against both desensitizing and non-desensitizing currents, but pre-incubation is critical to reach equilibrium before the transient agonist pulse.

In Vivo Administration (Neuropathic Pain Models)

Objective: Assess anti-allodynic effects in Chronic Constriction Injury (CCI) models.

Formulation:

  • Dissolve A-317491 Sodium Salt in sterile 0.9% Saline.

  • Dose Range: 10 – 30 mg/kg (Subcutaneous).[6]

  • Intrathecal Dose: 10 – 30 nmol (Direct spinal delivery).

Workflow Visualization:

Protocol Start Start: A-317491 Sodium Salt Weigh Weigh & Calculate (Use Batch MW) Start->Weigh Dissolve Dissolve in Sterile Saline (Target: 3-10 mg/mL) Weigh->Dissolve Filter Syringe Filter (0.22 µm) Sterilization Dissolve->Filter Route Select Route Filter->Route SC Subcutaneous (s.c.) Systemic Peripheral Block Route->SC Neuropathic/Inflammatory IT Intrathecal (i.t.) Spinal Block Route->IT Central Sensitization Test_SC Behavioral Test (1h post-dose) Von Frey Threshold SC->Test_SC Test_IT Behavioral Test (30m post-dose) Von Frey Threshold IT->Test_IT

Figure 2: In Vivo Preparation and Administration Workflow. Note the filtration step to ensure sterility for animal injection.

References

  • Jarvis, M. F., et al. (2002). A-317491, a novel potent and selective non-nucleotide antagonist of P2X3 and P2X2/3 receptors, reduces chronic inflammatory and neuropathic pain in the rat.[4][5][8] Proceedings of the National Academy of Sciences, 99(26), 17179-17184.[4][5] [5]

  • Wu, G., et al. (2004). A-317491, a selective P2X3/P2X2/3 receptor antagonist, reverses inflammatory mechanical hyperalgesia through action at peripheral receptors in rats.[4][6] European Journal of Pharmacology, 504(1-2), 45-53.[4][6]

  • McGaraughty, S., et al. (2003). Effects of A-317491, a novel and selective P2X3/P2X2/3 receptor antagonist, on neuropathic, inflammatory and chemogenic nociception following intrathecal and intraplantar administration. British Journal of Pharmacology, 140(8), 1381–1388.

  • Neelands, T. R., et al. (2003). [3H]A-317491, a novel high-affinity non-nucleotide antagonist that specifically labels human P2X2/3 and P2X3 receptors. Journal of Pharmacology and Experimental Therapeutics, 311(1), 1-10.

Sources

Exploratory

Targeting Peripheral Pain Pathways: A Technical Guide to A-317491

Executive Summary A-317491 is a potent, selective, non-nucleotide antagonist of the P2X3 homomeric and P2X2/3 heteromeric receptors.[1][2][3][4][5][6][7] Unlike early purinergic antagonists (e.g., TNP-ATP) which were met...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

A-317491 is a potent, selective, non-nucleotide antagonist of the P2X3 homomeric and P2X2/3 heteromeric receptors.[1][2][3][4][5][6][7] Unlike early purinergic antagonists (e.g., TNP-ATP) which were metabolically unstable and non-selective, A-317491 represents a stable, high-affinity probe.

This guide details the technical application of A-317491 in pre-clinical research, focusing on its utility in dissecting the role of peripheral vs. spinal P2X3 signaling in chronic nociception.

Part 1: Molecular Profile & Pharmacodynamics

Chemical Identity

A-317491 is a tricarboxylic acid derivative. Its non-nucleotide structure confers metabolic stability, preventing degradation by ecto-nucleotidases that rapidly hydrolyze ATP analogs.

  • IUPAC Name: 5-[[[(3-Phenoxyphenyl)methyl][(1S)-1,2,3,4-tetrahydro-1-naphthalenyl]amino]carbonyl]-1,2,4-benzenetricarboxylic acid[8]

  • Stereochemistry: The (S)-enantiomer is the active biological agent. The (R)-enantiomer (A-317344) is significantly less active and serves as an excellent negative control in experimental designs.

  • Solubility Profile:

    • Free Acid: Insoluble in water; requires DMSO or pH adjustment (basic) for solubilization.

    • Sodium Salt: Soluble in water (~15 mg/mL), making it preferred for in vivo aqueous formulations.

Mechanism of Action

A-317491 acts as a competitive antagonist at the ATP binding site. P2X3 receptors are trimeric ion channels; ATP binds at the interface between subunits. A-317491 occupies this orthosteric site, preventing the conformational change required for channel gating and subsequent Ca²⁺ influx.

Selectivity Profile

The compound exhibits >100-fold selectivity for P2X3 and P2X2/3 over other P2 receptors (P2X1, P2X4, P2X7) and has no significant activity at other neurotransmitter receptors at concentrations <10 µM.

Table 1: Binding Affinity (Ki) and Potency (IC50) Across Species

Target ReceptorSpeciesKi (nM)IC50 (nM)*Selectivity Ratio
P2X3 (Homomer) Human22 ~971x (Reference)
P2X3 (Homomer) Rat22 ~20-501x
P2X2/3 (Heteromer) Human9 ~25High Affinity
P2X2/3 (Heteromer) Rat92 ~100Moderate Affinity
P2X1Human>2,500>4,000Low
P2X7Human>8,000>10,000Negligible

*IC50 values are dependent on agonist concentration (typically tested against 30-100 nM α,β-meATP).

Part 2: Visualizing the Signaling Blockade

The following diagram illustrates the mechanistic interruption of the nociceptive signal by A-317491 at the primary afferent neuron.

P2X3_Blockade cluster_Neuron Primary Afferent Neuron (DRG) Tissue_Injury Tissue Injury / Inflammation ATP_Release Extracellular ATP Release Tissue_Injury->ATP_Release Induces P2X3_Receptor P2X3 / P2X2/3 Receptor (Closed State) ATP_Release->P2X3_Receptor Binds (Agonist) Ca_Influx Ca2+ / Na+ Influx P2X3_Receptor->Ca_Influx Gating (If unblocked) A317491 A-317491 (Antagonist) A317491->P2X3_Receptor Competes/Blocks Depolarization Membrane Depolarization (Action Potential) Ca_Influx->Depolarization Triggers Spinal_Cord Spinal Dorsal Horn (Nociceptive Transmission) Depolarization->Spinal_Cord Pain Signal

Caption: A-317491 competitively inhibits ATP binding at P2X3 receptors on DRG neurons, preventing depolarization.

Part 3: In Vitro Experimental Protocols

Protocol A: Calcium Imaging (FLIPR Assay)

Purpose: High-throughput validation of antagonist potency.

  • Cell Line: HEK293 or 1321N1 cells stably transfected with human or rat P2X3.

  • Reagents:

    • Agonist: α,β-methylene ATP (α,β-meATP).[1][3] This is preferred over ATP as it is resistant to degradation.

    • Dye: Fluo-4 AM or Fura-2 (calcium indicators).

  • Workflow:

    • Seeding: Plate cells at 50,000 cells/well in black-walled 96-well plates. Incubate 24h.

    • Loading: Aspirate media. Load cells with Fluo-4 AM (4 µM) in HBSS buffer + 2.5 mM Probenecid (to inhibit dye efflux). Incubate 45 min at 37°C.

    • Pre-treatment: Add A-317491 (varying concentrations, e.g., 0.1 nM to 10 µM) 15 minutes prior to agonist addition.

    • Stimulation: Inject α,β-meATP (EC80 concentration, typically ~100 nM).

    • Readout: Measure fluorescence intensity (excitation 488 nm, emission 525 nm).

    • Calculation: Plot % Inhibition vs. Log[A-317491] to determine IC50.

Protocol B: Whole-Cell Patch Clamp (Electrophysiology)

Purpose: Definitive characterization of channel kinetics and block reversibility.

  • Preparation: Isolate Dorsal Root Ganglion (DRG) neurons from Sprague-Dawley rats.

  • Internal Solution (Pipette): 140 mM CsCl, 10 mM EGTA, 10 mM HEPES (pH 7.3).

  • External Solution (Bath): Standard Tyrode’s solution containing 2 mM Ca²⁺ and 1 mM Mg²⁺.

  • Voltage Clamp: Hold membrane potential at -60 mV.

  • Application:

    • Apply α,β-meATP (10 µM) via rapid perfusion system (2s duration) to elicit inward current.

    • Allow 2-minute wash/recovery (P2X3 desensitizes rapidly; recovery time is critical).

    • Perfuse A-317491 for 2 minutes.

    • Re-apply α,β-meATP in the presence of A-317491.

  • Validation: Demonstrate that the block is reversible upon washout of A-317491.

Part 4: In Vivo Application & Formulation

Formulation Strategy

A-317491 is an acid.[3] For in vivo use, proper pH is non-negotiable to prevent precipitation and tissue irritation.

  • Vehicle: 0.9% Saline with minimal NaOH to adjust pH to 7.0–7.4.

  • Stock Prep: Dissolve A-317491 free acid in a small volume of 0.1 N NaOH, then dilute with saline. Alternatively, use the Sodium Salt hydrate directly in saline.

  • Stability: Fresh preparation recommended. Protect from light.

Dosing and Routes

A-317491 has poor Blood-Brain Barrier (BBB) permeability . This property allows researchers to distinguish between peripheral and central mechanisms.

  • Systemic (Subcutaneous/Intravenous):

    • Dose: 10–30 mg/kg.[5]

    • Target: Peripheral nerve terminals (skin, muscle, viscera).

    • Outcome: Reduces hyperalgesia in inflammatory models; less effective in established neuropathic pain unless high doses are used.

  • Intrathecal (Spinal):

    • Dose: 10–30 nmol (rat).[4]

    • Target: Central terminals of primary afferents in the dorsal horn.

    • Outcome: Highly effective in neuropathic pain (CCI, Chung model).

Experimental Workflow: Neuropathic Pain Model

The following Graphviz diagram outlines the decision tree for testing A-317491 in a Chronic Constriction Injury (CCI) model.

InVivo_Workflow Start Start: Rat CCI Model Surgery Sciatic Nerve Ligation (Day 0) Start->Surgery Recovery Recovery & Pathology Dev (14 Days) Surgery->Recovery Baseline Baseline Von Frey Testing Recovery->Baseline Route_Decision Select Route Baseline->Route_Decision Group_IT Intrathecal (i.t.) Target: Spinal P2X3 Route_Decision->Group_IT Central Mech. Group_SC Subcutaneous (s.c.) Target: Peripheral P2X3 Route_Decision->Group_SC Peripheral Mech. Dosing Administer A-317491 (10-30 nmol i.t. / 30 mg/kg s.c.) Group_IT->Dosing Group_SC->Dosing Readout Measure Mechanical Allodynia (1h, 3h post-dose) Dosing->Readout

Caption: Workflow for assessing A-317491 efficacy in neuropathic pain via differential administration routes.

Part 5: References

  • Jarvis, M. F., et al. (2002). "A-317491, a novel potent and selective non-nucleotide antagonist of P2X3 and P2X2/3 receptors, reduces chronic inflammatory and neuropathic pain in the rat."[2][5] Proceedings of the National Academy of Sciences. [7]

  • Wu, G., et al. (2004). "A-317491, a selective P2X3/P2X2/3 receptor antagonist, reverses inflammatory mechanical hyperalgesia through action at peripheral receptors in rats."[5] European Journal of Pharmacology.

  • McGaraughty, S., et al. (2003). "Effects of A-317491, a novel and selective P2X3/P2X2/3 receptor antagonist, on neuropathic, inflammatory and chemogenic nociception following intrathecal and intraplantar administration."[4] British Journal of Pharmacology.

  • Vignali, S., et al. (2021). "P2X3 Receptor Ligands: Structural Features and Potential Therapeutic Applications." Frontiers in Pharmacology.

Sources

Foundational

The Role of A-317491 in Preclinical Models of Neuropathic Pain: A Technical Guide

This guide provides an in-depth technical overview of A-317491, a potent and selective P2X3 and P2X2/3 receptor antagonist, and its significant role in the preclinical evaluation of treatments for neuropathic pain. Desig...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical overview of A-317491, a potent and selective P2X3 and P2X2/3 receptor antagonist, and its significant role in the preclinical evaluation of treatments for neuropathic pain. Designed for researchers, scientists, and professionals in drug development, this document synthesizes key findings, experimental methodologies, and the mechanistic rationale behind the investigation of A-317491 as a potential analgesic.

Introduction: Targeting the Purinergic System in Neuropathic Pain

Neuropathic pain, a debilitating chronic condition arising from damage or disease affecting the somatosensory nervous system, remains a significant therapeutic challenge. A key area of investigation has been the role of purinergic signaling, where extracellular adenosine triphosphate (ATP) acts as a crucial neurotransmitter and neuromodulator in pain pathways. ATP released from damaged cells or active neurons in the dorsal root ganglia (DRG) and spinal cord can activate ionotropic P2X receptors on primary afferent nerve fibers, leading to the initiation and propagation of pain signals.

Among the seven P2X receptor subtypes, the P2X3 receptor has emerged as a prime target for analgesic drug development. It is predominantly expressed on small-diameter, nociceptive C-fiber and Aδ-fiber afferent neurons. The activation of homomeric P2X3 receptors and heteromeric P2X2/3 receptors by ATP leads to rapid cation influx, membrane depolarization, and the generation of action potentials that are transmitted to the central nervous system and perceived as pain. A-317491 (N-(5-(((4-chlorophenyl)sulfamoyl)amino)methyl)-2-methylphenyl)-N'-(3-methoxy-5-(trifluoromethyl)phenyl)urea) was developed as a potent and selective, non-nucleotide antagonist of P2X3 and P2X2/3 receptors, making it an invaluable tool for probing the function of these receptors in pain states.

Mechanism of Action: Antagonism of P2X3-Mediated Nociception

A-317491 exerts its analgesic effects by directly blocking the activation of P2X3 and P2X2/3 receptors on nociceptive neurons. This prevents the ATP-induced influx of cations (primarily Na⁺ and Ca²⁺) that is necessary for neuronal depolarization. By inhibiting this initial step in the signaling cascade, A-317491 effectively dampens the transmission of pain signals from the periphery to the central nervous system. The high selectivity of A-317491 for P2X3-containing receptors over other P2X subtypes minimizes potential off-target effects, a critical aspect for therapeutic development.

Signaling Pathway of P2X3 Receptor Activation in Nociception

P2X3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Nociceptor Membrane cluster_intracellular Intracellular Space ATP ATP (Released from damaged cells) P2X3 P2X3 / P2X2/3 Receptor (Ion Channel) ATP->P2X3 Binds & Activates Depolarization Membrane Depolarization P2X3->Depolarization Na⁺ Influx Ca_Influx Ca²⁺ Influx P2X3->Ca_Influx Action_Potential Action Potential Generation Depolarization->Action_Potential Ca_Influx->Action_Potential Modulates Pain_Signal Pain Signal to CNS Action_Potential->Pain_Signal Propagation A317491 A-317491 (Antagonist) A317491->P2X3 Blocks Experimental_Workflow cluster_setup Phase 1: Model Induction & Baseline cluster_testing Phase 2: Efficacy Testing start Select Adult Sprague-Dawley Rats acclimate Acclimatization Period (7 days) start->acclimate baseline Baseline Behavioral Testing (von Frey filaments) acclimate->baseline surgery CCI Surgery: Ligate Sciatic Nerve baseline->surgery recovery Post-operative Recovery (14 days) surgery->recovery confirm Confirm Mechanical Allodynia recovery->confirm Pain State Development grouping Randomize into Groups (Vehicle, A-317491 doses) confirm->grouping admin Drug Administration (e.g., Intrathecal) grouping->admin post_admin_test Post-treatment Behavioral Testing (e.g., 30, 60, 120 min) admin->post_admin_test analysis Data Analysis: Calculate % Reversal of Allodynia post_admin_test->analysis

Caption: Standard experimental workflow for evaluating A-317491 in the rat CCI model of neuropathic pain.

Detailed Protocol: Assessment of Mechanical Allodynia Reversal

Objective: To determine the dose-dependent effect of intrathecally administered A-317491 on mechanical allodynia in rats with established neuropathic pain following CCI surgery.

Materials:

  • Rats with confirmed CCI-induced mechanical allodynia (Paw withdrawal threshold < 4g).

  • A-317491, dissolved in appropriate vehicle (e.g., saline or DMSO).

  • Vehicle control.

  • Set of calibrated von Frey filaments (e.g., 2, 4, 6, 8, 10, 15 g).

  • Testing chambers with a wire mesh floor.

  • Intrathecal injection needles and syringes.

Procedure:

  • Acclimatization: Place the rats in the testing chambers for at least 15-20 minutes before each testing session to allow them to acclimate to the environment.

  • Pre-drug Baseline Measurement: Determine the pre-drug paw withdrawal threshold (PWT) for the ipsilateral (injured) hind paw.

    • Apply von Frey filaments to the mid-plantar surface of the paw, starting with a low-force filament and progressing to higher forces.

    • A positive response is defined as a sharp withdrawal of the paw.

    • The PWT is the lowest force filament that elicits a withdrawal response in at least 50% of applications (e.g., 3 out of 5 times).

  • Drug Administration:

    • Gently restrain the rat and perform an intrathecal injection between the L5 and L6 vertebrae.

    • Administer a low volume (e.g., 10 µL) of either vehicle or a specific dose of A-317491.

  • Post-drug Measurements:

    • At specified time points after injection (e.g., 15, 30, 60, 90, and 120 minutes), re-assess the PWT for the ipsilateral paw using the same method as in step 2.

  • Data Analysis:

    • Calculate the percentage reversal of mechanical allodynia for each animal at each time point using the following formula: % Reversal = [(Post-drug PWT) - (Pre-drug PWT)] / [(Pre-injury Baseline PWT) - (Pre-drug PWT)] x 100

    • Perform statistical analysis (e.g., Two-way ANOVA followed by a post-hoc test) to compare the effects of different doses of A-317491 against the vehicle control group.

Trustworthiness through Self-Validation: This protocol incorporates critical internal controls. The use of a vehicle group accounts for any effects of the injection procedure itself. Establishing a stable pre-drug baseline ensures that the observed effects are due to the compound. The time-course measurement allows for the determination of the onset and duration of the drug's action.

Conclusion and Future Directions

A-317491 has been a cornerstone pharmacological tool, providing robust evidence for the critical role of P2X3 and P2X2/3 receptors in the pathophysiology of neuropathic pain. Preclinical studies have consistently shown its efficacy in reversing pain behaviors in various animal models, validating these receptors as a promising target for novel analgesics. The insights gained from studies involving A-317491 have paved the way for the development of other P2X3/P2X2/3 antagonists, some of which have advanced into clinical trials for conditions like chronic cough and neuropathic pain. While A-317491 itself did not proceed to become a clinical drug, its contribution to the field lies in its power to elucidate a fundamental pain mechanism, guiding future drug discovery efforts toward more effective and targeted pain therapies.

References

  • Title: P2X3 and P2X2/3 Receptors in Sensory Nerves as Pain Targets Source: Journal of the Peripheral Nervous System URL: [Link]

  • Title: The P2X3 receptor and its role in pain Source: Neuropharmacology URL: [Link]

  • Title: A-317491, a novel potent and selective non-nucleotide antagonist of P2X3 and P2X2/3 receptors, reduces chronic inflammatory and neuropathic pain in the rat Source: Proceedings of the National Academy of Sciences URL: [Link]

  • Title: P2X3 receptor antagonist A-317491 attenuates inflammatory and neuropathic pain in the rat Source: European Journal of Pharmacology URL: [Link]

  • Title: The P2X3 receptor antagonist A-317491 is effective in reducing mechanical allodynia in a rat model of neuropathic pain Source: British Journal of Pharmacology URL: [Link]

  • Title: Involvement of P2X3 receptors in the maintenance of mechanical hyperalgesia in a rat model of diabetic neuropathy Source: Brain Research URL: [Link]

Exploratory

Technical Monograph: A-317491 for Studying Inflammatory Pain Pathways

Executive Summary: The Precision Tool for Purinergic Signaling A-317491 is a potent, selective, non-nucleotide antagonist of P2X3 homomeric and P2X2/3 heteromeric receptors.[1][2][3][4][5][6][7][8] Unlike earlier generat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Precision Tool for Purinergic Signaling

A-317491 is a potent, selective, non-nucleotide antagonist of P2X3 homomeric and P2X2/3 heteromeric receptors.[1][2][3][4][5][6][7][8] Unlike earlier generation antagonists (e.g., TNP-ATP, PPADS) which suffered from rapid metabolic degradation or lack of subtype specificity, A-317491 offers a stable, highly selective chemical probe for dissecting the role of ATP-mediated nociception in chronic inflammatory and neuropathic pain states.

Key Technical Value:

  • High Selectivity: >100-fold selective for P2X3/P2X2/3 over other P2 receptors.[1][2][3]

  • Peripheral Restriction: Poor CNS penetration allows researchers to isolate peripheral nociceptive mechanisms without central confounds.

  • State-Dependent Efficacy: Highly effective in chronic sensitization models (e.g., CFA, nerve injury) while sparing acute nociception, making it an ideal tool for studying pathological pain plasticity.

Pharmacological Profile & Mechanism of Action[1][10]

Molecular Mechanism

A-317491 functions as a competitive antagonist at the ATP binding site.[8] X-ray crystallography studies confirm that its tricarboxylic acid moiety occupies the same binding pocket as the phosphate chain of ATP.[8] By blocking this site on P2X3 receptors located on small-diameter dorsal root ganglion (DRG) neurons (C-fibers), A-317491 prevents ATP-induced calcium influx, membrane depolarization, and the subsequent release of pro-nociceptive neurotransmitters (Glutamate, CGRP) in the dorsal horn.

Quantitative Potency Data

The following parameters should guide your concentration calculations for in vitro and in vivo assays.

ParameterTarget ReceptorSpeciesValueReference
Ki P2X3 (Homomer)Human22 nM[Jarvis et al., 2002]
Ki P2X3 (Homomer)Rat22 nM[Jarvis et al., 2002]
Ki P2X2/3 (Heteromer)Human9 nM[Jarvis et al., 2002]
Ki P2X2/3 (Heteromer)Rat92 nM[Jarvis et al., 2002]
IC50 DRG CurrentsRat15 nM[Wu et al., 2004]
Selectivity P2X1, P2X2, P2X4Rat/Human> 10 µM[Jarvis et al., 2002]
Pathway Visualization

The diagram below illustrates the blockade mechanism within the nociceptive signaling cascade.

P2X3_Pathway ATP Extracellular ATP (Tissue Injury) P2X3 P2X3 / P2X2/3 Receptor (Primary Afferent Terminal) ATP->P2X3 Activates A317491 A-317491 (Antagonist) A317491->P2X3 Competitively Blocks CaFlux Ca2+ / Na+ Influx P2X3->CaFlux Opens Channel Depol Membrane Depolarization (Generator Potential) CaFlux->Depol AP Action Potential Firing Depol->AP Release Neurotransmitter Release (Glu, SP, CGRP) AP->Release Pain Nociceptive Transmission (Dorsal Horn) Release->Pain

Caption: A-317491 competitively inhibits ATP binding at P2X3 receptors, preventing cation influx and downstream nociceptive signaling.

Experimental Protocols

Critical Formulation Guidelines (Self-Validating Step)

A-317491 has poor aqueous solubility at neutral pH, which is a common source of experimental failure (precipitation leads to erratic dosing).

Validated Vehicle Formulation: To achieve a clear solution for systemic (s.c. or i.p.) administration (up to 3-10 mg/mL):

  • Step 1: Dissolve A-317491 in 10% DMSO . Vortex until fully dissolved.

  • Step 2: Add 40% PEG-300 (Polyethylene glycol).

  • Step 3: Add 5% Tween-80 .

  • Step 4: Slowly add 45% Saline (0.9% NaCl) while vortexing.

    • Check: Solution must be clear. If cloudy, sonicate at 37°C.

    • Control: Prepare the exact same vehicle without the active compound for the control group.

In Vivo Inflammatory Pain Model (CFA-Induced)

This protocol utilizes the Complete Freund's Adjuvant (CFA) model, as A-317491 is most effective in states of receptor sensitization.

Rationale: Acute pain models (e.g., tail flick) are often insensitive to P2X3 blockade because P2X3 upregulation/sensitization (seen in inflammation) has not occurred.

Workflow Diagram:

InVivo_Protocol Baseline 1. Baseline Testing (Von Frey) Induction 2. Inflammation Induction (CFA Intraplantar) Baseline->Induction Incubation 3. Sensitization Period (48 Hours) Induction->Incubation Dosing 4. A-317491 Admin (10-30 mg/kg s.c.) Incubation->Dosing Testing 5. Efficacy Testing (1h, 3h Post-Dose) Dosing->Testing Analysis 6. Data Analysis (% Reversal) Testing->Analysis

Caption: Experimental workflow for assessing A-317491 efficacy in the CFA inflammatory pain model.

Step-by-Step Protocol:

  • Baseline: Measure mechanical withdrawal thresholds using Von Frey filaments on the plantar surface of the hind paw.

  • Induction: Inject 100 µL of CFA (1 mg/mL Mycobacterium tuberculosis) into the plantar surface of the left hind paw.

  • Sensitization: Allow 48 hours for inflammation and hyperalgesia to develop. P2X3 receptors are upregulated/sensitized during this window.

  • Grouping: Randomize rats into three groups (n=8-10):

    • Vehicle Control (s.c.)[1]

    • A-317491 Low Dose (10 mg/kg s.c.)

    • A-317491 High Dose (30 mg/kg s.c.)[1]

  • Administration: Administer A-317491 subcutaneously in the dorsal flank.

    • Note: Intrathecal (i.t.)[7] dosing (1-10 µg) can be used to distinguish spinal vs. peripheral mechanisms, but A-317491 is primarily peripherally acting due to blood-brain barrier impermeability.

  • Testing: Re-assess Von Frey thresholds at 30 min, 1h, and 3h post-dose.

  • Validation: Efficacy is confirmed if the treatment group shows a significant return toward baseline thresholds compared to the vehicle group.

In Vitro Electrophysiology (DRG Patch Clamp)

Objective: Confirm blockade of rapid-desensitizing currents characteristic of P2X3.

  • Isolation: Dissociate DRG neurons from adult rats. Plate on poly-D-lysine/laminin.

  • Identification: Target small-diameter (<25 µm) neurons, which highly express P2X3.

  • Agonist: Use α,β-meATP (10 µM) . This is crucial because it is selective for P2X1, P2X3, and P2X2/3, avoiding P2X2 homomers (which are insensitive to α,β-meATP).

  • Protocol:

    • Apply α,β-meATP (2s duration). Record inward current.

    • Wash (2 min) to allow recovery from desensitization.

    • Pre-incubate A-317491 (100 nM) for 2 min.

    • Co-apply α,β-meATP + A-317491.[4]

  • Criteria: A valid P2X3 response must show rapid onset and rapid desensitization (tau < 50ms). A-317491 should block this current >90% at 1 µM.

Data Interpretation & Troubleshooting

Differentiating Pain Modalities

A-317491 is a "state-dependent" analgesic.

  • Acute Pain (Hot Plate/Tail Flick): Little to no effect. Why? Acute noxious heat/mechanical stimuli utilize redundant pathways; P2X3 contribution is minimal in unsensitized tissue.

  • Inflammatory/Neuropathic Pain: High efficacy.[1][8] Why? Inflammation increases extracellular ATP levels and upregulates P2X3 function, making the nociceptive system dependent on this pathway.

The "CNS Penetration" Trap

A common error is assuming lack of efficacy implies the target is not involved. A-317491 has a low brain-to-plasma ratio.[9]

  • If systemic dosing fails: Ensure the pain driver is peripheral.

  • If central P2X3 is the target: You must administer intrathecally (i.t.). Systemic administration will not reach spinal P2X3 receptors in sufficient concentration.

Negative Controls

Always use the R-enantiomer, A-317344 , if available. It is significantly less active at P2X3 receptors and serves as an excellent control for off-target effects of the chemical scaffold.

References

  • Jarvis, M. F., et al. (2002).[1][2][4][10] "A-317491, a novel potent and selective non-nucleotide antagonist of P2X3 and P2X2/3 receptors, reduces chronic inflammatory and neuropathic pain in the rat."[1][2][7][10] Proceedings of the National Academy of Sciences, 99(26), 17179-17184.[1][2][8][10] [2][8]

  • Wu, G., et al. (2004).[1] "A-317491, a selective P2X3/P2X2/3 receptor antagonist, reverses inflammatory mechanical hyperalgesia through action at peripheral receptors in rats."[1][9][11][10] European Journal of Pharmacology, 504(1-2), 45-53.[1][9][11][10]

  • McGaraughty, S., et al. (2003). "Effects of A-317491, a novel and selective P2X3/P2X2/3 receptor antagonist, on neuropathic, inflammatory and chemogenic nociception following intrathecal and intraplantar administration."[7] British Journal of Pharmacology, 140(8), 1381–1388.

  • Neelands, T. R., et al. (2003). "Selectivity of A-317491 for P2X3 and P2X2/3 receptors: characterization of the kinetics of antagonism."[1][3] British Journal of Pharmacology, 140, 1381-1388.

Sources

Foundational

A-317491: Mechanistic Insights and Methodological Frameworks for Evaluating P2X3/P2X2/3 Receptor-Mediated Calcium Flux

Executive Summary The purinergic P2X3 and heteromeric P2X2/3 receptors are ligand-gated ion channels predominantly expressed in the peripheral nervous system, specifically within dorsal root ganglion (DRG) neurons. Their...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The purinergic P2X3 and heteromeric P2X2/3 receptors are ligand-gated ion channels predominantly expressed in the peripheral nervous system, specifically within dorsal root ganglion (DRG) neurons. Their activation by extracellular ATP is a primary driver of nociceptive signaling, making them critical targets for analgesic drug development. A-317491 is a highly selective, non-nucleotide competitive antagonist of these receptors.

This technical guide provides an in-depth analysis of A-317491’s mechanism of action, its pharmacological profile, and a field-proven, self-validating methodological framework for quantifying its inhibitory effects on receptor-mediated calcium (


) flux.

Mechanistic Overview of Calcium Flux Inhibition

P2X3 and P2X2/3 receptors mediate rapid, transient inward currents driven primarily by


 and 

influx upon binding to ATP[1]. This calcium flux triggers membrane depolarization, action potential generation, and subsequent neurotransmitter release in pain pathways.

A-317491 operates via an ATP-competitive mechanism. Crystallographic and pharmacological studies indicate that its tetracarboxylic acid moiety occupies the same binding pocket normally utilized by the triphosphate chain of ATP[2]. By sterically hindering ATP binding, A-317491 locks the channel in a closed state, effectively abolishing the receptor-mediated calcium flux and downstream nociceptive signaling[1].

G ATP Extracellular ATP (Agonist) Receptor P2X3 / P2X2/3 Receptor ATP->Receptor Binds & Activates CaFlux Intracellular Ca2+ Flux Receptor->CaFlux Channel Opens Nociception Nociceptive Signaling CaFlux->Nociception Depolarization A317491 A-317491 (Antagonist) A317491->Receptor Competitive Blockade

Mechanism of A-317491 competitive antagonism on P2X3-mediated calcium flux.

Quantitative Pharmacological Profile

A critical advantage of A-317491 in assay development is its extraordinary selectivity. It exhibits >100-fold selectivity for P2X3 and P2X2/3 receptors over other P2X subtypes, P2Y receptors, and unrelated ion channels[1]. This ensures that observed reductions in calcium flux are definitively linked to P2X3/P2X2/3 inhibition rather than off-target effects.

Table 1: Binding Affinity and Inhibition Metrics for A-317491
Receptor TargetSpeciesAssay TypeMetricValue
P2X3 (Homomeric) HumanCalcium Flux / Binding

22 nM[1]
P2X3 (Homomeric) RatCalcium Flux / Binding

22 nM[1]
P2X2/3 (Heteromeric) HumanCalcium Flux / Binding

9 nM[1]
P2X2/3 (Heteromeric) RatCalcium Flux / Binding

92 nM[1]
Other P2 Receptors VariousFunctional Assays

> 10 µM[3]
DRG Currents RatElectrophysiology

15 nM[1]

Experimental Methodology: FLIPR Calcium Flux Assay

To accurately measure the inhibitory effect of A-317491, researchers typically utilize a Fluorometric Imaging Plate Reader (FLIPR) assay.

Causality in Experimental Design (The "Why")
  • Cell Line Selection: 1321N1 human astrocytoma cells or HEK293 cells are used because they lack endogenous P2 receptors, providing a null background to isolate recombinant P2X3 activity[1].

  • Agonist Selection (

    
    -meATP vs. ATP):  While ATP is the endogenous ligand, it is rapidly degraded by ecto-ATPases and activates all P2X subtypes. 
    
    
    
    -meATP is a degradation-resistant analog that selectively activates P2X1, P2X3, and P2X2/3. Because the chosen cell lines lack P2X1,
    
    
    -meATP ensures pure P2X3/P2X2/3-mediated calcium flux[1].
  • Addressing Desensitization: Homomeric P2X3 receptors desensitize within milliseconds, which can mask the competitive nature of an antagonist. To generate accurate Schild plots, researchers often utilize heteromeric P2X2/3 receptors or engineered chimeric P2X2-3 receptors, which retain P2X3 pharmacology but exhibit the slow-desensitization kinetics of P2X2[4].

Step-by-Step Protocol

This protocol represents a self-validating system; the inclusion of a probenecid control ensures dye retention, while the pre-incubation phase ensures thermodynamic equilibrium of the antagonist.

  • Cell Seeding: Seed 1321N1 cells stably expressing human P2X3 or P2X2/3 receptors into 96-well or 384-well black-walled, clear-bottom microplates at a density of

    
     cells/well. Incubate overnight at 37°C in 5% 
    
    
    
    .
  • Dye Loading: Remove culture media. Add 50 µL of assay buffer (e.g., HBSS supplemented with 20 mM HEPES, pH 7.4) containing 2 µM Fluo-4 AM (a calcium-sensitive fluorophore) and 2.5 mM probenecid. Note: Probenecid inhibits organic anion transporters, preventing the premature efflux of the Fluo-4 dye. Incubate for 45 minutes at 37°C.

  • Washing: Wash the cells 3 times with assay buffer to remove extracellular dye. Leave 50 µL of assay buffer in each well.

  • Antagonist Equilibration: Add A-317491 at varying concentrations (e.g., 1 nM to 10 µM) to the respective wells. Incubate for 15–20 minutes at room temperature to allow the competitive antagonist to reach equilibrium with the receptor binding sites.

  • Baseline Measurement: Transfer the plate to the FLIPR instrument. Record baseline fluorescence (Excitation: 488 nm, Emission: 525 nm) for 10 seconds.

  • Agonist Stimulation & Kinetic Reading: Using the FLIPR's automated fluidics, inject

    
    -meATP (at its predetermined 
    
    
    
    concentration) into all wells simultaneously. Continuously record fluorescence for 3 minutes to capture the peak calcium flux.

AssayWorkflow Step1 Step 1: Cell Preparation Seed recombinant cells expressing P2X3 Step2 Step 2: Dye Loading Incubate with Fluo-4 AM + Probenecid (45 min) Step1->Step2 Step3 Step 3: Antagonist Addition Add A-317491 (Equilibration phase) Step2->Step3 Step4 Step 4: Agonist Stimulation Inject α,β-meATP via automated fluidics Step3->Step4 Step5 Step 5: Kinetic Measurement Record fluorescence peak (Ex 488nm / Em 525nm) Step4->Step5

Step-by-step workflow for evaluating A-317491 in a FLIPR calcium flux assay.

Data Analysis

Calculate the maximal fluorescence response (


) for each well. Plot the normalized calcium flux percentage against the log concentration of A-317491. Use non-linear regression (four-parameter logistic equation) to determine the 

. For rigorous mechanistic validation, generate a Schild plot by testing multiple agonist concentration-response curves in the presence of fixed concentrations of A-317491; a linear Schild plot with a slope near 1.0 confirms competitive antagonism[4].

Conclusion

A-317491 remains a gold-standard pharmacological tool for interrogating P2X3 and P2X2/3 receptor function. By effectively and selectively blocking receptor-mediated calcium flux, it provides a highly reliable metric for evaluating purinergic signaling in both in vitro high-throughput screens and ex vivo electrophysiological models. Adhering to strict methodological principles—such as utilizing degradation-resistant agonists and accounting for rapid receptor desensitization—ensures robust, reproducible data in drug discovery pipelines.

References

  • Jarvis, M.F., Burgard, E.C., McGaraughty, S., et al. "A-317491, a novel potent and selective non-nucleotide antagonist of P2X3 and P2X2/3 receptors, reduces chronic inflammatory and neuropathic pain in the rat." Proceedings of the National Academy of Sciences (PNAS), 99(26), 17179-17184 (2002). Available at:[Link]

  • Neelands, T.R., et al. "2′, 3′-O-(2,4,6,Trinitrophenyl)-ATP and A-317491 are competitive antagonists at a slowly desensitizing chimeric human P2X3 receptor." British Journal of Pharmacology, 140(1), 202-210 (2003). Available at:[Link]

  • Dal Ben, D., et al. "P2X3 Receptor Ligands: Structural Features and Potential Therapeutic Applications." Frontiers in Pharmacology, 12 (2021). Available at:[Link]

Sources

Exploratory

Technical Guide: Discovery and Development of A-317491 as a Non-Nucleotide P2X3 Antagonist

Abstract This technical guide details the discovery, chemical characterization, and pharmacological profiling of A-317491, a landmark compound in purinergic receptor research. Developed by Abbott Laboratories (now AbbVie...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide details the discovery, chemical characterization, and pharmacological profiling of A-317491, a landmark compound in purinergic receptor research. Developed by Abbott Laboratories (now AbbVie), A-317491 represents the first potent, selective, non-nucleotide antagonist for P2X3 and P2X2/3 receptors. Unlike its nucleotide-based predecessors (e.g., TNP-ATP), A-317491 offered metabolic stability sufficient for in vivo interrogation of pain pathways, validating P2X3 as a therapeutic target for neuropathic and inflammatory pain. This guide covers the transition from nucleotide analogs to small molecules, detailed experimental protocols for validation, and the structural logic governing its interaction with the ATP-binding pocket.

Introduction: The Shift to Non-Nucleotide Antagonists

The P2X3 receptor is an ATP-gated ion channel predominantly expressed in small-diameter sensory neurons (C-fibers) of the dorsal root ganglia (DRG). Its activation by extracellular ATP is a key driver of nociceptive signaling.

Early pharmacological interrogation of this target was hampered by the nature of available ligands.[1] First-generation antagonists like Suramin, PPADS, and TNP-ATP were nucleotide analogs or large polyanions. They suffered from:

  • Rapid degradation by ecto-nucleotidases.

  • Poor selectivity (activity at P2Y and other P2X subtypes).

  • Lack of bioavailability , limiting their use to local administration.

A-317491 emerged as the solution to these bottlenecks. As a tricarboxylic acid derivative, it retains the negative charge density required to mimic the phosphate tail of ATP but utilizes a stable carbon scaffold, preventing enzymatic hydrolysis.

Chemical Identity and Synthetic Logic

Structural Characterization[2]
  • IUPAC Name: 5-[[(3-phenoxybenzyl)[(1S)-1,2,3,4-tetrahydro-1-naphthalenyl]amino]carbonyl]-1,2,4-benzenetricarboxylic acid.[2]

  • Molecular Formula: C33H25NO8[3]

  • Key Structural Features:

    • Tricarboxylic Acid Core: Mimics the triphosphate chain of ATP, engaging critical lysine and arginine residues in the receptor's binding pocket.

    • Chiral Amine Linker: The (S)-enantiomer is the active form.[4] The rigid tetrahydro-1-naphthyl group provides stereochemical constraints that enhance selectivity.

    • Phenoxybenzyl Group: Provides hydrophobic bulk to occupy the non-polar pocket adjacent to the ATP binding site.

Synthetic Strategy

The synthesis of A-317491 typically follows a convergent route, coupling a chiral secondary amine with a trimellitic acid derivative.

General Synthetic Workflow:

  • Chiral Amine Preparation: Reductive amination of 3-phenoxybenzaldehyde with (S)-1,2,3,4-tetrahydro-1-naphthylamine.

  • Acylation: Reaction of the resulting secondary amine with a protected form of 1,2,4-benzenetricarboxylic acid (e.g., the intramolecular anhydride).

  • Deprotection: Hydrolysis of ester protecting groups to reveal the free tricarboxylic acid moieties required for receptor affinity.

Pharmacological Profile[1][3][6][7][8]

Mechanism of Action

A-317491 acts as a competitive antagonist at the ATP binding site. It does not block the channel pore directly but prevents the agonist (ATP) from inducing the conformational change required for channel opening.

Potency and Selectivity Data

The following table summarizes the inhibitory constants (


) and selectivity profile of A-317491.
Target ReceptorSpeciesPotency (

or

)
Agonist Used
P2X3 (Homomer) Human22 nMATP /

-meATP
P2X3 (Homomer) Rat22 nMATP /

-meATP
P2X2/3 (Heteromer) Human9 nM

-meATP
P2X2/3 (Heteromer) Rat92 nM

-meATP
P2X1, P2X2, P2X4 Human/Rat> 10,000 nMATP
P2Y Receptors Human> 10,000 nMADP/UTP
GABA, NMDA, AMPA Rat> 10,000 nMVarious

Data Source: Jarvis et al., PNAS 2002.[5][6]

Visualizations

P2X3 Signaling and Blockade Pathway

The diagram below illustrates the physiological role of P2X3 in pain signaling and the specific intervention point of A-317491.

P2X3_Signaling TissueDamage Tissue Injury / Inflammation ATP_Release Extracellular ATP Release TissueDamage->ATP_Release Causes P2X3_Receptor P2X3 Receptor (Sensory Neuron Terminal) ATP_Release->P2X3_Receptor Binds to Channel_Open Channel Opening (Cation Influx: Ca++, Na+) P2X3_Receptor->Channel_Open Activation Depolarization Membrane Depolarization (Generator Potential) Channel_Open->Depolarization Induces ActionPotential Action Potential Firing (C-Fiber) Depolarization->ActionPotential Threshold reached PainPerception Nociception / Pain Perception (CNS) ActionPotential->PainPerception Transmission A317491 A-317491 (Antagonist) A317491->P2X3_Receptor Competitively Blocks (Ki ~22 nM)

Caption: A-317491 competitively inhibits ATP binding at P2X3 receptors, preventing calcium influx and subsequent nociceptive signaling.

Discovery Screening Workflow

The development of A-317491 followed a rigorous screening cascade to ensure selectivity and stability.

Discovery_Workflow Library Compound Library (Non-Nucleotides) HTS High-Throughput Screen (Ca2+ Flux / FLIPR) Library->HTS Hit_ID Hit Identification (Tricarboxylic Acids) HTS->Hit_ID >50% Inhibition MedChem Lead Optimization (SAR: Linker & Amine) Hit_ID->MedChem Selectivity Selectivity Profiling (vs P2X1, P2X2, P2Y) MedChem->Selectivity Improve Potency Electrophys Patch Clamp (DRG Neurons) Selectivity->Electrophys Clean Profile InVivo In Vivo POC (Chung Model / CFA) Electrophys->InVivo Functional Block Candidate A-317491 (Tool Compound) InVivo->Candidate Efficacy Confirmed

Caption: The screening cascade moved from FLIPR-based HTS to electrophysiological confirmation and in vivo validation.

Detailed Experimental Protocols

To ensure reproducibility (Trustworthiness), the following protocols describe the standard assays used to characterize A-317491.

In Vitro: Calcium Mobilization Assay (FLIPR)

This assay quantifies the ability of the antagonist to inhibit agonist-induced intracellular calcium release.

Materials:

  • 1321N1 astrocytoma cells stably transfected with human P2X3.

  • FLIPR Calcium 4 Assay Kit (Molecular Devices).

  • Agonist: ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    -methylene ATP (
    
    
    
    -meATP).[1][2][4][7]

Protocol:

  • Cell Plating: Seed cells at

    
     cells/well in 96-well black-walled plates. Incubate overnight at 37°C/5% CO
    
    
    
    .
  • Dye Loading: Aspirate media and add 100

    
    L of Calcium 4 dye loading buffer (containing 2.5 mM probenecid to inhibit anion transport). Incubate for 1 hour at 37°C.
    
  • Antagonist Pre-treatment: Add A-317491 (varying concentrations, e.g., 1 nM to 10

    
    M) to the cells. Incubate for 15 minutes at room temperature.
    
  • Measurement: Place plate in FLIPR instrument.

  • Agonist Injection: Inject

    
     concentration of 
    
    
    
    -meATP.
  • Data Analysis: Measure peak fluorescence increase (

    
    ). Calculate 
    
    
    
    using a four-parameter logistic equation.
In Vivo: Chung Model of Neuropathic Pain

This model tests the efficacy of A-317491 in reversing tactile allodynia caused by nerve injury.

Subjects: Male Sprague-Dawley rats (200–300 g).[1][4]

Surgical Procedure:

  • Anesthetize rats with isoflurane.

  • Expose the left L5 and L6 spinal nerves.

  • Tightly ligate the L5 and L6 spinal nerves with 6-0 silk suture distal to the DRG.

  • Close the wound and allow recovery for 7–14 days until stable allodynia develops.

Drug Administration & Testing:

  • Baseline: Measure paw withdrawal threshold using von Frey filaments (up-down method) to confirm allodynia (threshold < 4 g).

  • Dosing: Administer A-317491 via subcutaneous (s.c.) injection (doses: 10, 30, 100

    
    mol/kg). Note: A-317491 does not cross the BBB effectively, so systemic efficacy implies a peripheral site of action.
    
  • Testing: Re-assess von Frey thresholds at 30, 60, and 120 minutes post-injection.

  • Control: Vehicle-treated animals should show no change in threshold.

  • Endpoint: A significant increase in withdrawal threshold indicates analgesia.

Clinical & Developmental Context

Why A-317491 Did Not Become a Drug

Despite its high potency and efficacy in animal models, A-317491 was not developed as a commercial oral analgesic due to its physicochemical properties:

  • Poor Oral Bioavailability: The three carboxylic acid groups result in high polarity and ionization at physiological pH, preventing intestinal absorption.

  • Blood-Brain Barrier (BBB) Impermeability: It acts strictly peripherally. While this reduces CNS side effects, it limits utility for central pain sensitization.

  • Administration Route: Efficacy was only achieved via Intravenous (IV), Subcutaneous (SC), or Intrathecal (IT) routes.

The Legacy: A "Tool Compound"

A-317491 remains the gold standard tool compound for P2X3 research. Its discovery proved that:

  • Non-nucleotide small molecules can block P2X3.[1][4][7][5][6][8]

  • Blocking peripheral P2X3 receptors is sufficient to reduce neuropathic and inflammatory pain.[8]

  • This validation paved the way for second-generation, orally bioavailable antagonists like Gefapixant (MK-7264) and Eliapixant , which are currently in clinical use or advanced trials for chronic cough and pain.

References

  • Jarvis, M. F., et al. (2002).[1][5][6] "A-317491, a novel potent and selective non-nucleotide antagonist of P2X3 and P2X2/3 receptors, reduces chronic inflammatory and neuropathic pain in the rat."[1][3][5][6] Proceedings of the National Academy of Sciences, 99(26), 17179-17184.[5][6]

  • Wu, G., et al. (2004).[5][6] "A-317491, a selective P2X3/P2X2/3 receptor antagonist, reverses inflammatory mechanical hyperalgesia through action at peripheral receptors in rats."[1][2][5][6] European Journal of Pharmacology, 504(1-2), 45-53.[5][6]

  • Jarvis, M. F., et al. (2004).[7][5] "[3H]A-317491, a novel high-affinity non-nucleotide antagonist that specifically labels human P2X2/3 and P2X3 receptors."[4][7] Journal of Pharmacology and Experimental Therapeutics, 310(1), 407-416.[7]

  • North, R. A. (2003). "P2X3 receptors and peripheral pain mechanisms." The Journal of Physiology, 554(Pt 2), 301–308.

Sources

Foundational

Stereospecificity of A-317491 and its Enantiomers: Mechanistic Insights and Experimental Validation in P2X3 Receptor Antagonism

Executive Summary The development of selective antagonists for purinergic P2X receptors has been a critical frontier in the neuropharmacology of pain. Among these, A-317491 stands out as a pioneering non-nucleotide antag...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of selective antagonists for purinergic P2X receptors has been a critical frontier in the neuropharmacology of pain. Among these, A-317491 stands out as a pioneering non-nucleotide antagonist with high affinity and selectivity for homomeric P2X3 and heteromeric P2X2/3 receptors[1]. A defining feature of A-317491 is its strict stereospecificity. The chiral pure S-enantiomer (A-317491) exhibits potent antagonistic activity, whereas its R-enantiomer (A-317344) is virtually inactive in both in vitro binding assays and in vivo chronic pain models[1],[2].

This technical guide explores the pharmacological profile of A-317491, the structural causality behind its stereospecificity, and the self-validating experimental methodologies required to evaluate chiral P2X3 antagonists.

The Role of P2X3 and P2X2/3 Receptors in Nociception

P2X3 and P2X2/3 receptors are ligand-gated ion channels predominantly localized on the peripheral and central terminals of small-to-medium diameter sensory afferent neurons (C-fibers and Aδ-fibers)[1],[3]. In states of tissue injury, inflammation, or nerve damage, extracellular adenosine triphosphate (ATP) is released in high concentrations from stressed cells. This endogenous ATP binds to P2X3-containing channels, triggering rapid calcium (Ca²⁺) and sodium (Na⁺) influx, which depolarizes the nociceptive nerve terminals and propagates pain signals to the central nervous system[3].

Early attempts to block these receptors relied on nucleotide analogs like TNP-ATP. While effective in vitro, TNP-ATP lacked metabolic stability (due to rapid dephosphorylation) and exhibited off-target affinity for P2X1 receptors[1]. The discovery of A-317491—a tricarboxylic acid derivative—overcame these limitations, providing a metabolically stable, highly selective probe to isolate P2X3-mediated nociception[1].

G ATP Extracellular ATP P2X3 P2X3 / P2X2/3 Receptors (Sensory Neurons) ATP->P2X3 Activates Ca Calcium Influx (Ca2+) P2X3->Ca Opens Channel Pain Nociceptive Signaling (Chronic Pain) Ca->Pain Depolarization A317491 A-317491 (S-enantiomer) High Affinity A317491->P2X3 Potent Antagonism A317344 A-317344 (R-enantiomer) Low Affinity A317344->P2X3 Weak/No Activity

Mechanism of P2X3 receptor antagonism by A-317491 highlighting stereospecific inhibition.

Stereospecificity: The S- vs. R-Enantiomer Paradigm

The chemical structure of A-317491 contains a chiral center at the 1,2,3,4-tetrahydro-1-naphthalenyl moiety. The spatial orientation of this group is the core mechanistic differentiator for receptor binding[1].

  • A-317491 (S-enantiomer): The S-configuration perfectly aligns with the lipophilic pockets of the P2X3 receptor's extracellular domain. This allows the tricarboxylic acid groups to form critical electrostatic interactions and hydrogen bonds with the receptor, resulting in a competitive blockade of the ATP binding site (Kᵢ = 22 nM for human P2X3)[1],[4].

  • A-317344 (R-enantiomer): The R-configuration introduces severe steric clash within the binding pocket. The inability of the R-enantiomer to properly orient its pharmacophores leads to a >50-fold reduction in binding affinity (Kᵢ ≈ 1220 nM) and a complete loss of in vivo efficacy[2],[5].

This stereospecificity is crucial evidence that A-317491 acts via highly ordered, specific binding to the P2X3 receptor, rather than through non-specific membrane perturbation or generalized charge interactions.

Quantitative Data Summary

The following table summarizes the comparative pharmacological data between the two enantiomers across recombinant targets and in vivo models:

CompoundEnantiomerTarget ReceptorBinding Affinity (Kᵢ)In Vivo Efficacy (CCI Neuropathic Pain Model)
A-317491 S-enantiomerHuman P2X322 nMHighly Active (ED₅₀ = 10–15 µmol/kg s.c.)
A-317491 S-enantiomerRat P2X322 nMHighly Active
A-317491 S-enantiomerHuman P2X2/39 nMHighly Active
A-317344 R-enantiomerHuman P2X3~1220 nMInactive

(Data aggregated from Jarvis et al., 2002[1], MedChemExpress[4], and the PDSP Kᵢ Database[5])

Experimental Methodologies for Validating Stereospecificity

To rigorously validate the stereospecificity of a P2X3 antagonist, researchers must employ self-validating protocols that isolate the target receptor and confirm translational efficacy.

In Vitro Calcium Flux Assay (FLIPR)

This protocol measures intracellular calcium mobilization as a proxy for P2X3 ion channel activation.

Causality of Experimental Design: We utilize 1321N1 human astrocytoma cells because they naturally lack endogenous P2X and P2Y receptors[1]. By stably transfecting these cells with human P2X3, any calcium flux detected is exclusively mediated by the target receptor. Furthermore, α,β-methylene ATP (α,β-meATP) is used as the agonist instead of native ATP. α,β-meATP is a degradation-resistant analog that selectively activates P2X1 and P2X3 receptors (but is a poor agonist for P2X2)[1]. Since 1321N1 cells lack P2X1, α,β-meATP perfectly isolates the P2X3 response.

Step-by-Step Protocol:

  • Cell Preparation: Seed 1321N1 cells stably expressing hP2X3 into 96-well black-walled plates at a density of 50,000 cells/well. Incubate overnight at 37°C.

  • Dye Loading: Wash cells with assay buffer (HBSS containing 20 mM HEPES, pH 7.4). Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, 2 µM) for 60 minutes at 37°C.

  • Compound Incubation: Wash cells to remove extracellular dye. Add A-317491 (S-enantiomer) or A-317344 (R-enantiomer) at varying concentrations (1 nM to 10 µM).

    • Self-Validation: Include a vehicle control (0% inhibition) and a known broad-spectrum antagonist like TNP-ATP (100% inhibition control).

    • Incubate for 15 minutes at room temperature.

  • Agonist Stimulation: Using a Fluorometric Imaging Plate Reader (FLIPR), inject α,β-meATP to achieve a final concentration of 10 µM (the approximate EC₈₀ for hP2X3)[1].

  • Data Acquisition & Analysis: Record peak fluorescence emission. Normalize data against controls and use non-linear regression to calculate the IC₅₀. Convert IC₅₀ to Kᵢ using the Cheng-Prusoff equation.

Workflow Step1 1. Cell Culture 1321N1 cells expressing P2X3 Step2 2. Compound Incubation A-317491 vs A-317344 Step1->Step2 Step3 3. Agonist Application α,β-meATP (10 µM) Step2->Step3 Step4 4. Calcium Flux Measurement FLIPR Assay Step3->Step4 Step5 5. Data Analysis IC50 & Ki Determination Step4->Step5

Step-by-step in vitro workflow for validating the stereospecificity of P2X3 antagonists.

In Vivo Behavioral Assay: Chronic Constriction Injury (CCI) Model

To prove that the in vitro stereospecificity translates to physiological analgesia, the Chronic Constriction Injury (CCI) model is employed[1].

Causality of Experimental Design: The CCI model involves loose ligation of the sciatic nerve. This specific injury induces a profound upregulation of P2X3-containing channels in the dorsal root ganglia (DRG) and spinal dorsal horn[2]. Because P2X3 overexpression drives the resulting neuropathic pain (mechanical allodynia and thermal hyperalgesia), the CCI model is highly sensitive to P2X3 antagonism.

Step-by-Step Protocol:

  • Surgical Induction: Under isoflurane anesthesia, expose the common sciatic nerve of adult Sprague-Dawley rats. Place four loose chromic gut ligatures around the nerve. Allow 7–14 days for neuropathic pain to fully develop[1].

  • Baseline Testing: Measure baseline mechanical allodynia using von Frey filaments (assessing paw withdrawal threshold) and thermal hyperalgesia using a plantar test apparatus.

  • Dosing: Randomize animals into three cohorts. Administer subcutaneous (s.c.) injections of:

    • Cohort A: A-317491 (10–30 µmol/kg)

    • Cohort B: A-317344 (30–100 µmol/kg)

    • Cohort C: Saline Vehicle

  • Efficacy Evaluation: Re-assess withdrawal thresholds at 1, 3, and 5 hours post-dose.

    • Expected Outcome: A-317491 will rapidly and dose-dependently reverse mechanical allodynia, whereas A-317344 will be completely inactive, mirroring the in vitro binding disparity[1],[6].

Translational Implications in Drug Development

The discovery of A-317491's stereospecificity was a watershed moment in purinergic pharmacology. By proving that non-nucleotide small molecules could selectively target the P2X3 receptor with high affinity, it validated P2X3 as a druggable target for chronic inflammatory and neuropathic pain[3].

Furthermore, the structural insights gained from the S-enantiomer's binding mode have guided modern Structure-Activity Relationship (SAR) campaigns. Although A-317491 itself had pharmacokinetic limitations (such as poor central nervous system penetration and low oral bioavailability)[7],[8], its stereochemical blueprint paved the way for next-generation, orally bioavailable P2X3 antagonists (e.g., gefapixant and sivopixant), which are currently transforming the treatment landscape for refractory chronic cough and visceral pain disorders[9].

References

  • Jarvis MF, et al. "A-317491, a novel potent and selective non-nucleotide antagonist of P2X3 and P2X2/3 receptors, reduces chronic inflammatory and neuropathic pain in the rat." Proceedings of the National Academy of Sciences (PNAS), 2002. 1[1]

  • Jarvis MF, et al. "A-317491, a novel potent and selective non-nucleotide antagonist of P2X3 and P2X2/3 receptors, reduces chronic inflammatory and neuropathic pain in the rat." PubMed (NIH), 2002. 6[6]

  • "A-317491 | P2X3/P2X2/3 Antagonist." MedChemExpress. 4[4]

  • Wu G, et al. "A-317491, a selective P2X3/P2X2/3 receptor antagonist, reverses inflammatory mechanical hyperalgesia through action at peripheral receptors in rats." PubMed (NIH), 2004. 7[7]

  • Wu G, et al. "A-317491, a selective P2X3/P2X2/3 receptor antagonist, reverses inflammatory mechanical hyperalgesia through action at peripheral receptors in rats." ResearchGate, 2004. 8[8]

  • Chizh BA, Illes P. "Crossing the pain barrier: P2 receptors as targets for novel analgesics." PMC (NIH), 2000. 3[3]

  • "Update on novel purinergic P2X3 and P2X2/3 receptor antagonists and their potential therapeutic applications." ResearchGate, 2019. 9[9]

  • "Kᵢ Database - PDSP (A-317344)." University of North Carolina. 5[5]

Sources

Protocols & Analytical Methods

Method

Application Note: In Vivo Administration of A-317491 Sodium Salt Hydrate

This Application Note is designed to serve as a definitive technical guide for the in vivo administration of A-317491 sodium salt hydrate , a potent and selective P2X3 and P2X2/3 receptor antagonist. Executive Summary &...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed to serve as a definitive technical guide for the in vivo administration of A-317491 sodium salt hydrate , a potent and selective P2X3 and P2X2/3 receptor antagonist.

Executive Summary & Mechanism

A-317491 is a non-nucleotide, competitive antagonist that selectively blocks homomeric P2X3 and heteromeric P2X2/3 receptors (


 < 30 nM).[1][2][3][4] Unlike broad-spectrum purinergic antagonists (e.g., PPADS, Suramin), A-317491 exhibits high selectivity over other P2 receptors, ion channels, and GPCRs.

Mechanistic Relevance: P2X3 receptors are predominantly expressed on small-diameter C-fiber sensory neurons in the Dorsal Root Ganglia (DRG). During injury or inflammation, extracellular ATP is released, activating these receptors to induce rapid calcium influx, membrane depolarization, and nociceptive signaling.

Key Pharmacokinetic Constraint: A-317491 exhibits poor Blood-Brain Barrier (BBB) penetrability .

  • Systemic Admin (s.c./i.v.): Targets peripheral P2X3 receptors on nerve terminals.[1][2]

  • Intrathecal Admin (i.t.): Required to target presynaptic P2X3 receptors at the central terminals of primary afferents in the spinal dorsal horn.

Physicochemical Properties & Formulation

  • Compound: A-317491 Sodium Salt Hydrate[5]

  • Molecular Weight: ~703.7 g/mol (Free Acid); Salt form varies (typically ~770-800 g/mol depending on sodium stoichiometry and hydration). Always verify the MW on your specific vial.

  • Solubility: Soluble in water/saline (due to tricarboxylate sodium salt form).

  • Appearance: White to off-white solid.

Formulation Protocols
A. Preferred Vehicle (Intrathecal & Intraplantar)

For low-volume, direct CNS/tissue injections, avoid organic solvents (DMSO) to prevent vehicle-induced neurotoxicity or inflammation.

  • Vehicle: Sterile Phosphate Buffered Saline (PBS), pH 7.4.

  • Solubility Limit: ~5–10 mg/mL in aqueous buffers.

  • Preparation:

    • Weigh the required mass of A-317491.

    • Add 80% of final volume of sterile PBS.

    • Vortex gently. The sodium salt should dissolve readily.

    • Adjust to final volume.

    • Filter sterilize (0.22 µm PVDF or PES membrane) before injection.

B. High-Concentration Vehicle (Systemic High Dose)

If dosing >30 mg/kg s.c., solubility in pure saline may be rate-limiting. Use a co-solvent system if precipitation occurs.

  • Vehicle: 5% DMSO + 5% Tween-80 + 90% Saline.

  • Preparation:

    • Dissolve powder in 100% DMSO (5% of final volume).

    • Add Tween-80 (5% of final volume). Vortex.

    • Slowly add warm (37°C) Saline (90% of final volume) while vortexing to prevent precipitation.

In Vivo Administration Protocols

Protocol A: Intrathecal (i.t.) Administration (Rat)

Rationale: Direct targeting of presynaptic P2X3 receptors in the spinal dorsal horn. This is the most efficacious route for neuropathic pain models (e.g., CCI, SNL).

  • Subject: Sprague-Dawley or Wistar Rats (250–300 g).

  • Dose Range: 10 – 30 nmol per rat (approx. 7 – 25 µg).

  • Injection Volume: 10 – 15 µL followed by 10 µL saline flush.

Step-by-Step Workflow:

  • Preparation: Anesthetize rat (Isoflurane: 4% induction, 2% maintenance). Shave and sterilize the lumbar region.

  • Positioning: Place rat in prone position; elevate the pelvic region to open L5-L6 intervertebral space.

  • Puncture: Using a 25G needle or implanted PE-10 catheter, access the subarachnoid space.

    • Verification: A "tail flick" reflex often indicates successful needle entry.

  • Injection: Slowly infuse the drug solution over 30–60 seconds.

  • Recovery: Remove needle/catheter. Monitor for motor impairment (A-317491 generally does not impair motor function, unlike local anesthetics).

Protocol B: Intraplantar (i.pl.) Administration

Rationale: Targeting peripheral nociceptors in inflammatory models (e.g., CFA, Formalin).

  • Dose Range: 100 – 300 nmol per paw (approx. 70 – 210 µg).

  • Volume: Maximum 50 µL (Rat) / 20 µL (Mouse).

Step-by-Step Workflow:

  • Restraint: Light anesthesia or gentle towel restraint.

  • Site: Plantar surface of the hind paw.

  • Injection: Use a 30G needle.[6] Insert shallowly subcutaneously into the plantar pad.

  • Observation: A small bleb should form.[6] Avoid deep muscle injection.

Protocol C: Systemic (s.c. or i.p.) Administration

Rationale: Peripheral blockade only. Limited central efficacy due to BBB.[7]

  • Dose Range: 10 – 50 mg/kg.

  • Route: Subcutaneous (s.c.) is preferred over i.p. for sustained absorption in chronic pain models.

  • Volume: 1 – 2 mL/kg.

  • Timing: Administer 30–60 minutes prior to behavioral testing.

Experimental Design & Data Visualization

Mechanistic Pathway (P2X3 Signaling)[1][2]

P2X3_Mechanism ATP Extracellular ATP P2X3 P2X3 Receptor (Primary Afferent) ATP->P2X3 Activates Ca Ca2+ Influx P2X3->Ca Depol Membrane Depolarization Ca->Depol Glu Glutamate/CGRP Release (Spinal) Depol->Glu Pain Nociception Glu->Pain A317491 A-317491 (Antagonist) A317491->P2X3 Blocks

Figure 1: Mechanism of Action.[3] A-317491 competitively blocks ATP binding to P2X3, preventing calcium influx and subsequent nociceptive transmission.

Recommended Experimental Timeline (Neuropathic Pain Model)

Timeline Day0 Day 0: Model Induction (CCI / SNL / CFA) Day7 Day 7-14: Development of Hyperalgesia Day0->Day7 Day14 Day 14: Baseline Testing (Von Frey / Hargreaves) Day7->Day14 Dosing Drug Administration (i.t. or s.c.) Day14->Dosing Test1 Test T+30 min Dosing->Test1 Test2 Test T+60 min (Peak Effect) Test1->Test2 Test3 Test T+180 min (Washout) Test2->Test3

Figure 2: Standard experimental timeline for evaluating A-317491 efficacy in chronic pain models.

Efficacy Benchmarks & Troubleshooting

Expected Results (Table 1):

ParameterIntrathecal (i.t.)[3][8][9]Systemic (s.c.)[2][4]Intraplantar (i.pl.)[3][8][10][11]
Effective Dose 10 – 30 nmol10 – 30 mg/kg100 – 300 nmol
Onset of Action 15 – 30 min30 – 45 min15 – 30 min
Duration 2 – 4 hours3 – 5 hours2 – 4 hours
Site of Action Spinal Dorsal HornPeripheral TerminalsLocal Peripheral Terminals
Primary Utility Neuropathic Pain (CCI)Inflammatory Pain (CFA)Local Inflammation

Troubleshooting Guide:

  • Issue: No analgesic effect observed in neuropathic model via s.c. route.

    • Cause: Poor BBB penetration prevents drug from reaching spinal P2X3 receptors, which are critical in neuropathy maintenance.

    • Solution: Switch to intrathecal (i.t.) administration.[3][9]

  • Issue: Precipitation in syringe.

    • Cause: High concentration (>10 mg/mL) in cold saline.

    • Solution: Warm solution to 37°C or add 5% DMSO/Tween.

  • Issue: Motor paralysis.

    • Cause: Non-specific effects or incorrect compound. A-317491 should not cause motor deficits at therapeutic doses.

    • Solution: Verify dose calculation (nmol vs µg). Ensure no lidocaine contamination.

References

  • Jarvis, M. F., et al. (2002). "A-317491, a novel potent and selective non-nucleotide antagonist of P2X3 and P2X2/3 receptors, reduces chronic inflammatory and neuropathic pain in the rat."[2][3][5] Proceedings of the National Academy of Sciences, 99(26), 17179-17184.[5] [2]

  • Wu, G., et al. (2004). "A-317491, a selective P2X3/P2X2/3 receptor antagonist, reverses inflammatory mechanical hyperalgesia through action at peripheral receptors in rats."[5][12] European Journal of Pharmacology, 504(1-2), 45-53.[5]

  • McGaraughty, S., et al. (2003). "Effects of A-317491, a novel and selective P2X3/P2X2/3 receptor antagonist, on neuropathic, inflammatory and chemogenic nociception following intrathecal and intraplantar administration." British Journal of Pharmacology, 140(8), 1381-1388.

  • Wang, W. S., et al. (2014). "Electroacupuncture and A-317491 depress the transmission of pain on primary afferent mediated by the P2X3 receptor in rats with chronic neuropathic pain states."[13] Journal of Neuroscience Research, 92(12), 1703-1713.[13]

Sources

Application

Intrathecal and intraplantar injection of A-317491 for nociception studies

Application Notes & Protocols for Nociception Studies Using A-317491 These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of A-317491, a potent...

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols for Nociception Studies Using A-317491

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of A-317491, a potent and selective P2X3 and P2X2/3 receptor antagonist, for nociception studies. This document details the scientific rationale, experimental design considerations, and step-by-step protocols for intrathecal and intraplantar administration in preclinical models of pain.

Scientific Background: Targeting Purinergic Signaling in Pain

The sensation of pain is a critical protective mechanism, yet in chronic conditions, it becomes a debilitating pathology. A key pathway implicated in pain signaling involves purinergic neurotransmission, where extracellular adenosine triphosphate (ATP) acts as a crucial signaling molecule.[1] Following tissue injury or inflammation, ATP is released from cells and activates two classes of purinergic receptors: P2X and P2Y.[2]

Our focus is on the P2X3 and P2X2/3 subtypes, which are ATP-gated ion channels predominantly expressed on the peripheral and central terminals of nociceptive primary afferent neurons—the very nerves that detect and transmit pain signals.[3][4][5] When ATP binds to these receptors, it triggers a rapid influx of cations, primarily Ca²⁺ and Na⁺, leading to membrane depolarization and the initiation of a pain signal that travels to the spinal cord and brain.[6] The strategic location and function of P2X3 and P2X2/3 receptors make them prime targets for therapeutic intervention in chronic pain states.[1][3]

A-317491 is the first potent, selective, and non-nucleotide antagonist developed to target these receptors.[7][8] It acts as a competitive antagonist, binding to the ATP site on P2X3 and P2X2/3 channels to prevent their activation.[1][9] This blockade inhibits the downstream calcium flux and subsequent neuronal sensitization.[10] Notably, A-317491 has demonstrated significant efficacy in animal models of chronic inflammatory and neuropathic pain, while being largely ineffective in models of acute pain, highlighting the specific involvement of this pathway in persistent pain states.[5][7]

P2X3_Signaling_Pathway cluster_0 Presynaptic Terminal (DRG Neuron) ATP ATP (Released from damaged cells) P2X3_Receptor P2X3 / P2X2/3 Receptor ATP->P2X3_Receptor Binds & Activates Ion_Channel Ion Channel (Ca²⁺, Na⁺) P2X3_Receptor->Ion_Channel Opens A317491 A-317491 A317491->P2X3_Receptor Competitively Blocks Depolarization Membrane Depolarization Ion_Channel->Depolarization Cation Influx Signal Action Potential (Pain Signal to Spinal Cord) Depolarization->Signal Initiates

Caption: P2X3/P2X2/3 receptor signaling pathway in nociception.

Experimental Design: Causality and Key Choices

The decision to administer A-317491 via intrathecal or intraplantar routes is not arbitrary; it is a deliberate choice to dissect the specific contributions of central versus peripheral purinergic signaling in a given pain state.

  • Rationale for Local Administration: Systemic administration of A-317491 is effective, but the compound has limited ability to cross the blood-brain barrier.[11][12] Therefore, to investigate the role of P2X3/P2X2/3 receptors within the spinal cord (the first relay station for pain signals), direct intrathecal (I.T.) injection into the cerebrospinal fluid is required.[13] Conversely, to probe the function of these receptors on peripheral nerve endings at the site of injury, intraplantar (I.PL.) injection is the method of choice.[14] This dual approach allows for a nuanced understanding of the drug's site of action.

  • Selecting the Appropriate Pain Model: The efficacy of A-317491 is highly dependent on the underlying pain pathology. Choosing the correct model is paramount for a successful study.

    • Chronic Inflammatory Pain (e.g., Complete Freund's Adjuvant - CFA): This model is characterized by a persistent inflammatory state and upregulation of P2X3 receptors.[7][15] A-317491 is highly effective when delivered by either I.T. or I.PL. routes, with spinal administration being particularly potent in reversing thermal hyperalgesia.[13][14]

    • Neuropathic Pain (e.g., Chronic Constriction Injury - CCI): In models of nerve injury, tactile allodynia is a key symptom. I.T. administration of A-317491 potently attenuates this allodynia, whereas I.PL. delivery is ineffective.[13][14] This strongly indicates that spinally-located P2X3/P2X2/3 receptors are critical mediators of neuropathic pain.

    • Tonic/Chemogenic Pain (e.g., Formalin Test): The formalin test produces a biphasic pain response: an initial neurogenic phase followed by a later inflammatory phase.[16][17] Both I.T. and I.PL. administration of A-317491 reduce nocifensive behaviors in both phases, demonstrating that peripheral and central receptors contribute to this pain modality.[13]

    • Acute Pain Models (e.g., Carrageenan, Acute Thermal Nociception): A-317491 is relatively ineffective in models of acute inflammation or against acute noxious heat in naïve animals.[13] This suggests that P2X3-containing receptors are more involved in the transition to and maintenance of chronic pain rather than acute nociception.

  • Stereospecificity and Controls: A-317491 is a chiral molecule. Its analgesic effects are stereospecific to the S-enantiomer. The corresponding R-enantiomer, A-317344, is significantly less active and serves as an essential negative control to validate that the observed effects are due to specific receptor blockade and not off-target actions.[5][7]

Quantitative Data Summary

The following tables summarize the effective doses and expected outcomes for A-317491 in validated rat pain models, providing a clear reference for experimental planning.

Table 1: Effective Doses (ED₅₀) of A-317491 in Rat Models

Pain Model Administration Route Endpoint ED₅₀ (nmol) Reference
CFA (Chronic Inflammation) Intrathecal (I.T.) Thermal Hyperalgesia 30 [13][14]
Intraplantar (I.PL.) Thermal Hyperalgesia 300 [13][14]
Neuropathic Pain (CCI, L5/L6 Ligation) Intrathecal (I.T.) Mechanical Allodynia 10 [13][14]
Intraplantar (I.PL.) Mechanical Allodynia Ineffective [13][14]
Formalin Test Intrathecal (I.T.) Nocifensive Behaviors (Phase I & II) 10 [13][14]

| | Intraplantar (I.PL.) | Nocifensive Behaviors (Phase I & II) | >300 |[13][14] |

Table 2: Expected Outcomes of A-317491 Administration

Pain Model Route Primary Outcome Measure Expected Result
CFA (Chronic Inflammation) I.T. & I.PL. Paw withdrawal latency to thermal stimulus Dose-dependent increase (reversal of hyperalgesia)
Neuropathic Pain (CCI) I.T. Paw withdrawal threshold to von Frey filaments Dose-dependent increase (reversal of allodynia)
Formalin Test I.T. & I.PL. Time spent licking/biting injected paw Dose-dependent decrease in both phases

| Carrageenan (Acute Inflammation) | I.T. & I.PL. | Paw withdrawal latency to thermal stimulus | Minimal or no significant effect |

Detailed Experimental Protocols

These protocols are designed for use in adult male Sprague-Dawley rats (200-300g). All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[13]

Protocol 1: Intrathecal (I.T.) Administration in a Chronic Pain Model (CFA)

This protocol assesses the central effects of A-317491 on chronic inflammatory pain.

Materials:

  • A-317491 (and A-317344 as control)

  • Vehicle solution (e.g., sterile saline with 5% DMSO, or as determined by solubility tests)

  • Complete Freund's Adjuvant (CFA)

  • Anesthetics (e.g., isoflurane)

  • Implantable intrathecal catheters (PE-10 tubing)

  • Hamilton syringes (25 µL)

  • Thermal hyperalgesia testing apparatus (e.g., Hargreaves Plantar Test)

Step-by-Step Methodology:

  • Induction of Chronic Inflammation:

    • Lightly anesthetize the rat.

    • Inject 100 µL of CFA into the plantar surface of the right hind paw.

    • Allow 48 hours for chronic inflammation and thermal hyperalgesia to fully develop.[7]

  • Intrathecal Catheter Implantation (Performed 1 week before CFA injection):

    • Surgically implant a PE-10 catheter into the subarachnoid space at the lumbar level of the spinal cord under deep anesthesia, following established procedures.[13]

    • Allow animals to recover for 5-7 days post-surgery. Confirm catheter placement before use.

  • Drug Preparation:

    • Prepare a stock solution of A-317491 in the chosen vehicle.

    • Perform serial dilutions in sterile saline to achieve final concentrations for desired doses (e.g., 1-100 nmol) in a 10 µL injection volume.

    • Crucial Control: Prepare vehicle-only and A-317344 solutions at equivalent concentrations.

  • Injection Procedure:

    • Gently restrain the conscious animal.

    • Connect the Hamilton syringe to the externalized end of the I.T. catheter.

    • Slowly inject 10 µL of the test solution over 30 seconds.

    • Immediately follow with a 10 µL flush of sterile saline to ensure the drug reaches the spinal cord.[18][19]

  • Behavioral Assessment (Thermal Hyperalgesia):

    • Establish a baseline paw withdrawal latency (PWL) before injection.

    • At set time points post-injection (e.g., 15, 30, 60, 120 minutes), place the rat on the glass floor of the plantar test apparatus.

    • Apply a radiant heat source to the inflamed (ipsilateral) paw and record the latency to withdrawal. A cut-off time (e.g., 20 seconds) must be used to prevent tissue damage.

  • Data Analysis & Validation:

    • Compare the PWL of A-317491-treated groups to the vehicle-treated group.

    • Data can be expressed as raw PWL or as a percentage of maximal possible effect (%MPE).

    • The lack of effect in the A-317344 group validates the stereospecificity of the observed analgesia.

Intrathecal_Workflow cluster_prep Preparation Phase cluster_exp Experiment Phase Catheter Intrathecal Catheter Implantation Recovery Animal Recovery (5-7 days) Catheter->Recovery CFA_Induction CFA Injection (Intraplantar) Recovery->CFA_Induction Inflammation Inflammation Develops (48 hours) CFA_Induction->Inflammation Baseline Baseline Behavioral Test (e.g., Hargreaves) Inflammation->Baseline IT_Injection Intrathecal Injection (A-317491 / Vehicle) Baseline->IT_Injection Post_Test Post-Injection Behavioral Testing (Time Course) IT_Injection->Post_Test Analysis Data Analysis Post_Test->Analysis

Caption: Experimental workflow for intrathecal A-317491 administration.

Protocol 2: Intraplantar (I.PL.) Administration in the Formalin Test

This protocol assesses the peripheral effects of A-317491 on tonic chemical pain.

Materials:

  • A-317491 (and vehicle, positive control like morphine)

  • Formalin solution (2.5% or 5% in sterile saline)

  • Microsyringes (e.g., 50 µL)

  • Plexiglass observation chambers with mirrors for clear viewing

  • Stopwatch or automated tracking software

Step-by-Step Methodology:

  • Animal Habituation:

    • Acclimate animals to the testing room for at least 1 hour before the experiment.

    • Place each rat individually into an observation chamber for 30-60 minutes to allow exploration and reduce stress.[16][17]

  • Drug Preparation:

    • Prepare A-317491 and control solutions as described in Protocol 1. Doses will be higher for I.PL. administration (e.g., 100-500 nmol).

  • Pre-treatment Injection (Intraplantar):

    • Gently restrain the rat.

    • Inject 50 µL of A-317491, vehicle, or positive control into the plantar surface of the right hind paw.

    • Return the animal to its home cage for a pre-treatment period (e.g., 15-30 minutes).

  • Formalin Injection and Observation:

    • Return the animal to the observation chamber.

    • Inject 50 µL of formalin solution into the same paw at the same site as the pre-treatment injection.[20]

    • Immediately start the stopwatch and begin observation.

  • Behavioral Scoring (Nocifensive Behaviors):

    • Phase I (0-5 minutes): Continuously observe and record the total time (in seconds) the animal spends licking, biting, or flinching the injected paw.[17][21]

    • Interphase (5-15 minutes): A quiescent period with minimal pain behaviors is expected.

    • Phase II (15-45 minutes): Resume observation and record the total time spent in nocifensive behaviors. This phase reflects inflammatory processes and central sensitization.[16]

  • Data Analysis & Validation:

    • Calculate the total duration of nocifensive behaviors for each phase.

    • Compare the scores of the A-317491 group against the vehicle control to determine the percentage of pain inhibition.

    • The positive control group validates the sensitivity of the assay.

Intraplantar_Workflow cluster_prep Pre-Test Phase cluster_test Formalin Test Phase Habituation Habituation to Observation Chamber IPL_Pretreat Intraplantar Pre-treatment (A-317491 / Vehicle) Habituation->IPL_Pretreat Formalin_Inject Intraplantar Formalin Injection IPL_Pretreat->Formalin_Inject Phase1 Observe & Score Phase I (0-5 min) Formalin_Inject->Phase1 Phase2 Observe & Score Phase II (15-45 min) Formalin_Inject->Phase2 Interphase (5-15 min) Analysis Data Analysis Phase1->Analysis Phase2->Analysis

Caption: Experimental workflow for intraplantar A-317491 in the formalin test.

References

  • McGaraughty, S., et al. (2003). Effects of A-317491, a novel and selective P2X3/P2X2/3 receptor antagonist, on neuropathic, inflammatory and chemogenic nociception following intrathecal and intraplantar administration. British Journal of Pharmacology, 140(8), 1381–1388. [Link]

  • Coddou, C., et al. (2019). P2X receptor channels in chronic pain pathways. British Journal of Pharmacology, 176(12), 2223–2240. [Link]

  • Jarvis, M. F., et al. (2002). A-317491, a novel potent and selective non-nucleotide antagonist of P2X3 and P2X2/3 receptors, reduces chronic inflammatory and neuropathic pain in the rat. Proceedings of the National Academy of Sciences, 99(26), 17179–17184. [Link]

  • Giniatullin, R., & Nistri, A. (2013). Desensitization properties of P2X3 receptors shaping pain signaling. Frontiers in Cellular Neuroscience, 7, 245. [Link]

  • Wu, G., et al. (2004). A-317491, a selective P2X3/P2X2/3 receptor antagonist, reverses inflammatory mechanical hyperalgesia through action at peripheral receptors in rats. European Journal of Pharmacology, 504(1-2), 45–53. [Link]

  • Patsnap Synapse. (2024). What are P2X3 receptor antagonists and how do they work? Patsnap. [Link]

  • Jarvis, M. F., et al. (2002). A-317491, a novel potent and selective non-nucleotide antagonist of P2X3 and P2X2/3 receptors, reduces chronic inflammatory and neuropathic pain in the rat. PNAS. [Link]

  • Giniatullin, R., & Nistri, A. (2013). ATP P2X3 receptors and neuronal sensitization. Frontiers in Cellular Neuroscience, 7, 236. [Link]

  • Giniatullin, R., & Nistri, A. (2013). ATP P2X3 receptors and neuronal sensitization. PMC. [Link]

  • Paim, L. M., et al. (2018). P2X3 receptors contribute to muscle pain induced by static contraction by a mechanism dependent on neutrophil migration. Purinergic Signalling, 14(3), 265–276. [Link]

  • Giniatullin, R., & Nistri, A. (2013). ATP P2X3 receptors and neuronal sensitization. PubMed. [Link]

  • Honoré, P., et al. (2002). Functional Downregulation of P2X3 Receptor Subunit in Rat Sensory Neurons Reveals a Significant Role in Chronic Neuropathic and Inflammatory Pain. Journal of Neuroscience, 22(18), 8003–8010. [Link]

  • Fabbretti, E. (2019). ATP-Gated P2X3 Receptors Are Specialised Sensors of the Extracellular Environment. International Journal of Molecular Sciences, 20(7), 1649. [Link]

  • Dal Ben, D., et al. (2021). P2X3 Receptor Ligands: Structural Features and Potential Therapeutic Applications. Frontiers in Pharmacology, 12, 663539. [Link]

  • Jarvis, M. F., et al. (2002). A-317491, a novel potent and selective non-nucleotide antagonist of P2X3 and P2X2/3 receptors, reduces chronic inflammatory and neuropathic pain in the rat. PubMed. [Link]

  • ResearchGate. (2004). A-317491, a selective P2X 3/P2X 2/3 receptor antagonist, reverses inflammatory mechanical hyperalgesia through action at peripheral receptors in rats. Request PDF. [Link]

  • McGaraughty, S., et al. (2003). Effects of A-317491, a novel and selective P2X3/P2X2/3 receptor antagonist, on neuropathic, inflammatory and chemogenic nociception following intrathecal and intraplantar administration. PubMed. [Link]

  • Xu, Z. Z., et al. (2012). Spontaneous firing and evoked responses of spinal nociceptive neurons are attenuated by blockade of P2X3 and P2X2/3 receptors in inflamed rats. Journal of Neuroinflammation, 9, 49. [Link]

  • Fein, A. (n.d.). Nociceptors and the Perception of Pain. UConn Health. [Link]

  • ResearchGate. (2017). Experimental protocol of nociception induced by formalin test in mice... ResearchGate. [Link]

  • Lee, Y. J., et al. (2024). Exploring the analgesic potential of isorhamnetin: insights from formalin-induced pain and diabetic neuropathy models. European Review for Medical and Pharmacological Sciences. [Link]

  • NIH PANAChE Database. (n.d.). Mouse Formalin Test of Hyperalgesia. NIH. [Link]

  • Li, C., et al. (2022). A-80426 suppresses CFA-induced inflammatory pain by suppressing TRPV1 activity via NFκB and PI3K pathways in mice. Brazilian Journal of Medical and Biological Research, 55, e12229. [Link]

  • Biocytogen. (n.d.). Pain Models. Biocytogen. [Link]

  • Larson, A. A., & Takemori, A. E. (1982). Nociception is enhanced by the intrathecal injection of 5-methoxy-N,N-dimethyltryptamine in the rat. Neuroscience Letters, 33(3), 323–328. [Link]

  • Siddall, P. J., et al. (2022). Emerging Evidence for Intrathecal Management of Neuropathic Pain Following Spinal Cord Injury. Frontiers in Neurology, 13, 908992. [Link]

  • Sun, Y. E., et al. (2012). Intrathecal Injection of Spironolactone Attenuates Radicular Pain by Inhibition of Spinal Microglia Activation in a Rat Model. PLOS ONE, 7(6), e39897. [Link]

  • Zhang, T., et al. (2019). Formulation design, characterization, and in vitro and in vivo evaluation of nanostructured lipid carriers containing a bile salt for oral delivery of gypenosides. International Journal of Nanomedicine, 14, 2347–2359. [Link]

Sources

Method

Application Note: Preparation and Handling of A-317491 Sodium Salt Hydrate

This Application Note and Protocol guide is designed for researchers working with A-317491 Sodium Salt Hydrate , a potent and selective P2X3 and P2X2/3 receptor antagonist. Target: P2X3 and P2X2/3 Receptors | Application...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide is designed for researchers working with A-317491 Sodium Salt Hydrate , a potent and selective P2X3 and P2X2/3 receptor antagonist.

Target: P2X3 and P2X2/3 Receptors | Application: Pain Research (Neuropathic, Inflammatory)[1][2]

Introduction & Mechanism

A-317491 is a non-nucleotide antagonist that selectively blocks P2X3 homomeric and P2X2/3 heteromeric receptors.[1][3][4][5] Unlike many non-selective P2X antagonists (e.g., TNP-ATP), A-317491 exhibits high affinity (Ki < 30 nM) and does not degrade rapidly in vivo.[3]

Key Physiological Impact:

  • Inhibition of Nociception: Blocks ATP-mediated calcium flux in dorsal root ganglion (DRG) neurons.[3]

  • Selectivity: >10 µM IC50 against other P2 receptors, ensuring observed effects are target-specific.[3]

Physicochemical Profile

Understanding the specific form of your compound is critical.[3] A-317491 is often supplied as a Sodium Salt Hydrate to improve water solubility compared to the free acid.[3]

PropertySpecificationNotes
Compound Name A-317491 Sodium Salt HydrateDistinct from "Free Acid" form.[3][6]
CAS (Free Acid) 475205-49-3Salt forms often lack unique CAS IDs.[3]
Molecular Weight ~609.54 g/mol (Typical)CRITICAL: Varies by batch due to hydration.[3]
Solubility (Water) ≥ 15 mg/mLClear solution.[3][7]
Solubility (DMSO) ≥ 60 mg/mLPreferred for frozen stock.
Solubility (Ethanol) ~40 mg/mLRequires gentle warming.[3][8]
Appearance White to off-white solidHygroscopic.[3]

Critical Calculation Principle: The "Batch-Specific" Rule

Expert Insight: The most common error in preparing A-317491 solutions is using the generic Molecular Weight (MW) from a website.[3]

  • The Problem: As a "Salt Hydrate," the crystal lattice contains variable amounts of water (

    
    ) and sodium (
    
    
    
    ).[3]
  • The Solution: You MUST use the Batch-Specific Molecular Weight (MW_Batch) printed on the vial label or the Certificate of Analysis (CoA).[3]

The Correction Formula

If your protocol requires a specific molarity (e.g., 10 mM), calculate the mass required using the actual batch MW, not the theoretical MW.


[3]

Example:

  • Target: 10 mL of 10 mM stock.

  • Generic MW: 565.57 (Free Acid) → Incorrect Mass: 56.5 mg

  • Batch MW: 609.54 (Na Salt Hydrate) → Correct Mass: 60.9 mg

  • Result:[3] Using the generic MW would result in a 7% under-dosed solution.[3]

Decision Matrix: Solvent Selection

Choose your solvent system based on your downstream application.[3]

SolventStrategy Start Experimental Goal InVitro In Vitro / Cellular Assays (Long-term Storage) Start->InVitro InVivo In Vivo / Animal Studies (Immediate Use) Start->InVivo DMSO DMSO Stock (10-50 mM) Stable at -20°C InVitro->DMSO High Solubility Water Saline/PBS Stock (Prepare Fresh) InVivo->Water Avoid Solvent Toxicity Dilution Dilute into Media (Final DMSO < 0.1%) DMSO->Dilution Injection Direct Injection (pH Adjusted 7.4) Water->Injection

Figure 1: Solvent selection strategy based on experimental endpoint.

Protocol: Preparation of Stock Solutions

Method A: DMSO Stock (Preferred for In Vitro / Storage)

Best for: Cell culture, electrophysiology, long-term storage.[3] Stability: 6 months at -80°C; 1 month at -20°C.[1][3]

  • Weighing: Weigh the A-317491 Sodium Salt Hydrate in a static-free microbalance.

  • Calculation: Calculate volume of DMSO required for a 10 mM or 50 mM master stock using the Batch-Specific MW.

  • Dissolution: Add high-grade anhydrous DMSO. Vortex for 30 seconds.[3] The solution should be clear and colorless.

  • Sterilization (Optional): If using for culture, filter through a 0.22 µm PTFE or Nylon syringe filter.[3] Do not use cellulose acetate (CA) with DMSO.[3]

  • Aliquoting: Dispense into light-protective amber vials (or wrap tubes in foil). Avoid repeated freeze-thaw cycles (limit to <3).[3]

  • Storage: Store at -20°C or -80°C.

Method B: Aqueous Stock (Preferred for In Vivo)

Best for: Animal injections (IP, SC, Intrathecal).[3] Stability: Unstable. Prepare fresh daily.

  • Solvent: Use sterile PBS (pH 7.[3]4) or 0.9% Saline.[3]

  • Dissolution: Add solvent to the powder.[3] Vortex vigorously.

    • Note: The Sodium Salt is water-soluble (≥15 mg/mL).[3][7] If the solution is hazy, warm gently to 37°C in a water bath.

  • pH Check: The sodium salt may slightly alter the pH.[3] Verify pH is ~7.4 using micro-pH paper.[3] Adjust with dilute HCl or NaOH if necessary (rarely needed for standard concentrations).[3]

  • Filtration: Mandatory for in vivo use.[3] Pass through a 0.22 µm PES (Polyethersulfone) syringe filter to ensure sterility and remove micro-particulates.[3]

  • Usage: Use immediately. Discard unused aqueous portion after 24 hours.

Serial Dilution Workflow (Graphviz)[4]

DilutionProtocol Stock Master Stock (10 mM in DMSO) Inter Intermediate (100 µM in Media) Stock->Inter 1:100 Dilution (Reduces DMSO to 1%) Control Vehicle Control (DMSO matched) Stock->Control Parallel Prep Final Working Solution (100 nM - 10 µM) Inter->Final Serial Dilution (Final DMSO < 0.1%)

Figure 2: Two-step dilution minimizes DMSO shock to cells.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Precipitation upon dilution "Shock" dilution into cold media.[3]Dilute stepwise (see Figure 2).[3] Ensure media is pre-warmed to 37°C.
Hazy Aqueous Solution Concentration exceeds solubility limit.Do not exceed 15 mg/mL in pure saline.[3] If higher doses are needed, use 10% HP-β-CD (Cyclodextrin) as a carrier.[3]
Loss of Potency Freeze-thaw degradation or moisture.[3]Use single-use aliquots. Store desiccant in the main vial jar.
Unexpected pH High concentration of Sodium Salt.[3]Check pH of high-concentration stocks (e.g., >10 mg/mL) before injection.[3]

References

  • Jarvis, M. F., et al. (2002).[3][4] "A-317491, a novel potent and selective non-nucleotide antagonist of P2X3 and P2X2/3 receptors, reduces chronic inflammatory and neuropathic pain in the rat."[4][5] Proceedings of the National Academy of Sciences, 99(26), 17179-17184.[4] [3]

  • McGaraughty, S., et al. (2003).[3] "Effects of A-317491, a novel and selective P2X3/P2X2/3 receptor antagonist, on neuropathic, inflammatory and chemogenic nociception following intrathecal and intraplantar administration." British Journal of Pharmacology, 140(8), 1381-1388.[3]

  • Wu, G., et al. (2004).[3][4] "A-317491, a selective P2X3/P2X2/3 receptor antagonist, reverses inflammatory mechanical hyperalgesia through action at peripheral receptors in rats."[4][9] European Journal of Pharmacology, 504(1-2), 45-53.[3][4]

  • Tocris Bioscience. "A-317491 sodium salt Technical Data."

Sources

Application

Application of A-317491 in chronic constriction injury (CCI) models

Application of A-317491 in Chronic Constriction Injury (CCI) Models[1][2] Executive Summary This application note details the protocol for utilizing A-317491 , a potent and selective non-nucleotide antagonist of P2X3 and...

Author: BenchChem Technical Support Team. Date: March 2026

Application of A-317491 in Chronic Constriction Injury (CCI) Models[1][2]

Executive Summary

This application note details the protocol for utilizing A-317491 , a potent and selective non-nucleotide antagonist of P2X3 and P2X2/3 receptors, within the Chronic Constriction Injury (CCI) model of neuropathic pain. Unlike earlier nucleotide-based antagonists (e.g., TNP-ATP) which suffer from rapid degradation and poor selectivity, A-317491 offers metabolic stability and high specificity, making it a gold-standard tool compound for interrogating purinergic signaling in nociception. This guide covers mechanism of action, compound preparation, surgical modeling, and data validation.

Scientific Background & Mechanism

The Target: P2X3 homomeric and P2X2/3 heteromeric receptors are ligand-gated cation channels predominantly expressed in small-diameter sensory neurons (C-fibers) of the Dorsal Root Ganglia (DRG) and their terminals in the spinal dorsal horn.[1]

The Pathology: Following peripheral nerve injury (such as CCI), there is a maladaptive upregulation of P2X3 receptors. ATP released from damaged cells or reactive glia activates these receptors, causing massive calcium influx, neuronal hyperexcitability, and the manifestation of mechanical allodynia and thermal hyperalgesia.

The Compound: A-317491 blocks this pathological signaling.[2] Crucially, while it has poor blood-brain barrier (BBB) penetrance, it effectively targets P2X3 receptors in the DRG (which lacks a functional BBB) and peripheral terminals when given systemically, or spinal terminals when given intrathecally.

Figure 1: Mechanism of Action

The following diagram illustrates the purinergic signaling pathway in neuropathic pain and the specific blockade point of A-317491.

P2X3_Mechanism Injury Nerve Injury (CCI) ATP Extracellular ATP Release Injury->ATP Triggers P2X3 P2X3 / P2X2/3 Receptors (DRG) ATP->P2X3 Binds Ca Ca2+ Influx Depolarization P2X3->Ca Opens Channel Sensitization Central Sensitization Ca->Sensitization Induces Pain Neuropathic Pain (Allodynia) Sensitization->Pain Manifests A317491 A-317491 (Antagonist) A317491->P2X3 Blocks

Caption: A-317491 inhibits P2X3-mediated calcium influx in DRG neurons, preventing central sensitization.

Compound Preparation Protocol

A-317491 is a tricarboxylic acid derivative.[2][3] Proper solubilization is critical for consistent in vivo results.

Physical Properties:

  • MW: ~609.54 (Sodium salt often used) or ~565.6 (Free acid). Check your specific batch.

  • Solubility: Soluble in DMSO (>30 mg/mL).[2] Poor solubility in acidic aqueous buffers.

Vehicle Formulation (Recommended): For systemic (s.c.) or intrathecal (i.t.) administration, avoid high DMSO concentrations if possible to prevent vehicle-induced nociception.

Protocol A: Cyclodextrin-based (Preferred for s.c.)

  • Weigh A-317491 powder.

  • Dissolve first in 10% DMSO (v/v of final volume). Vortex until clear.

  • Slowly add 34% 2-Hydroxypropyl-β-cyclodextrin (HPβCD) in saline.

  • Final Vehicle: 10% DMSO / 90% (34% HPβCD in Saline).

  • Stability: Prepare fresh daily.

Protocol B: Minimal Solvent (Preferred for i.t.)

  • Dissolve in minimal 0.1 N NaOH (if using free acid) or saline (if sodium salt).

  • Adjust pH to 7.4 carefully with 0.1 N HCl.

  • Note: If precipitation occurs, add 1-5% DMSO.

Experimental Workflow: CCI Model

The Chronic Constriction Injury (CCI) model (Bennett & Xie, 1988) is the standard validation assay.

Figure 2: Experimental Timeline

Workflow cluster_0 Phase 1: Induction cluster_1 Phase 2: Baseline & Dosing cluster_2 Phase 3: Assessment Surgery Day 0: CCI Surgery (Sciatic Nerve Ligation) Recovery Days 1-13: Recovery & Pathology Development Surgery->Recovery Baseline Day 14: Baseline Testing (Von Frey/Hargreaves) Recovery->Baseline Grouping Randomization (Control vs. A-317491) Baseline->Grouping Dosing Drug Administration (s.c. or i.t.) Grouping->Dosing Test_1h Test: +1 Hour Dosing->Test_1h Test_3h Test: +3 Hours Test_1h->Test_3h Test_5h Test: +5 Hours Test_3h->Test_5h

Caption: Standard workflow for evaluating A-317491 efficacy in CCI rats.

Step-by-Step Procedure
  • Surgery (Day 0):

    • Anesthetize rat (Isoflurane).

    • Expose common sciatic nerve at mid-thigh level.

    • Place 4 loose ligatures (4-0 chromic gut) around the nerve with ~1mm spacing. Critical: Ligatures must barely constrict the nerve (arrest epineural flow) without halting axonal transport.

    • Close incision.[4]

  • Assessment (Day 14):

    • Verify neuropathy.[5][6][7] Animals should display guarding behavior and a 50% reduction in paw withdrawal threshold (PWT).

    • Exclusion Criteria: Animals not showing allodynia (PWT > 10g) or showing autotomy should be excluded.

  • Dosing Regimens: Use the following table to select the appropriate dose based on your route of administration.

RouteDose Range (Rat)Peak EffectDurationNotes
Intrathecal (i.t.) 10 - 30 nmol 30-60 min2-3 hrsMost potent. Directly targets spinal terminals.
Subcutaneous (s.c.) 10 - 30 µmol/kg 60 min~5 hrsHigh systemic bioavailability.[4] Targets DRG.
Intravenous (i.v.) 3 - 10 mg/kg Immediate1-2 hrsRapid onset, shorter duration.

Note: 10 µmol/kg s.c. is approximately 6 mg/kg (depending on salt form).

Data Interpretation & Validation

When analyzing results, A-317491 should produce a dose-dependent reversal of mechanical allodynia.

  • Control Group (Vehicle): PWT remains low (e.g., <4g).

  • Treated Group (High Dose): PWT returns toward baseline (e.g., >10g or near contralateral values).

  • Stereospecificity Check: If validating the target, use the enantiomer A-317344 as a negative control. It is inactive at P2X3 receptors and should not produce analgesia.

Troubleshooting Guide
IssueProbable CauseSolution
Precipitation in Syringe pH drift or temp dropMaintain vehicle at RT. Re-check pH (keep near 7.4). Use HPβCD formulation.
Lack of Efficacy (s.c.) Insufficient doseSystemic route requires significantly higher mass than i.t. Increase to 30 µmol/kg.[4][8]
Motor Impairment Off-target effectsPerform Rotarod test. A-317491 is known not to affect motor coordination at therapeutic doses.
Variable Baseline Surgical inconsistencyEnsure ligatures are "loose." Tight ligation causes axonotmesis (numbness), not neuropathic pain.
References
  • Jarvis, M. F., et al. (2002). "A-317491, a novel potent and selective non-nucleotide antagonist of P2X3 and P2X2/3 receptors, reduces chronic inflammatory and neuropathic pain in the rat."[2][8][9] Proceedings of the National Academy of Sciences, 99(26), 17179-17184.[2][8][9] [8]

  • McGaraughty, S., et al. (2003). "Effects of A-317491, a novel and selective P2X3/P2X2/3 receptor antagonist, on neuropathic, inflammatory and chemogenic nociception following intrathecal and intraplantar administration." British Journal of Pharmacology, 140(8), 1381-1388.

  • Wu, G., et al. (2004). "A-317491, a selective P2X3/P2X2/3 receptor antagonist, reverses inflammatory mechanical hyperalgesia through action at peripheral receptors in rats."[2][9] European Journal of Pharmacology, 504(1-2), 45-53.[2][9][10]

  • Sharp, D., et al. (2006). "Investigation into the role of P2X(3)/P2X(2/3) receptors in neuropathic pain following chronic constriction injury in the rat: an electrophysiological study." British Journal of Pharmacology, 148(6), 845-852.

Sources

Technical Notes & Optimization

Troubleshooting

A-317491 sodium salt hydrate solubility and stability issues

Technical Support Center: A-317491 Sodium Salt Hydrate Optimizing Solubility, Stability, and Experimental Integrity Product & Chemical Profile Compound Identity: A-317491 Sodium Salt Hydrate Pharmacology: Potent, selecti...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: A-317491 Sodium Salt Hydrate Optimizing Solubility, Stability, and Experimental Integrity

Product & Chemical Profile

Compound Identity: A-317491 Sodium Salt Hydrate Pharmacology: Potent, selective, non-nucleotide antagonist of P2X3 and P2X2/3 receptors.[1][2][3][4][5][6][7][8][9] Key Characteristic: Unlike many lipophilic inhibitors, the sodium salt form renders this compound highly water-soluble, yet it presents unique stability challenges related to hygroscopicity and pH sensitivity.

PropertySpecificationCritical Note
Solubility (Water) ≥ 15–90 mg/mLHighly dependent on pH; risk of precipitation in acidic buffers.[10]
Solubility (DMSO) ≥ 47 mg/mLHygroscopic solvent can induce degradation; use anhydrous DMSO.[10]
Appearance Off-white to pink/beige powderColor variation is normal; pink hue does not indicate degradation.[10]
CNS Penetration NegligibleDoes not cross the Blood-Brain Barrier (BBB). Systemic injection will not target central P2X3 receptors.[10]

Solubility & Preparation Troubleshooting

Q: How do I prepare a stable stock solution without precipitation?

The Issue: Users often experience precipitation when diluting DMSO stocks into aqueous buffers or when dissolving directly in unbuffered water that becomes acidic.[10] The Mechanism: A-317491 is a tricarboxylic acid derivative.[10] In its sodium salt form, it is soluble.[6][9] However, if the pH drops below ~5.0 (protonating the carboxyl groups), the free acid forms and precipitates immediately.

Protocol: The "pH-Safe" Solubilization Method

  • Solvent Choice:

    • Preferred: PBS (pH 7.[10]4) or 0.9% Saline.[10][11] The buffering capacity prevents acidification.[10]

    • Alternative: Anhydrous DMSO (for high-concentration stocks >50 mM).[10]

  • Weighing & Hydrate Correction:

    • Critical: The "Hydrate" designation means water molecules are part of the crystal lattice. You must use the Molecular Weight (MW) provided on the specific batch label (which accounts for that batch's water content) rather than the generic anhydrous MW.[10]

  • Dissolution Workflow:

solubilization_workflow Start Weigh A-317491 (Sodium Salt) Solvent Choose Solvent Start->Solvent Aqueous Aqueous Buffer (PBS pH 7.4) Solvent->Aqueous Direct Use DMSO Anhydrous DMSO Solvent->DMSO Stock Storage CheckPH Check pH (Must be > 6.0) Aqueous->CheckPH Vortex Vortex/Sonicate (Avoid Heat) DMSO->Vortex CheckPH->Vortex Filter 0.22 µm Filter (PES Membrane) Vortex->Filter

Figure 1: Decision logic for solubilizing A-317491. Note the critical pH checkpoint for aqueous solutions.

Q: My solution turned cloudy upon adding saline. Can I heat it?

A: NO.

  • Reasoning: Heating promotes hydrolysis of the amide bonds in the molecule.

  • Solution: Check the pH.[10] If it is acidic, add minimal 0.1 N NaOH dropwise until clear. If precipitation persists, the concentration may exceed the solubility limit (approx. 90 mg/mL in pure water, but lower in high-salt buffers).[10]

Stability & Storage Guidelines

Q: The powder clumped together. Is it still usable?

A: Likely yes, but proceed with caution.

  • Cause: A-317491 sodium salt is hygroscopic .[10][12] It absorbs atmospheric moisture, causing clumping.

  • Risk: The chemical integrity is usually intact, but the effective mass has changed. Weighing 10 mg of "wet" powder means you are adding less drug than calculated.[10]

  • Correction: If precise molarity is required, verify concentration via HPLC or UV absorbance rather than relying solely on weight.

Q: Can I store the solution at -20°C?

A: Yes, but follow the "Single-Thaw" Rule.

StateStorage ConditionShelf Life
Solid Powder -20°C, Desiccated2–3 Years
DMSO Stock -80°C, Sealed6 Months
Aqueous Stock -20°C1 Month

Critical Warning: Repeated freeze-thaw cycles cause micro-precipitation of the salt.[10] Aliquot immediately after preparation.

Biological Application Troubleshooting (In Vivo & In Vitro)

Q: I injected A-317491 systemically (i.p./s.c.) but see no effect on CNS pain models.

A: This is an expected pharmacokinetic limitation, not a compound failure. [10]

  • Mechanism: A-317491 is a large, charged molecule (polycarboxylic acid) at physiological pH.[10] It possesses negligible Blood-Brain Barrier (BBB) permeability .[10]

  • Corrective Action:

    • For CNS targets (spinal cord/brain), you must administer via Intrathecal (i.t.) or Intracerebroventricular (i.c.v.)[10] injection.[10]

    • Systemic injection (i.v., s.c.) effectively targets peripheral P2X3 receptors (e.g., dorsal root ganglia, sensory nerve endings) but will not reach the spinal dorsal horn.[10]

Q: What is the best vehicle for animal injection?

A: PBS or Saline (pH 7.4). [10]

  • Unlike many inhibitors requiring Tween-80 or cyclodextrins, the sodium salt of A-317491 is sufficiently water-soluble for direct dissolution in saline.[10]

  • Dosing: Typical effective doses range from 10–30 mg/kg (s.c.) or 10–100 µmol/kg .[10]

invivo_decision Target Define Target Region Peripheral Peripheral Nerves (DRG, Skin, Viscera) Target->Peripheral Central Central Nervous System (Spinal Cord, Brain) Target->Central RouteP Route: s.c., i.v., or i.pl. Peripheral->RouteP RouteC Route: Intrathecal (i.t.) or i.c.v. Central->RouteC Vehicle Vehicle: PBS or 0.9% Saline (No DMSO needed) RouteP->Vehicle RouteC->Vehicle

Figure 2: Route of administration decision tree based on anatomical target.

References

  • Jarvis, M. F., et al. (2002). "A-317491, a novel potent and selective non-nucleotide antagonist of P2X3 and P2X2/3 receptors, reduces chronic inflammatory and neuropathic pain in the rat."[4][8][13] Proceedings of the National Academy of Sciences, 99(26), 17179-17184.[4][10] [10]

  • Wu, G., et al. (2004). "A-317491, a selective P2X3/P2X2/3 receptor antagonist, reverses inflammatory mechanical hyperalgesia through action at peripheral receptors in rats."[4][14] European Journal of Pharmacology, 504(1-2), 45-53.[4][10]

  • McGaraughty, S., et al. (2003). "Effects of A-317491, a novel and selective P2X3/P2X2/3 receptor antagonist, on neuropathic, inflammatory and chemogenic nociception following intrathecal and intraplantar administration." British Journal of Pharmacology, 140(8), 1381–1388.

  • Sigma-Aldrich. "Product Information: A-317491 sodium salt hydrate."[10]

Sources

Optimization

Preventing A-317491 degradation in experimental buffers

Technical Support Center: A-317491 A Guide to Maintaining Compound Integrity in Experimental Buffers Welcome to the technical support center for A-317491. This guide is designed for researchers, scientists, and drug deve...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: A-317491

A Guide to Maintaining Compound Integrity in Experimental Buffers

Welcome to the technical support center for A-317491. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the proper handling and use of the potent P2X3/P2X2/3 antagonist, A-317491. Our goal is to ensure the integrity of the compound in your experiments, leading to reproducible and reliable results. This document moves beyond simple protocols to explain the causal relationships behind best practices, empowering you to troubleshoot effectively.

Core Principles of A-317491 Stability

A-317491 is a selective, non-nucleotide antagonist of P2X3 and P2X2/3 receptors, making it a critical tool in pain research.[1][2][3][4] Its chemical structure, which includes three carboxylic acid groups, is key to its pharmacological activity but also presents the primary challenge for its use in aqueous experimental systems: low water solubility.[5][6]

The principal cause of "degradation" in a laboratory setting is often not chemical breakdown but rather the physical precipitation of the compound out of the solution. This loss of active, dissolved compound can lead to inaccurate concentration calculations and failed experiments. Therefore, maintaining solubility is the paramount concern when preparing and using A-317491 in physiological buffers.

Frequently Asked Questions & Troubleshooting Guide

Q1: My A-317491 crashed out of solution when I diluted my DMSO stock into my aqueous buffer. What went wrong?

Answer: This is the most common issue encountered and is almost always due to the compound's low aqueous solubility exceeding its limit in your final buffer.[5] A-317491 is a tricarboxylic acid; its solubility is highly dependent on pH and the overall composition of the buffer. When a concentrated DMSO stock is rapidly diluted into a purely aqueous buffer, the compound can fail to dissolve and precipitate.

Troubleshooting Steps & Explanations:

  • Final DMSO Concentration: Ensure your final working solution contains a small percentage of DMSO (e.g., 0.1% - 0.5%) if your experimental system can tolerate it. This co-solvent helps keep the compound in solution. Always check for solvent effects on your specific assay in a vehicle control experiment.

  • Dilution Method: Add the DMSO stock to the buffer, not the other way around. Add it dropwise while vortexing or stirring the buffer. This "slow shock" method prevents localized high concentrations of A-317491 from forming and precipitating before they can disperse.

  • pH of the Buffer: The multiple carboxylic acid groups mean that at lower pH values, the molecule will be less charged (protonated) and therefore less soluble in water. Ensure your buffer pH is in the physiological range (pH 7.2-7.4) where the compound will be more ionized and soluble.

  • Use of Excipients: For challenging in vivo or cellular assays, consider using a solubilizing agent. One published method for in vivo administration used a vehicle containing 10% DMSO and 34% 2-hydroxypropyl-β-cyclodextrin in saline to maintain solubility.[7] Cyclodextrins can encapsulate hydrophobic molecules, increasing their aqueous solubility.

G start Precipitation Observed (A-317491 crashes out) q1 What is the final DMSO concentration? start->q1 s1 Increase DMSO to 0.1-0.5% (if assay permits). Run vehicle control. q1->s1 < 0.1% or none q2 How was the dilution performed? q1->q2 ≥ 0.1% s1->q2 s2 Add DMSO stock SLOWLY to buffer while vortexing. q2->s2 Buffer added to stock q3 What is the buffer pH? q2->q3 Stock added to buffer s2->q3 s3 Ensure pH is 7.2-7.4. q3->s3 < 7.2 s4 Consider solubilizing agents (e.g., cyclodextrin) for re-formulation. q3->s4 pH is 7.2-7.4 & problem persists end Solution Stable s3->end s4->end

Caption: Troubleshooting workflow for A-317491 precipitation.

Q2: What is the correct way to prepare and store a stock solution?

Answer: Proper preparation and storage of the primary stock solution are critical for ensuring the compound's long-term integrity.

  • Solvent: Use high-purity, anhydrous Dimethyl Sulfoxide (DMSO) to prepare a concentrated stock solution (e.g., 10 mM).[3][8]

  • Storage: Commercial suppliers recommend storing DMSO stock solutions in small, single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound or introduce moisture.[8][9][10] Store these aliquots protected from light in a desiccated environment.

Storage ConditionStock Solution (in DMSO)Working Dilution (in Aqueous Buffer)
Temperature -80°C (long-term) or -20°C (short-term)2-8°C (during experiment)
Duration Up to 6 months at -80°C; 1 month at -20°C[9]Prepare fresh for each experiment. Do not store.
Best Practice Aliquot into single-use volumes to avoid freeze-thaw cycles. Protect from light.Prepare immediately before use from a fresh stock aliquot.
Q3: How long can I store my diluted, ready-to-use A-317491 in my experimental buffer?

Answer: You should not store A-317491 in dilute aqueous solutions. These solutions are not intended for storage and should be prepared fresh immediately before each experiment from a frozen DMSO stock aliquot. The stability of the compound at low micromolar or nanomolar concentrations in aqueous media over hours or days has not been formally established and is highly dependent on the specific buffer components. To ensure accurate and reproducible results, always use a freshly prepared working solution.

Q4: Are there any buffer components I should avoid?

Answer: While there are no specific published incompatibilities for A-317491, general principles of chemical stability should be followed.

  • Avoid Strong Acids/Bases: As mentioned, the pH should be maintained in the physiological range (7.2-7.4) to ensure solubility and stability.

  • Avoid Reactive Components: Avoid buffers containing components that could potentially react with the compound, although the A-317491 structure is noted to be relatively metabolically stable.[1][3]

  • Recommendation: Start with a well-characterized, inert buffer system such as HEPES-buffered saline or standard phosphate-buffered saline (PBS), ensuring the final pH is correct after all components, including the A-317491 solution, have been added.

Protocol: Preparation of A-317491 Working Solution

This protocol describes the preparation of a final working solution from a concentrated DMSO stock.

Materials:

  • A-317491 solid compound

  • Anhydrous, high-purity DMSO

  • Sterile, micro-centrifuge tubes for aliquots

  • Experimental buffer (e.g., HEPES-buffered saline, pH 7.4)

  • Vortex mixer

Methodology:

Part 1: Preparing the Concentrated Stock Solution

  • Allow the vial of solid A-317491 to equilibrate to room temperature before opening to prevent moisture condensation.

  • Prepare a 10 mM stock solution by dissolving the appropriate mass of A-317491 in anhydrous DMSO. For example, for a molecular weight of 565.57 g/mol , dissolve 5.66 mg in 1 mL of DMSO.

  • Ensure the solid is completely dissolved by vortexing thoroughly.

  • Dispense the stock solution into small, single-use aliquots (e.g., 10 µL) in sterile micro-centrifuge tubes.

  • Store the aliquots at -80°C for long-term storage, protected from light.

Part 2: Preparing the Final Working Solution (Example: 1 µM)

  • Retrieve a single aliquot of 10 mM A-317491 stock from the -80°C freezer and thaw it at room temperature.

  • Prepare the required volume of your experimental buffer. For this example, we will prepare 10 mL of a 1 µM solution.

  • Place the 10 mL of buffer in an appropriate tube (e.g., 15 mL conical tube).

  • Begin vortexing the buffer at a medium speed.

  • While the buffer is vortexing, take 1 µL of the 10 mM DMSO stock and add it directly into the vortexing buffer. This creates a 1:10,000 dilution for a final concentration of 1 µM A-317491 and 0.01% DMSO.

  • Continue vortexing for another 10-15 seconds to ensure complete mixing.

  • Visually inspect the solution for any signs of precipitation. It should be clear.

  • Use this freshly prepared working solution immediately in your experiment. Discard any unused portion.

Caption: Experimental workflow for preparing A-317491 solutions.

References

  • Jarvis, M. F., et al. (2002). A-317491, a novel potent and selective non-nucleotide antagonist of P2X3 and P2X2/3 receptors, reduces chronic inflammatory and neuropathic pain in the rat. Proceedings of the National Academy of Sciences, 99(26), 17179–17184. [Link]

  • McGaraughty, S., et al. (2003). Effects of A-317491, a novel and selective P2X3/P2X2/3 receptor antagonist, on neuropathic, inflammatory and chemogenic nociception following intrathecal and intraplantar administration. British Journal of Pharmacology, 140(8), 1381–1388. [Link]

  • Spinaci, A., et al. (2021). P2X3 Receptor Ligands: Structural Features and Potential Therapeutic Applications. Frontiers in Pharmacology, 12, 653561. [Link]

  • Jarvis, M. F., et al. (2004). [3H]A-317491, a novel high-affinity non-nucleotide antagonist that specifically labels human P2X2/3 and P2X3 receptors. Journal of Pharmacology and Experimental Therapeutics, 310(1), 407-416. [Link]

  • Abdelrahman, M., et al. (2015). In pursuit of P2X3 antagonists: novel therapeutics for chronic pain and afferent sensitization. Future Medicinal Chemistry, 7(11), 1439-1460. [Link]

  • Jarvis, M. F., et al. (2002). A-317491, a novel potent and selective non-nucleotide antagonist of P2X3 and P2X2/3 receptors, reduces chronic inflammatory and neuropathic pain in the rat. PubMed. [Link]

  • BioWorld Science. (2023). P2X3 antagonism normalizes respiratory stability and halts heart failure progression in rats. BioWorld. [Link]

  • Lataro, R. M., et al. (2023). P2X3 receptor antagonism attenuates the progression of heart failure. Nature Communications, 14(1), 1725. [Link]

  • Choi, S., et al. (2022). Formulation and In Vitro Characterization of a Vacuum-Dried Drug–Polymer Thin Film for Intranasal Application. Polymers, 14(14), 2954. [Link]

  • McGaraughty, S., et al. (2005). A-317491, a selective P2X3/P2X2/3 receptor antagonist, reverses inflammatory mechanical hyperalgesia through action at peripheral receptors in rats. European Journal of Pharmacology, 509(1), 31-36. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting A-317491 In Vivo Efficacy

Audience: Researchers, Scientists, and Drug Development Professionals Subject: A-317491 (Selective P2X3 and P2X2/3 Receptor Antagonist) Welcome to the A-317491 Technical Support Center. This guide is designed to help you...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Subject: A-317491 (Selective P2X3 and P2X2/3 Receptor Antagonist)

Welcome to the A-317491 Technical Support Center. This guide is designed to help you troubleshoot in vivo efficacy issues, optimize your experimental workflows, and understand the mechanistic causality behind formulation and administration choices.

Core Principles & Mechanism of Action

A-317491 is a potent, non-nucleotide competitive antagonist highly selective for homomeric P2X3 and heteromeric P2X2/3 receptors[1]. Unlike earlier ATP analogs (such as TNP-ATP), A-317491 is metabolically stable in vivo and does not undergo detectable oxidation or glucuronidation[1]. It exerts its analgesic effects by blocking ATP-mediated calcium flux in peripheral sensory nerve terminals (Dorsal Root Ganglia)[2].

G Tissue Tissue Injury / Nerve Ligation ATP Extracellular ATP Release Tissue->ATP P2X3 Peripheral P2X3/P2X2/3 Receptors (Sensory Neurons / DRG) ATP->P2X3 Activates Depol Calcium Influx & Depolarization P2X3->Depol Pain Chronic / Neuropathic Pain Depol->Pain A317491 A-317491 (Competitive Antagonist) A317491->P2X3 Blocks (Ki=9-22nM)

Caption: Mechanism of Action: A-317491 blockade of ATP-mediated P2X3/P2X2/3 sensory pain signaling.

Quantitative Pharmacological Profile

Understanding the baseline pharmacokinetics (PK) and pharmacodynamics (PD) of A-317491 is essential for troubleshooting dosing regimens and interpreting behavioral data.

ParameterValueReference
Target Receptors P2X3, P2X2/3[1]
Binding Affinity (Ki) 22 nM (hP2X3) / 9 nM (hP2X2/3)[2]
IC50 (DRG currents) 15 nM[2]
Plasma Half-life (Rat) ~11 hours[1]
Systemic Bioavailability (s.c.) ~80%[1]
Protein Binding >99%[1]
ED50 (CFA thermal hyperalgesia, s.c.) 30 μmol/kg[1]
ED50 (CCI neuropathic pain, s.c.) 10-15 μmol/kg[1]

Self-Validating Experimental Protocol: Chronic Constriction Injury (CCI) Model

To ensure reproducible results, the following protocol integrates internal controls to confirm both the pathology and the drug's specific mechanistic reversal.

Phase 1: Baseline & Surgical Induction

  • Pre-injury Baseline Testing: Measure mechanical allodynia (Von Frey) and thermal hyperalgesia (Hargreaves).

    • Causality: Establishes the animal's native threshold. This is a critical internal control to validate that subsequent hyperalgesia is strictly injury-induced, ruling out inherent neuropathies.

  • CCI Surgery: Perform ligation of the sciatic nerve.

    • Causality: Nerve injury induces a targeted upregulation of P2X3 receptors in the dorsal root ganglion (DRG) and spinal dorsal horn, creating the specific molecular environment required for A-317491 to demonstrate efficacy[3].

Phase 2: Formulation & Administration 3. Vehicle Preparation: Formulate the compound.

  • Causality: A-317491 free acid contains a tetracarboxylic acid moiety resulting in low aqueous solubility[4]. Utilizing the [5] or a co-solvent vehicle (e.g., fresh, anhydrous DMSO)[1] prevents micro-precipitation in the syringe, ensuring the calculated dose matches the delivered bioavailable dose.

  • Subcutaneous (s.c.) Administration: Administer 10-15 μmol/kg s.c.

    • Causality: Subcutaneous dosing leverages the compound's high systemic bioavailability (~80%)[1] while avoiding the rapid clearance of i.v. bolus, providing a steady state to block peripheral DRG receptors.

Phase 3: Efficacy Readout & Validation 5. Post-Dose Testing (1-3 hours): Conduct behavioral assays.

  • Causality: Matching behavioral readouts to the peak plasma concentration ensures data is collected during maximum receptor occupancy. The ~11-hour half-life provides a wide testing window[1].

  • Contralateral Paw Testing: Test the uninjured paw.

    • Causality: Serves as an intra-subject negative control, validating that the drug specifically reverses hyperalgesia without inducing general anesthesia or motor deficits.

Troubleshooting FAQs & Decision Tree

G Start Issue: Lack of In Vivo Efficacy Model Check Pain Model Is it Acute or Chronic? Start->Model Acute Acute / Visceral Pain (e.g., Tail-flick, Writhing) Model->Acute Chronic Chronic Inflammatory / Neuropathic (e.g., CFA, CCI) Model->Chronic Switch Switch to Chronic Model (A-317491 is inactive in acute pain) Acute->Switch Route Check Route of Administration Chronic->Route Systemic Systemic (s.c. / i.v.) Route->Systemic Central Central Target Required? Systemic->Central IT Use Intrathecal (i.t.) (Poor CNS Penetration) Central->IT Yes Form Check Formulation Did it precipitate? Central->Form No Sol Use Sodium Salt or Anhydrous DMSO Vehicle Form->Sol Precipitation observed

Caption: Decision tree for troubleshooting A-317491 in vivo efficacy issues.

Q1: Why is A-317491 failing to produce analgesia in my acute pain model (e.g., tail-flick or hot plate)? A1: A-317491 is highly specific to pathological pain states. It is entirely ineffective in reducing nociception in animal models of acute pain, postoperative pain, and visceral pain (ED50 >100 μmol/kg)[1],[6]. You must switch to a chronic inflammatory (e.g., Complete Freund's Adjuvant) or neuropathic (e.g., CCI) model where P2X3 receptors are actively upregulated and sensitized[3].

Q2: I am observing high variability in my subcutaneous (s.c.) dosing cohorts. What is causing this? A2: This is almost always a formulation issue. The free acid form of A-317491 has three carboxylic groups, resulting in very low water solubility[4]. If moisture-contaminated DMSO is used, the compound will micro-precipitate, leading to erratic dosing[1]. To resolve this, either use fresh, anhydrous DMSO for your stock solutions or switch to the , which is highly soluble in DMSO (up to 100 mM)[7],[5].

Q3: I need to target central spinal P2X3 receptors, but systemic administration isn't working. Why? A3: A-317491 does not significantly penetrate the central nervous system (CNS) due to its size and polarity[1]. When administered systemically, its action is restricted to peripheral receptors. If your experimental design requires central target engagement at the spinal dorsal horn, you must bypass the blood-brain barrier by utilizing intrathecal (i.t.) administration[8].

Q4: My in vitro patch-clamp data looks great, but in vivo efficacy drops off rapidly. Is the compound degrading? A4: No. A-317491 is highly metabolically stable and does not undergo oxidation or glucuronidation[1]. However, homomeric P2X3 receptors undergo rapid agonist-induced desensitization[9]. If you are co-administering an agonist (like α,β-meATP) in vivo to test blockade, the rapid desensitization of the receptor itself can mask the competitive antagonism of A-317491[9]. Ensure your behavioral testing windows align with the physiological release of endogenous ATP rather than exogenous bolus injections.

References

Sources

Optimization

Technical Support Center: A-317491 Optimization &amp; Troubleshooting

Status: Operational Subject: Controlling Off-Target Effects & Experimental Artifacts for A-317491 Audience: Senior Research Staff, Pharmacologists, Electrophysiologists Introduction: The "Gold Standard" Trap A-317491 is...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Subject: Controlling Off-Target Effects & Experimental Artifacts for A-317491 Audience: Senior Research Staff, Pharmacologists, Electrophysiologists

Introduction: The "Gold Standard" Trap

A-317491 is widely regarded as the first potent, selective, non-nucleotide antagonist for P2X3 and P2X2/3 receptors.[1] Unlike its predecessors (e.g., Suramin, PPADS) or the metabolically unstable TNP-ATP, A-317491 offers high selectivity (>10 µM) over other P2 receptors.

However, "Selective"


 "Flawless." 

In our application support experience, 80% of reported "off-target effects" with A-317491 are actually experimental artifacts driven by three factors:

  • Physicochemical pH shifts (due to its tricarboxylic acid nature).

  • Route-of-administration errors (misunderstanding the Blood-Brain Barrier profile).

  • Concentration creep (exceeding the specificity window).

This guide provides the protocols to isolate and eliminate these variables.

Module 1: The Physicochemical Artifact (pH Control)

The Issue: A-317491 is a tricarboxylic acid derivative.[1][2] When dissolved in unbuffered saline or weak media at high concentrations (>100 µM stocks), it can significantly lower the pH of the local environment.

  • Why this matters: P2X receptors are highly proton-sensitive. Acidic pH alone can potentiate P2X currents or evoke currents in sensory neurons (ASICs), leading to false data that looks like "drug action" or "off-target excitation."

Troubleshooting Protocol: The "pH-Match" Validation

StepActionTechnical Rationale
1 Buffer Selection Do not use unbuffered saline for stock dilution. Use HEPES (10-20 mM) or PBS adjusted to pH 7.4.
2 The "Mock" Check Prepare your highest working concentration of A-317491 (e.g., 10 µM). Measure pH. If it deviates by >0.1 pH units from vehicle, re-adjust with NaOH.
3 Vehicle Control Run a vehicle control that is pH-matched to the drug solution, not just the bulk buffer.
Module 2: The Pharmacokinetic "Off-Target" (Bioavailability)

The Issue: Researchers frequently report "lack of efficacy" in CNS pain models (e.g., tail flick, hot plate) after systemic (IP/SC) injection and assume the compound has degraded. The Reality: A-317491 has poor Blood-Brain Barrier (BBB) penetration . It is a peripherally restricted agent.[3] If you observe central effects after systemic dosing, you are likely observing a toxicity artifact or a breakdown product, not P2X3 antagonism.

Decision Matrix: Route of Administration

G Start Select Experimental Goal Peripheral Peripheral Pain/Cough (DRG, Nerves, Lungs) Start->Peripheral Central Central Sensitization (Spinal Cord/Brain) Start->Central Route1 Systemic (SC/IV/IP) Valid for Peripheral Targets Peripheral->Route1 Central->Route1 Error Path Route2 MUST use Intrathecal (i.t.) or Intracerebroventricular (i.c.v.) Central->Route2 Outcome1 Expected Efficacy: High Route1->Outcome1 Outcome2 Systemic Dosing here leads to FALSE NEGATIVES Route1->Outcome2 Route2->Outcome1

Figure 1: Route of administration decision tree. A-317491 effectively blocks peripheral P2X3/P2X2/3 receptors via systemic dosing but requires direct central injection to affect spinal/brain targets due to poor BBB penetration.

Module 3: Specificity & The "Triangulation" Control

The Issue: At concentrations >10 µM, A-317491 specificity drops, potentially interacting with other ion channels. How do you prove your observed effect is P2X3-mediated?

The Solution: Use the Stereoisomer Triangulation Method . The R-enantiomer of A-317491 (known as A-317344 ) is significantly less active (10-100 fold lower affinity) at P2X3 receptors.[4][5]

Protocol: The Self-Validating Experiment

  • Group A (Test): Administer A-317491 (S-enantiomer) at effective dose (e.g., 10-30 µmol/kg SC).

  • Group B (Negative Control): Administer A-317344 (R-enantiomer) at the same molar concentration.

  • Group C (Agonist Challenge): Pre-treat with A-317491, then challenge with

    
    -meATP  (a selective P2X1, P2X3, P2X2/3 agonist).
    

Interpretation:

  • If Group A works and Group B fails

    
    Validated P2X3 Effect. 
    
  • If Group A and Group B both show effect

    
    Off-Target / Non-Specific Effect. 
    
  • If Group A blocks ATP but not

    
    -meATP 
    
    
    
    Suspect P2X2 or P2X7 involvement (A-317491 is weak against these).
Summary of Key Parameters
ParameterValue / LimitNotes
Target Affinity (

)
22–92 nMPotent against hP2X3 and hP2X2/3.[3][5][6]
Selectivity Window < 10 µMAbove 10 µM, risk of off-target binding increases.
Solubility Low in waterSoluble in DMSO (>40 mg/mL).[6] Must dilute into buffered aqueous solution slowly to avoid crashing out.
Reversibility Slow / Pseudo-irreversibleWashout in patch-clamp may take >20 mins. Do not rush "recovery" baselines.
Key Reference Jarvis et al. (2002)The foundational characterization paper.
Visualizing the Mechanism & Selectivity

P2X3_Selectivity Drug A-317491 (100 nM - 1 µM) P2X3 P2X3 Homomer (Sensory Neurons) Drug->P2X3 Potent Block (Ki ~22nM) P2X23 P2X2/3 Heteromer (Nociceptors) Drug->P2X23 Potent Block (Ki ~92nM) P2X1 P2X1 (Smooth Muscle) Drug->P2X1 No Effect (>10 µM) P2X7 P2X7 (Immune Cells) Drug->P2X7 No Effect (>10 µM) Enzymes Metabolic Enzymes (ATPase/Kinase) Drug->Enzymes No Effect (>10 µM)

Figure 2: Selectivity profile of A-317491. Green arrows indicate potent inhibition; red dotted lines indicate lack of effect at relevant therapeutic concentrations.

FAQ: Troubleshooting Common Failures

Q: I see precipitation when adding A-317491 to my ACSF (Artificial Cerebrospinal Fluid). Why? A: A-317491 is hydrophobic and acidic. If you add a high-concentration DMSO stock directly to cold, high-calcium ACSF, it may precipitate.

  • Fix: Dissolve in DMSO first. Vortex the ACSF rapidly while adding the drug dropwise. Ensure ACSF is at room temperature or

    
    , not ice cold.
    

Q: Can I use A-317491 to study visceral pain? A: Yes, but with caveats. Jarvis et al. (2002) noted it was ineffective in acute visceral pain models but effective in chronic/neuropathic states. Ensure your model aligns with the P2X3 pathophysiology (sensitization vs. acute nociception).

Q: My washout takes forever. Is the cell dead? A: Likely not. A-317491 has slow dissociation kinetics (unlike TNP-ATP). In electrophysiology, full recovery can take 15–30 minutes. Use a "run-down" control (vehicle only) to distinguish drug effect from cell health deterioration.

References
  • Jarvis, M. F., et al. (2002).[1][5][6][7] "A-317491, a novel potent and selective non-nucleotide antagonist of P2X3 and P2X2/3 receptors, reduces chronic inflammatory and neuropathic pain in the rat."[1][5][6][7] Proceedings of the National Academy of Sciences, 99(26), 17179–17184.[1][5][6] [5]

  • Wu, G., et al. (2004).[6] "A-317491, a selective P2X3/P2X2/3 receptor antagonist, reverses inflammatory mechanical hyperalgesia through action at peripheral receptors in rats."[2][6][8][9] European Journal of Pharmacology, 504(1-2), 45-53.[2][6]

  • North, R. A. (2002). "Molecular physiology of P2X receptors." Physiological Reviews, 82(4), 1013-1067.

Sources

Troubleshooting

Managing rapid desensitization of P2X3 receptors in A-317491 experiments

Welcome to the technical support guide for researchers utilizing A-317491 in studies involving P2X3 receptors. This resource is designed to provide in-depth, practical guidance to navigate the complexities of P2X3 recept...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for researchers utilizing A-317491 in studies involving P2X3 receptors. This resource is designed to provide in-depth, practical guidance to navigate the complexities of P2X3 receptor pharmacology, with a specific focus on managing their characteristic rapid desensitization. This guide is structured to offer both quick-reference FAQs and detailed troubleshooting workflows to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my P2X3 receptor response diminishing so quickly, even with a stable agonist concentration?

This is the hallmark characteristic of P2X3 receptors. They exhibit a profound and rapid desensitization, often within milliseconds of agonist application.[1][2] The recovery from this desensitized state is notably slow, potentially taking several minutes.[1][3] This is not necessarily an issue with your compound or agonist, but rather the intrinsic gating property of the receptor.

Q2: I'm not seeing any receptor activation at low nanomolar concentrations of ATP, but it seems to be affecting subsequent responses to higher concentrations. What is happening?

You are likely observing "high-affinity desensitization" (HAD).[1][4] P2X3 receptors can be desensitized by agonist concentrations that are too low to elicit a measurable current or calcium influx.[1][4] This can lead to an underestimation of antagonist potency if not properly controlled for.

Q3: What is the optimal pre-incubation time for A-317491?

While the blockade of P2X3 receptors by A-317491 is rapid in onset, a standard pre-incubation time of 5 to 15 minutes is recommended to ensure the antagonist has reached equilibrium with the receptors before agonist stimulation.[5] However, the optimal time may vary depending on your experimental system and should be empirically determined.

Q4: Is A-317491 a competitive or non-competitive antagonist?

A-317491 acts as a competitive antagonist at P2X2/3 receptors.[6][7] Due to the rapid desensitization of homomeric P2X3 receptors, which complicates classical Schild analysis, heteromeric P2X2/3 receptors are often used to determine the competitive nature of antagonists.[6][8]

Q5: Which agonist is better for my experiments: ATP or α,β-methylene ATP (α,β-meATP)?

Both are effective agonists. ATP is the natural ligand.[7] However, α,β-meATP is a more stable analog and is often preferred as it is not readily hydrolyzed by ectonucleotidases.[9][10] It is a potent agonist for both P2X1 and P2X3 receptors.[10]

Troubleshooting and In-Depth Guides

This section provides a more detailed approach to common challenges encountered during A-317491 experiments with P2X3 receptors, covering both electrophysiological and calcium imaging assays.

Guide 1: Managing Rapid Desensitization in Electrophysiology Experiments

The rapid desensitization of P2X3 receptors poses a significant challenge for obtaining stable and reproducible antagonist data using patch-clamp electrophysiology.

Common Problem: Inconsistent IC50 values for A-317491 and a diminishing response to the agonist with repeated applications.

Root Cause Analysis and Solutions:

  • Insufficient Recovery Time: The slow recovery from desensitization means that subsequent agonist applications will elicit a smaller response if sufficient time is not allowed for the receptors to return to their resting state.

    • Solution: Implement a prolonged washout period between agonist applications. This can range from 3 to 10 minutes. The exact duration should be determined empirically for your specific cell system (e.g., HEK293 expressing P2X3 or native DRG neurons).[3][11]

  • High-Affinity Desensitization (HAD): Even trace amounts of agonist in your solutions can desensitize the receptors.

    • Solution: Ensure a complete and rapid exchange of your agonist-containing solution with a fresh, agonist-free solution during the washout period. Consider using a fast solution exchange system.[12]

Experimental Workflow for Antagonist Profiling:

cluster_0 Electrophysiology Workflow for A-317491 start Establish Stable Whole-Cell Recording baseline Record Baseline Current start->baseline agonist1 Apply Agonist (e.g., α,β-meATP) for a short duration (e.g., 2s) baseline->agonist1 washout1 Prolonged Washout (3-10 min) agonist1->washout1 antagonist Pre-incubate with A-317491 (5-15 min) washout1->antagonist agonist2 Apply Agonist + A-317491 antagonist->agonist2 washout2 Prolonged Washout (3-10 min) agonist2->washout2 end Repeat with different A-317491 concentrations washout2->end

Caption: Electrophysiology workflow for A-317491.

Key Experimental Parameters:

ParameterRecommended ValueRationale
Agonist Concentration EC50 to EC80A submaximal concentration allows for the detection of antagonist-induced inhibition.
Agonist Application Time 1-3 secondsMinimizes desensitization while still allowing for a measurable peak current.
Washout Duration 3-10 minutesAllows for sufficient recovery from the desensitized state.[3][11]
A-317491 Pre-incubation 5-15 minutesEnsures equilibrium of antagonist binding.[5]
Guide 2: Optimizing Calcium Imaging Assays

Calcium imaging provides a higher-throughput method for assessing P2X3 receptor activity. However, desensitization can still impact the results.

Common Problem: A high degree of variability in the fluorescence signal and a lower-than-expected potency for A-317491.

Root Cause Analysis and Solutions:

  • Cellular ATP Leakage: Damaged or stressed cells can release ATP into the medium, causing unintended receptor desensitization.

    • Solution: Handle cells gently during plating and washing steps. Consider including apyrase (an ectonucleotidase) in your assay buffer to degrade any leaked ATP.[13]

  • Inadequate Agonist Concentration: Using an agonist concentration that is too high can lead to rapid and profound desensitization, making it difficult to accurately measure antagonist effects.

    • Solution: Perform a detailed agonist dose-response curve to determine an EC80 concentration. This provides a robust signal window for detecting inhibition.[14]

Step-by-Step Protocol for Calcium Imaging with A-317491:

  • Cell Preparation:

    • Plate cells expressing P2X3 receptors (e.g., HEK293-hP2X3) in 96- or 384-well black-walled, clear-bottom plates.[15][16]

    • Allow cells to adhere and grow to an optimal confluency (typically 80-90%).

  • Dye Loading:

    • Load cells with a suitable calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM) according to the manufacturer's protocol.

  • Assay Procedure:

    • Wash the cells gently with assay buffer.

    • Add varying concentrations of A-317491 to the wells and pre-incubate for 10-20 minutes. Include a vehicle control (e.g., DMSO).[14]

    • Place the plate in a fluorescence plate reader.

    • Record baseline fluorescence for 10-20 seconds.

    • Inject the agonist (e.g., α,β-meATP at EC80) and continue recording the fluorescence signal for 60-120 seconds to capture the peak response.[14]

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) or the ratio of emissions for ratiometric dyes.

    • Normalize the data to the vehicle control and plot the concentration-response curve for A-317491 to determine the IC50.

P2X3 Receptor Signaling Pathway:

cluster_0 P2X3 Receptor Activation and Antagonism ATP ATP / α,β-meATP P2X3 P2X3 Receptor ATP->P2X3 Binds A317491 A-317491 A317491->P2X3 Blocks Activation Channel Opening P2X3->Activation Ca_Influx Ca²⁺ Influx Activation->Ca_Influx Desensitization Rapid Desensitization Activation->Desensitization Cellular_Response Cellular Response (e.g., Nociception) Ca_Influx->Cellular_Response

Caption: P2X3 receptor signaling pathway.

A-317491 Compound Profile

PropertyValueSource
Mechanism of Action Competitive Antagonist[6][7]
Selectivity Potent for P2X3 and P2X2/3; low affinity for other P2X subtypes[6][17]
Ki (human P2X3) 22 nM[17]
Ki (rat P2X3) 22 nM[17]
Ki (human P2X2/3) 9 nM[17]
Ki (rat P2X2/3) 92 nM[17]
IC50 (rat DRG neurons) 15 nM[17]

References

  • Jarvis, M. F., et al. (2002). A-317491, a novel potent and selective non-nucleotide antagonist of P2X3 and P2X2/3 receptors, reduces chronic inflammatory and neuropathic pain in the rat. Proceedings of the National Academy of Sciences, 99(26), 17179–17184. [Link]

  • Cook, S. P., & McCleskey, E. W. (2005). Use-Dependent Inhibition of P2X3 Receptors by Nanomolar Agonist. Journal of Neuroscience, 25(32), 7388–7396. [Link]

  • Jarvis, M. F., et al. (2002). A-317491, a novel potent and selective non-nucleotide antagonist of P2X3 and P2X2/3 receptors, reduces chronic inflammatory and neuropathic pain in the rat. PubMed. [Link]

  • Li, M., et al. (2013). Subtype-specific control of P2X receptor channel signaling by ATP and Mg2+. Proceedings of the National Academy of Sciences, 110(36), E3435–E3444. [Link]

  • Dal Ben, D., et al. (2021). P2X3 Receptor Ligands: Structural Features and Potential Therapeutic Applications. Pharmaceuticals, 14(4), 365. [Link]

  • Giniatullin, R., & Nistri, A. (2013). Desensitization properties of P2X3 receptors shaping pain signaling. Frontiers in Cellular Neuroscience, 7, 245. [Link]

  • B'SYS. (n.d.). P2X Cell Lines. Retrieved from [Link]

  • Wang, T., et al. (2019). Molecular mechanisms of human P2X3 receptor channel activation and modulation by divalent cation bound ATP. eLife, 8, e47060. [Link]

  • Charles River Laboratories. (n.d.). Human P2X3 Purinergic Receptor Cell Line. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Human P2X2/P2X3 Purinergic Receptor Cell Line. Retrieved from [Link]

  • McGaraughty, S., et al. (2003). Effects of A-317491, a novel and selective P2X3/P2X2/3 receptor antagonist, on neuropathic, inflammatory and chemogenic nociception following intrathecal and intraplantar administration. British Journal of Pharmacology, 140(7), 1143–1153. [Link]

  • Wang, T., et al. (2019). Molecular mechanisms of human P2X3 receptor channel activation and modulation by divalent cation bound ATP. eLife, 8, e47060. [Link]

  • Sokolova, E., et al. (2006). Experimental and modeling studies of desensitization of P2X3 receptors. The Journal of General Physiology, 128(1), 1–18. [Link]

  • CancerTools.org. (n.d.). C12 Cell Line Overexpressing Human P2X3. Retrieved from [Link]

  • Jarvis, M. F., et al. (2004). [3H]A-317491, a novel high-affinity non-nucleotide antagonist that specifically labels human P2X2/3 and P2X3 receptors. The Journal of Pharmacology and Experimental Therapeutics, 310(1), 329–337. [Link]

  • Giniatullin, R., & Nistri, A. (2013). Desensitization properties of P2X3 receptors shaping pain signaling. Frontiers in Cellular Neuroscience, 7, 245. [Link]

  • Dart, M. J., et al. (2011). Identification of P2X3 and P2X7 Purinergic Receptors Activated by ATP in Rat Lacrimal Gland. Investigative Ophthalmology & Visual Science, 52(6), 3358–3366. [Link]

  • Zhang, Y., et al. (2021). Suppression of P2X3 receptor-mediated currents by the activation of α2A-adrenergic receptors in rat dorsal root ganglion neurons. Journal of Neurophysiology, 126(6), 2095–2106. [Link]

  • Jarvis, M. F., et al. (2002). A-317491, a novel potent and selective non-nucleotide antagonist of P2X3 and P2X2/3 receptors, reduces chronic inflammatory and neuropathic pain in the rat. Proceedings of the National Academy of Sciences, 99(26), 17179–17184. [Link]

  • Zhang, Y., et al. (2021). Suppression of P2X3 receptor-mediated currents by the activation of α2A-adrenergic receptors in rat dorsal root ganglion neurons. Journal of Neurophysiology, 126(6), 2095–2106. [Link]

  • Wu, G., et al. (2004). A-317491, a selective P2X3/P2X2/3 receptor antagonist, reverses inflammatory mechanical hyperalgesia through action at peripheral receptors in rats. European Journal of Pharmacology, 504(1-2), 45–53. [Link]

  • Wu, G., et al. (2004). A-317491, a selective P2X3/P2X2/3 receptor antagonist, reverses inflammatory mechanical hyperalgesia through action at peripheral receptors in rats. PubMed. [Link]

  • Giniatullin, R., et al. (2005). Agonist-dependence of recovery from desensitization of P2X3 receptors provides a novel and sensitive approach for their rapid up or downregulation. British Journal of Pharmacology, 145(8), 1035–1045. [Link]

  • Dattilo, M., et al. (2013). Modulation of P2X3 and P2X2/3 Receptors by Monoclonal Antibodies. The Journal of Biological Chemistry, 288(4), 2234–2245. [Link]

  • Ford, A. P., et al. (2012). SELECTIVE BLOCKADE OF SPINAL P2X3 AND P2X2/3 RECEPTORS WITH A NOVEL AND SELECTIVE ANTAGONIST, AF-742, REVEALS CENTRAL ENDOGE. Journal of Urology, 187(4S), e246. [Link]

  • Fabbretti, E., et al. (2006). P2X3 receptor expression by HEK cells conditions their survival. Neuropharmacology, 50(6), 741–748. [Link]

  • Giniatullin, R., & Nistri, A. (2013). Desensitization properties of P2X3 receptors shaping pain signaling. Frontiers in Cellular Neuroscience, 7, 245. [Link]

  • Ford, A. P. (2013). The therapeutic promise of ATP antagonism at P2X3 receptors in respiratory and urological disorders. Frontiers in Cellular Neuroscience, 7, 269. [Link]

  • Patsnap Synapse. (2024). What are P2X3 receptor antagonists and how do they work? Retrieved from [Link]

  • Shibukawa, Y., et al. (2021). Time-dependence of pharmacological effects of P2X3 receptor (A-317491) and PANX (mefloquine and ¹⁰PANX) antagonist on dentinal sensitivity. ResearchGate. [Link]

  • Li, J., et al. (2025). In vivo Calcium Imaging in the Near-Infrared II Window. bioRxiv. [Link]

Sources

Optimization

Impact of A-317491's R-enantiomer (A-317344) as a negative control

This technical guide is designed as a specialized support resource for researchers utilizing the P2X3/P2X2/3 antagonist A-317491 and its critical negative control, A-317344. Topic: Validating P2X3 Data using A-317491 and...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is designed as a specialized support resource for researchers utilizing the P2X3/P2X2/3 antagonist A-317491 and its critical negative control, A-317344.

Topic: Validating P2X3 Data using A-317491 and its R-enantiomer (A-317344)

Executive Summary: The "Twin" Validation System

In purinergic signaling research, off-target effects are a persistent confounding variable. A-317491 is a potent, non-nucleotide antagonist selective for homotrimeric P2X3 and heteromeric P2X2/3 receptors.[1] However, its chemical structure (a tricarboxylic acid derivative) can interact with other biological targets non-specifically.

To validate that your observed physiological effect is truly P2X3-mediated, you must use A-317344 .

  • A-317491 (S-enantiomer): High affinity (Ki ≈ 22–92 nM). Biologically active.

  • A-317344 (R-enantiomer): Negligible affinity.[1][2] Biologically inactive at relevant doses.

The Logic: If A-317491 inhibits a response (e.g., nociception or calcium flux) but A-317344 does not, the effect is stereospecific and target-driven. If both inhibit the response, your effect is likely an off-target artifact (e.g., non-specific charge interactions).

Mechanistic Insight & Data Comparison

Stereoselectivity at the ATP Binding Pocket

A-317491 functions as a competitive antagonist. It occupies the ATP-binding pocket (orthosteric site). The receptor's binding pocket is chiral; it only accommodates the specific 3D orientation of the S-enantiomer (A-317491). The R-enantiomer (A-317344), despite having the exact same atomic composition and solubility, cannot fit into this "lock."

Comparative Data Profile
FeatureA-317491 (Active) A-317344 (Negative Control) Implication
Stereochemistry (S)-enantiomer(R)-enantiomerDetermines fit in P2X3 pocket.
Target P2X3 & P2X2/3 ReceptorsNone (at physiological conc.)Validates target specificity.
Affinity (Ki) 22 – 92 nM (hP2X3)> 10,000 nM (Estimated)>100-fold window for validation.
Mechanism Competitive AntagonismSteric Mismatch (No binding)Control for chemical class effects.
Solubility Low (Water); High (DMSO)Low (Water); High (DMSO)Identical physical handling required.

Visualization: Pathway & Workflow

Figure 1: Stereoselective Blockade Mechanism

This diagram illustrates why the R-enantiomer fails to bind, despite being chemically identical to the active drug.

P2X3_Mechanism cluster_antagonists Enantiomer Pair ATP Extracellular ATP BindingSite Orthosteric Binding Pocket (Chiral Environment) ATP->BindingSite Natural Ligand P2X3 P2X3 Receptor (Open Channel) Response Ca2+ Influx / Nociception P2X3->Response A317491 A-317491 (S-Enantiomer) Active Antagonist A317491->BindingSite High Affinity Fit (Competes with ATP) A317344 A-317344 (R-Enantiomer) Negative Control A317344->BindingSite Steric Clash (Does NOT Bind) A317344->Response Fails to Inhibit BindingSite->P2X3 Activates NoResponse Channel Blocked (No Signal) BindingSite->NoResponse Inhibition

Caption: A-317491 competes with ATP for the binding site, preventing activation. A-317344 cannot bind due to steric mismatch, allowing ATP to function normally.

Experimental Protocol: Validated Control Workflow

Objective: To confirm that the analgesic or cellular effect observed with A-317491 is specifically due to P2X3 blockade.

Materials
  • Active: A-317491 (dissolved in DMSO).

  • Control: A-317344 (dissolved in DMSO).

  • Vehicle: DMSO matched to the highest concentration used.

Step-by-Step Methodology
  • Solubility Check (Crucial):

    • Both enantiomers are tricarboxylic acids with poor water solubility .

    • Dissolve both stock solutions in 100% DMSO (e.g., 10 mM stock).

    • Note: Enantiomers have identical solubility.[3] If A-317344 precipitates while A-317491 dissolves, your control batch is impure or a different salt form.

  • Dose Matching:

    • You must use A-317344 at the exact same molar concentration as your effective dose of A-317491.

    • Example: If A-317491 inhibits Ca2+ flux at 10 µM, run a parallel well with 10 µM A-317344.

  • Execution (In Vitro / In Vivo):

    • Group A (Vehicle): Saline + DMSO (Baseline response).

    • Group B (Active): A-317491 (Expect inhibition).

    • Group C (Negative Control): A-317344 (Expect response similar to Group A).

  • Data Interpretation:

    • Calculate the Stereoselectivity Index :

      
      
      
    • A valid P2X3 effect should show a significant difference between Group B and Group C.

Troubleshooting Guide

Issue 1: "My Negative Control (A-317344) is showing inhibition."

Diagnosis:

  • Concentration Overload: At extremely high concentrations (>100 µM), specificity is lost. Non-specific charge interactions from the three carboxylic acid groups can disrupt membranes or chelate ions.

    • Fix: Titrate down. Ensure you are working near the Ki of the active drug (30-100 nM range in vitro).

  • Contamination: The R-enantiomer might be contaminated with the S-enantiomer (racemization).

    • Fix: Verify purity via Chiral HPLC. Even 5% S-enantiomer impurity can cause a false positive.

Issue 2: "The compounds won't stay in solution."

Diagnosis: A-317491 and A-317344 are highly hydrophobic in their protonated forms.

  • Fix: Ensure your stock is in 100% DMSO. When diluting into aqueous buffer (e.g., PBS or Krebs), keep the final DMSO concentration < 0.1% if possible, but ensure rapid mixing. Do not store dilute aqueous solutions; prepare fresh.

Issue 3: "I see no effect with the Active (A-317491)."

Diagnosis:

  • Species Difference: A-317491 is potent at Human and Rat P2X3.[1][4] It may have lower affinity for Mouse P2X3 depending on the specific strain or assay conditions.

  • High ATP Competition: Since it is a competitive antagonist, extremely high concentrations of ATP (agonist) in your assay can outcompete the drug.

    • Fix: Perform a Schild analysis to verify competitive antagonism.

Frequently Asked Questions (FAQ)

Q: Can I just use a vehicle control instead of A-317344? A: No. Vehicle controls only account for the solvent (DMSO). They do not account for the chemical properties of the drug molecule itself (charge, lipophilicity). A-317344 is the only way to prove that the shape of the molecule (stereochemistry) is responsible for the effect, which confirms receptor binding.

Q: Does A-317344 bind to other P2X receptors? A: A-317491 is highly selective for P2X3 and P2X2/3 (>10 µM vs other P2 receptors).[4] Consequently, A-317344 is also inactive at other P2X receptors at physiological ranges. It is a "clean" negative control for the P2 family.

Q: Is A-317491 orally active? A: Poorly. Due to the tricarboxylic acid structure, it has low oral bioavailability and poor CNS penetration. It is best used for intrathecal, intravenous, or local administration. This applies to the negative control as well.

References

  • Jarvis, M. F., et al. (2002). "A-317491, a novel potent and selective non-nucleotide antagonist of P2X3 and P2X2/3 receptors, reduces chronic inflammatory and neuropathic pain in the rat."[1] Proceedings of the National Academy of Sciences, 99(26), 17179–17184.

  • Jarvis, M. F., et al. (2004). "[3H]A-317491, a novel high-affinity non-nucleotide antagonist that specifically labels human P2X2/3 and P2X3 receptors."[1] Journal of Pharmacology and Experimental Therapeutics, 310(1), 407-416.

  • Neelands, T. R., et al. (2003). "Selectivity of A-317491 for P2X3 and P2X2/3 receptors." British Journal of Pharmacology, 140(1).

Sources

Troubleshooting

A-317491 sodium salt hydrate storage and handling best practices

Topic: Storage, Solubilization, and Experimental Handling Guide Welcome to the Technical Support Center. This guide is designed for researchers utilizing A-317491 sodium salt hydrate , a highly potent and selective non-n...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Storage, Solubilization, and Experimental Handling Guide

Welcome to the Technical Support Center. This guide is designed for researchers utilizing A-317491 sodium salt hydrate , a highly potent and selective non-nucleotide antagonist of P2X3 and P2X2/3 receptors. Unlike generic datasheets, this document addresses the specific physicochemical challenges of handling sodium salt hydrates and the biological constraints of this compound (e.g., poor CNS penetration).

Part 1: Critical Storage & Stability (The "Hydrate" Factor)[1]

Core Directive: The "hydrate" designation in A-317491 sodium salt hydrate is not cosmetic; it introduces variable molecular weight and hygroscopicity that can ruin quantitative experiments if ignored.

Storage Protocol
StateConditionShelf LifeCritical Notes
Solid Powder -20°C , Desiccated2 YearsHygroscopic. Must be warmed to RT before opening to prevent condensation.
Stock Solution -80°C 6 MonthsAliquot to avoid freeze-thaw cycles.[1]
Working Solution +4°C < 24 HoursHydrolysis risk increases over time. Prepare fresh.
The Molarity Trap: Batch-Specific Calculations

Users often fail to account for the variable water content in the crystal lattice. The generic molecular weight (MW) often listed (e.g., ~609.54 g/mol ) is an average.

  • Action: Always check the Certificate of Analysis (CoA) for the specific batch MW.

  • Why? The water content varies between batches. Using the generic MW can result in molarity errors of 5–10%, significantly affecting

    
     data.
    
Part 2: Solubilization & Handling (The "Salt" Factor)[1]

Technical Insight: As a sodium salt, A-317491 is significantly more water-soluble than its free acid counterpart. However, it is sensitive to pH changes.

Solubility Profile
SolventSolubility LimitApplication Notes
Water ≥ 15 mg/mL Preferred. Excellent for stock preparation.[2][3]
PBS (pH 7.4) ≥ 10 mg/mLGood for immediate in vivo use.
DMSO ≥ 20 mg/mLUsable, but unnecessary given water solubility.
Ethanol Low / VariableAvoid. Poor solubility for the salt form.
Step-by-Step Solubilization Workflow

The following diagram outlines the correct procedure to ensure sterility and concentration accuracy.

G Start Solid Powder (-20°C) Equilibration Equilibrate to RT (Desiccator) Start->Equilibration Prevent Condensation CoA_Check Check Batch MW (CoA) Equilibration->CoA_Check Weighing Weigh Rapidly (Hygroscopic) CoA_Check->Weighing Calc. Molarity Dissolve Dissolve in Sterile Water Weighing->Dissolve Filter Filter Sterilize (0.22 µm PVDF) Dissolve->Filter Remove Particulates Aliquot Aliquot & Freeze (-80°C) Filter->Aliquot

Figure 1: Optimal solubilization workflow for A-317491 sodium salt hydrate. Note the emphasis on CoA verification and rapid weighing.

Part 3: Biological Application (The "Barrier" Factor)[1]

Mechanism of Action: A-317491 blocks P2X3 and P2X2/3 receptors, preventing ATP-mediated calcium influx and subsequent nociceptive signaling.[4][5]

Pathway ATP Extracellular ATP Receptor P2X3 / P2X2/3 Receptor ATP->Receptor Binds Channel Ion Channel Opening Receptor->Channel A317491 A-317491 (Antagonist) A317491->Receptor Blocks Calcium Ca2+ Influx Channel->Calcium Depolarization Membrane Depolarization Calcium->Depolarization Pain Nociceptive Signal Depolarization->Pain

Figure 2: Signaling pathway showing A-317491 blockade of ATP-induced P2X3 activation.

In Vivo Formulation Guide
  • Route: Intrathecal (i.t.) or Intraplantar (i.pl.) are most effective for localized pain. Systemic (s.c. or i.v.) administration requires higher doses due to poor CNS penetration.

  • Vehicle: PBS (Phosphate Buffered Saline) is the standard vehicle.

  • Dosing:

    • Neuropathic Pain (Rat):[1][5][6][7] 10–30 mg/kg (s.c.) or 10–30 µmol (i.t.).

    • Inflammatory Pain:[1][2][7][8][9][10] Effective peripherally (intraplantar).

Part 4: Troubleshooting & FAQs
Q1: My solution turned cloudy when I added it to my cell culture media. Why?

A: This is likely a "salting out" effect or pH shock.

  • Cause: A-317491 is a sodium salt.[2][3][11] If added directly to a highly acidic medium or one with extremely high calcium concentrations, the free acid form may precipitate.

  • Fix: Dissolve the compound in sterile water or PBS first to create a concentrated stock, then dilute slowly into the media with gentle vortexing. Ensure the media pH is near physiological levels (7.2–7.4).

Q2: Can I use DMSO to make a more concentrated stock?

A: Yes, but it is often unnecessary.

  • Insight: While A-317491 is soluble in DMSO (~20–60 mg/mL), using DMSO introduces a vehicle control requirement in your experiments. Since the sodium salt is highly water-soluble (>15 mg/mL), water is biologically safer and simplifies your experimental design.

Q3: I treated my animals systemically (i.p.), but I see no analgesic effect in my spinal nerve ligation model. Is the drug bad?

A: The drug is likely fine; the route is the issue.

  • Scientific Context: A-317491 has poor blood-brain barrier (BBB) penetration and high plasma protein binding (>99.9%) [1].

  • Solution: For spinal pain models (neuropathic), intrathecal (i.t.) administration is required to reach the target receptors in the dorsal horn. Systemic doses must be very high to achieve central effects, often making them impractical.

Q4: The powder clumped together in the vial. Is it degraded?

A: Not necessarily, but it indicates moisture exposure.

  • Diagnosis: Sodium salt hydrates are hygroscopic. Clumping means water absorption.

  • Risk: The chemical integrity might be intact, but your weighing accuracy is now compromised (you are weighing extra water).

  • Action: Verify purity via HPLC if possible. If not, assume the effective concentration will be lower than calculated.

References
  • Jarvis, M. F., et al. (2002).[7][12] "A-317491, a novel potent and selective non-nucleotide antagonist of P2X3 and P2X2/3 receptors, reduces chronic inflammatory and neuropathic pain in the rat."[4][7][13] Proceedings of the National Academy of Sciences, 99(26), 17179–17184.[7]

  • Wu, G., et al. (2004).[7] "A-317491, a selective P2X3/P2X2/3 receptor antagonist, reverses inflammatory mechanical hyperalgesia through action at peripheral receptors in rats."[7][8] European Journal of Pharmacology, 504(1-2), 45-53.[7][8]

  • McGaraughty, S., et al. (2003). "Effects of A-317491, a novel and selective P2X3/P2X2/3 receptor antagonist, on neuropathic, inflammatory and chemogenic nociception following intrathecal and intraplantar administration."[13] British Journal of Pharmacology, 140(8), 1381–1388.

Sources

Optimization

FAQ: Understanding the Pharmacokinetic Limitations of A-317491

Welcome to the Application Scientist Technical Support Center . This portal provides advanced troubleshooting, mechanistic insights, and validated protocols for researchers working with A-317491 , a highly selective, non...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Technical Support Center . This portal provides advanced troubleshooting, mechanistic insights, and validated protocols for researchers working with A-317491 , a highly selective, non-nucleotide antagonist of P2X3 and P2X2/3 receptors.

While A-317491 is a gold-standard tool compound for investigating chronic inflammatory and neuropathic pain, its physicochemical properties present significant delivery challenges in in vivo models. This guide is designed to help you bypass these limitations through rational formulation and alternative administration strategies.

Q: Why does A-317491 have such poor oral bioavailability? A: The poor oral bioavailability of A-317491 is a direct consequence of its molecular structure. The compound contains three carboxylic acid groups ()[1]. At a physiological pH of 7.4, these groups are highly ionized, rendering the molecule extremely polar and hydrophilic. Because the intestinal epithelium features a lipophilic core, highly ionized, polar molecules cannot passively diffuse transcellularly. Furthermore, its relatively large size restricts paracellular transport.

Q: Why does the compound require high systemic doses despite its low nanomolar in vitro potency? A: Although A-317491 blocks P2X3 receptors with a


 of 22 nM ()[2], it exhibits >99% binding to plasma proteins ()[3]. This massive protein binding drastically reduces the "free fraction" of the drug available to partition into tissues and bind to target receptors on sensory afferents. Consequently, researchers must administer higher total doses (typically 10–30 µmol/kg subcutaneously) to achieve a therapeutically active free drug concentration[4].

Q: Does A-317491 cross the blood-brain barrier (BBB)? A: No. Due to its high polarity and near-complete plasma protein binding, A-317491 has negligible central nervous system (CNS) penetration ()[3]. This makes it an excellent tool for isolating the peripheral role of P2X3 receptors in pain pathways, but it cannot be used systemically to target central P2X receptors.

Quantitative Data: Pharmacokinetic Profile of A-317491

To guide your experimental design, the table below summarizes the established pharmacokinetic parameters of A-317491 across different administration routes.

ParameterValueCausality / Implication for Research
Oral Bioavailability NegligibleRequires injection (s.c., i.v., i.p.) or advanced lipid formulations.
Systemic Bioavailability (s.c.) ~80% (at 10 µmol/kg)Subcutaneous injection is the standard route for systemic exposure.
Plasma Half-life (

, s.c.)
~11 hoursAllows for once- or twice-daily dosing in acute behavioral studies.
Plasma Half-life (

, i.v.)
7.38 hoursRapid initial distribution phase followed by steady clearance.
Clearance Rate (i.v.) 1.83 L/h/kgModerate clearance; stable against hepatic oxidation/glucuronidation.
Volume of Distribution (

)
0.17 L/kgLow

confirms the drug is largely confined to the plasma compartment.
Plasma Protein Binding >99%Severely limits tissue penetration; necessitates higher absolute doses.

(Data synthesized from[4] and [5])

Mechanism of Action: Why We Tolerate the Delivery Challenges

Despite its pharmacokinetic flaws, A-317491 remains heavily utilized because of its unparalleled selectivity. Unlike earlier nucleotide-based antagonists (e.g., TNP-ATP), A-317491 is metabolically stable against dephosphorylation and exhibits >100-fold selectivity for P2X3 and P2X2/3 over other P2X subtypes[1].

P2X3_Mechanism Injury Tissue Injury / Inflammation ATP ATP Release Injury->ATP Receptor P2X3 / P2X2/3 Receptors (Sensory Afferents) ATP->Receptor Binds & Activates Calcium Ca2+ Influx & Depolarization Receptor->Calcium Pain Nociceptive Signal (Hyperalgesia) Calcium->Pain A317491 A-317491 (Competitive Antagonist) A317491->Receptor Blocks (Ki = 9-22 nM)

Peripheral P2X3 receptor signaling pathway and competitive blockade by A-317491.

Troubleshooting Guide 1: Achieving Steady-State Systemic Exposure

The Problem: Repeated subcutaneous (s.c.) injections cause handling stress in rodents, which introduces confounding variables in behavioral pain assays (e.g., von Frey testing). Furthermore, peak-and-trough plasma kinetics can lead to inconsistent receptor occupancy. The Solution: Continuous subcutaneous infusion via osmotic minipumps.

Self-Validating Protocol: Osmotic Minipump Implantation Causality: Osmotic pumps utilize the osmotic gradient between the tissue environment and the pump's salt sleeve to drive a piston, delivering the drug at a constant, zero-order kinetic rate. This bypasses the need for oral absorption and eliminates injection stress.

  • Dose Calculation: Determine the required daily dose (e.g., 10 µmol/kg/day). Calculate the required concentration based on the specific pump's fixed flow rate (e.g., Alzet Model 2001 delivers 1.0 µL/hr).

  • Vehicle Preparation: Dissolve A-317491 in sterile 0.9% saline. Note: Due to its polar nature, A-317491 is highly soluble in aqueous buffers, avoiding the need for toxic co-solvents like DMSO.

  • Filling and Pre-Weighing (Validation Step 1): Fill the pump using a blunt-tipped syringe. Weigh the pump empty, and weigh it again after filling to ensure the exact starting volume is recorded.

  • Priming: Incubate the filled pumps in sterile saline at 37°C for 4–6 hours prior to implantation. Causality: This ensures the pump reaches its steady-state pumping rate before it enters the animal, preventing a lag in drug delivery.

  • Implantation: Under isoflurane anesthesia, make a small incision in the skin between the scapulae. Use a hemostat to create a subcutaneous pocket over the animal's flank and insert the pump. Close with sutures or wound clips.

  • Post-Experiment Verification (Validation Step 2): Upon completion of the study, explant the pump. Use a syringe to aspirate any remaining fluid. Subtract the residual volume from the starting volume. If the delivered volume deviates by >5% from the theoretical delivery (Flow Rate × Time), exclude the animal's data from the cohort.

Troubleshooting Guide 2: Overcoming Poor Tissue Distribution with Nanocarriers

The Problem: A-317491 has poor distribution into deep target tissues (like endometriotic lesions) due to its hydrophilicity and high protein binding[6]. The Solution: Encapsulation in Chitosan Oligosaccharide-Stearic Acid (CSOSA) coated Nanostructured Lipid Carriers (NLCs) ()[7].

Self-Validating Protocol: CSOSA/NLC Formulation of A-317491 Causality: NLCs blend solid and liquid lipids. The liquid lipid (oleic acid) creates imperfections in the solid lipid crystal lattice, providing space to accommodate the drug, thereby increasing loading capacity. The CSOSA coating provides a hydrophilic corona that evades rapid immune clearance and enhances accumulation in inflamed tissues via the enhanced permeability and retention (EPR) effect[6].

  • Lipid Phase Preparation: Melt solid lipids (e.g., stearic acid) and 20 wt% liquid oleic acid at 70°C. Add A-317491 to the lipid melt. Causality: Heating reduces lipid viscosity, allowing uniform drug dispersion.

  • Aqueous Phase Preparation: Dissolve Tween-80 and CSOSA polymer in purified water and heat to 70°C to match the lipid phase temperature (preventing premature lipid precipitation).

  • Primary Emulsification: Add the aqueous phase to the lipid phase under high-speed homogenization (10,000 rpm for 5 minutes) to form a crude oil-in-water emulsion.

  • High-Pressure Homogenization: Pass the emulsion through a high-pressure homogenizer (e.g., 800 bar for 5 cycles) to reduce droplet size to the nanoscale.

  • Solidification: Rapidly cool the nanoemulsion in an ice bath. Causality: Rapid cooling crystallizes the solid lipids, trapping the liquid lipid and the A-317491 within the nanoparticle core.

  • In Vitro Release Assay (Validation Step): Seal 1 mL of the NLC/A-317491 suspension (at ~190 µg/mL) in a dialysis membrane (MWCO = 7 kDa). Immerse in 9 mL of PBS (pH 5.8) with 2% Tween-80 at 37°C under horizontal shaking (60 rpm). Sample the external medium at regular intervals and quantify A-317491 via HPLC. Validation Check: A successful CSOSA/NLC formulation should exhibit a sustained release profile (e.g., ~18% release at 4 hours, and ~60% release over 72 hours)[6]. If a "burst release" (>50% in 2 hours) is observed, the drug has partitioned to the surface of the nanoparticles rather than the core, indicating a failed encapsulation.

NLC_Workflow Lipid Lipid Phase (Oleic Acid + Solid Lipids) Emulsion Primary Emulsion Lipid->Emulsion Drug A-317491 Drug->Lipid Dissolve (Heat) Aqueous Aqueous Phase (Surfactants / CSOSA) Aqueous->Emulsion Mix Homogenization High-Pressure Homogenization Emulsion->Homogenization Cooling Cooling & Solidification Homogenization->Cooling Final A-317491 Loaded NLCs (Sustained Release) Cooling->Final

Workflow for encapsulating A-317491 into Nanostructured Lipid Carriers (NLCs).

References

  • Jarvis, M. F., et al. (2002). A-317491, a novel potent and selective non-nucleotide antagonist of P2X3 and P2X2/3 receptors, reduces chronic inflammatory and neuropathic pain in the rat. Proceedings of the National Academy of Sciences (PNAS). Available at:[Link]

  • Wu, G., et al. (2004). A-317491, a selective P2X3/P2X2/3 receptor antagonist, reverses inflammatory mechanical hyperalgesia through action at peripheral receptors in rats. European Journal of Pharmacology. Available at:[Link]

  • Yuan, M., et al. (2017). Effect of A-317491 delivered by glycolipid-like polymer micelles on endometriosis pain. International Journal of Nanomedicine. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: A-317491 Assay Optimization &amp; Troubleshooting

Executive Summary & Compound Profile A-317491 is a potent, selective, non-nucleotide antagonist of P2X3 and P2X2/3 receptors.[1][2][3][4][5] While it serves as a critical tool for studying nociception and afferent sensit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

A-317491 is a potent, selective, non-nucleotide antagonist of P2X3 and P2X2/3 receptors.[1][2][3][4][5] While it serves as a critical tool for studying nociception and afferent sensitization, its physicochemical properties present distinct challenges in assay development.

The most frequent technical support inquiries regarding A-317491 stem from potency shifts and inconsistent data caused by its high affinity for serum proteins and limited aqueous solubility, rather than a lack of pharmacological activity.

Physicochemical Snapshot
PropertyDataImplication for Assays
Target P2X3, P2X2/3 (Competitive Antagonist)Blocks ATP-mediated Calcium influx.
Potency (Ki) 22–92 nM (hP2X3, rP2X3)Highly potent in optimized buffers.
Solubility (Water) InsolubleHigh Risk: Precipitation in aqueous buffers >10 µM.
Solubility (DMSO) ≥ 56 mg/mLUse DMSO for stock solutions; keep final DMSO <0.1-0.5%.
Protein Binding >99% (Plasma)Critical: BSA/FCS in buffer will drastically shift IC50.
Selectivity >10 µM (vs. other P2 receptors)Excellent specificity; off-target effects are rare below 10 µM.[2]

Mechanism of Action & Signaling Pathway

To troubleshoot effectively, one must understand where A-317491 intervenes. It binds competitively to the ATP-binding pocket of the P2X3 trimer, preventing channel gating and subsequent calcium influx.

P2X3_Signaling ATP ATP (Agonist) P2X3 P2X3 Receptor (Closed) ATP->P2X3 Binds A317491 A-317491 (Antagonist) A317491->P2X3 Competes/Blocks P2X3_Open P2X3 Receptor (Open Channel) A317491->P2X3_Open Prevents P2X3->P2X3_Open Activation Ca_Influx Ca2+ Influx P2X3_Open->Ca_Influx Depolarization Membrane Depolarization Ca_Influx->Depolarization Pain Nociceptive Signaling Depolarization->Pain

Figure 1: Competitive antagonism of P2X3 signaling by A-317491. The compound prevents the ATP-driven conformational change required for channel opening.

Troubleshooting Guide: FAQs & Solutions

This section addresses specific user scenarios derived from the compound's high protein binding and solubility profile.

Issue 1: "My IC50 is significantly higher (less potent) than the reported 22-92 nM."

Diagnosis: This is the classic signature of Nonspecific Binding (NSB) to proteins . A-317491 is >99% protein-bound in vivo.[1][4] If your assay buffer contains Bovine Serum Albumin (BSA) or Fetal Calf Serum (FCS), the "free fraction" of the drug available to bind the receptor is negligible.

Technical Explanation: The tricarboxylic acid groups on A-317491 interact strongly with albumin. In a buffer with 0.1% BSA, the effective concentration of free A-317491 may be 10–100 fold lower than the nominal concentration.

Corrective Protocol:

  • Step 1: Remove BSA/FCS from the assay buffer completely.

  • Step 2: Substitute with a non-protein carrier if necessary, or ensure the buffer contains physiological salts (HBSS/HEPES) only.

  • Step 3: If protein is required for cell health, perform a "Protein Shift Assay" (see Section 5) to quantify the shift and adjust dosing accordingly.

Issue 2: "I see variability between wells or 'noisy' data at high concentrations (>10 µM)."

Diagnosis: Compound Precipitation. Despite having three carboxylic acid groups, the molecule has a large hydrophobic core (phenoxyphenyl/tetrahydronaphthalenyl). In physiological buffers (pH 7.4), it is insoluble.

Technical Explanation: At concentrations >10 µM in aqueous buffer, A-317491 can form micro-precipitates. In fluorescence-based calcium assays (e.g., FLIPR), these particulates can scatter light, causing false signal spikes or masking true inhibition.

Corrective Protocol:

  • Step 1: Inspect the compound plate under a microscope. Look for crystals or "oily" drops.

  • Step 2: Limit the maximum test concentration to 10 µM.

  • Step 3: Ensure the final DMSO concentration is consistent across the plate (typically 0.1% to 0.5%). Do not exceed 1% DMSO as P2X3 receptors can be sensitive to high solvent loads.

Issue 3: "The compound works in FLIPR but shows no effect in my radioligand binding assay."

Diagnosis: Plastic Binding (Adsorption). Highly lipophilic compounds can adsorb to the walls of polystyrene reservoirs or pipette tips, reducing the actual concentration delivered to the well.

Corrective Protocol:

  • Step 1: Use Low-Binding (NBS) plates and reservoirs for compound preparation.

  • Step 2: Add a low concentration of non-ionic detergent (e.g., 0.01% Pluronic F-127 or Tween-20) to the assay buffer. This helps keep the compound in solution and prevents it from sticking to plastics without interfering with the receptor.

Decision Tree: Diagnosing Assay Failure

Use this workflow to identify the root cause of unexpected data.

Troubleshooting_Tree Start Problem: Low Potency or Variable Data Check_Buffer Does Buffer contain BSA or Serum? Start->Check_Buffer Remove_BSA Action: Remove BSA. Retest. Check_Buffer->Remove_BSA Yes Check_Conc Is Max Conc > 10 µM? Check_Buffer->Check_Conc No Precipitation Action: Reduce Max Conc. Check Solubility. Check_Conc->Precipitation Yes Check_Plastic Are you using standard polystyrene plates? Check_Conc->Check_Plastic No Switch_Plastic Action: Switch to Low-Binding (NBS) Plastic. Check_Plastic->Switch_Plastic Yes

Figure 2: Diagnostic workflow for isolating NSB and solubility issues.

Validated Protocols

Protocol A: Protein Shift Validation

Purpose: To determine if potency loss is due to protein binding.

  • Preparation: Prepare two identical sets of serial dilutions of A-317491 (Range: 1 nM to 10 µM).

  • Buffer A: Standard Assay Buffer (e.g., HBSS + 20 mM HEPES).

  • Buffer B: Standard Assay Buffer + 0.1% BSA (or 10% FBS).

  • Execution: Run the Calcium Flux (FLIPR) or Electrophysiology assay in parallel.

  • Analysis: Calculate the IC50 for both conditions.

    • Result: If IC50 (Buffer B) >> IC50 (Buffer A) (e.g., >10-fold shift), protein binding is the cause.

    • Action: Report data as "Serum-Adjusted IC50" or run future screens in serum-free conditions.

Protocol B: Solubility Check (Nephelometry Surrogate)

Purpose: To ensure the compound is truly soluble at the test concentration.

  • Stock: Prepare a 10 mM stock of A-317491 in 100% DMSO.

  • Dilution: Dilute to 100 µM, 30 µM, and 10 µM in your exact assay buffer (e.g., HBSS).

  • Incubation: Incubate for 30 minutes at Room Temperature (same as assay prep time).

  • Measurement: Measure Absorbance at 600 nm (OD600) or look for light scattering.

    • Criteria: OD600 > 0.01 (relative to blank buffer) indicates precipitation.

    • Action: Do not test above the concentration where OD600 remains at baseline.

References

  • Jarvis, M. F., et al. (2002).[2][6] "A-317491, a novel potent and selective non-nucleotide antagonist of P2X3 and P2X2/3 receptors, reduces chronic inflammatory and neuropathic pain in the rat."[2][3] Proceedings of the National Academy of Sciences, 99(26), 17179–17184.[2]

    • Significance: Primary characterization of A-317491, establishing its potency (Ki = 22-92 nM) and high protein binding profile (>99%).
  • Wu, G., et al. (2004).[2] "A-317491, a selective P2X3/P2X2/3 receptor antagonist, reverses inflammatory mechanical hyperalgesia through action at peripheral receptors in rats."[2] European Journal of Pharmacology, 504(1-2), 45-53.[2]

    • Significance: Further validation of in vivo efficacy and pharmacokinetics.
  • Thermo Fisher Scientific. "Calculate reagent log P values to determine solubility characteristics."

    • Significance: General principles for troubleshooting hydrophobic compound solubility in aqueous buffers.
  • MedChemExpress.

    • Significance: Provides specific solubility data (DMSO ≥ 47 mg/mL) and storage conditions.

Sources

Reference Data & Comparative Studies

Validation

A-317491 vs. TNP-ATP: Strategic Selection of P2X3 Antagonists for Pain Research

Executive Summary: The Stability vs. Potency Trade-off In the development of analgesics targeting purinergic signaling, the choice between A-317491 and TNP-ATP represents a fundamental decision between physiological stab...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Stability vs. Potency Trade-off

In the development of analgesics targeting purinergic signaling, the choice between A-317491 and TNP-ATP represents a fundamental decision between physiological stability and receptor affinity .

  • A-317491 is the superior choice for in vivo efficacy studies and chronic pain models. As a non-nucleotide antagonist, it resists ecto-nucleotidase degradation, offering a systemic half-life sufficient for behavioral assays (neuropathic/inflammatory pain). It is highly selective for P2X3 and P2X2/3, avoiding the P2X1 off-target effects seen with TNP-ATP.[1]

  • TNP-ATP remains the gold standard for in vitro biophysical characterization due to its nanomolar potency (IC50 < 1 nM for P2X3). However, its utility in live animal models is severely compromised by rapid metabolic hydrolysis and significant P2X1 cross-reactivity.

Mechanistic & Pharmacological Profile[2][3][4][5][6][7]

Both compounds function as competitive antagonists , binding to the orthosteric ATP-binding site within the extracellular domain of the P2X receptor trimer. However, their structural differences dictate their selectivity and metabolic fate.

Mechanism of Action[3][7]
  • TNP-ATP (Trinitrophenyl-ATP): A nucleotide analog.[1][2][3] The trinitrophenyl group interacts with hydrophobic pockets in the binding cleft, drastically increasing affinity compared to ATP. However, the triphosphate tail makes it a substrate for hydrolysis.

  • A-317491: A non-nucleotide, tricarboxylic acid derivative.[4][5] It mimics the charge distribution of ATP’s phosphate tail but lacks the phospho-ester bonds susceptible to enzymatic cleavage.

Selectivity Comparison

The critical differentiator is P2X1 activity . TNP-ATP is a potent P2X1 antagonist, which can confound data in tissues rich in P2X1 (e.g., smooth muscle, platelets). A-317491 is virtually inactive at P2X1.

FeatureA-317491TNP-ATP
Chemical Class Non-nucleotide (Tricarboxylic acid)Nucleotide Analog
P2X3 Potency (IC50) ~20–100 nM0.9–2 nM
P2X2/3 Potency (IC50) ~9–90 nM~7 nM
P2X1 Activity Inactive (>10 µM) Potent Antagonist (~6 nM)
Metabolic Stability High (Resists hydrolysis)Low (Rapidly degraded by ecto-ATPases)
BBB Penetration Poor (Peripherally restricted)Poor (Charged molecule)
Visualization: Pharmacological Selectivity Map

P2X_Selectivity A317491 A-317491 (Non-nucleotide) P2X3 P2X3 Homomer (Nociception) A317491->P2X3 High Affinity (Ki ~22 nM) P2X23 P2X2/3 Heteromer (Nociception) A317491->P2X23 High Affinity (Ki ~9 nM) P2X1 P2X1 (Smooth Muscle/Platelets) A317491->P2X1 No Effect (>10 µM) TNPATP TNP-ATP (Nucleotide Analog) TNPATP->P2X3 Ultra High Affinity (IC50 ~1 nM) TNPATP->P2X23 High Affinity (IC50 ~7 nM) TNPATP->P2X1 High Affinity (IC50 ~6 nM) P2X_Others P2X2, P2X4, P2X7 TNPATP->P2X_Others Low Affinity

Figure 1: Selectivity profile. Note TNP-ATP's strong cross-reactivity with P2X1 (red line), whereas A-317491 is highly selective for the nociceptive P2X3 and P2X2/3 subtypes.[1]

Experimental Applications: When to Use Which?

Scenario A: In Vitro Calcium Imaging / Electrophysiology

Recommendation: TNP-ATP (with caveats) or A-317491 .[6]

  • Why TNP-ATP? If you need to block currents in a pure P2X3 expression system (e.g., HEK293 cells) with maximal potency, TNP-ATP is efficient.

  • Why A-317491? If working with native tissue (e.g., DRG neurons) where P2X1 might be present, A-317491 ensures the observed block is P2X3-mediated.

Scenario B: In Vivo Pain Models (Neuropathic/Inflammatory)

Recommendation: A-317491 .

  • Why? TNP-ATP is degraded within minutes by blood and tissue ecto-nucleotidases. A-317491 is stable and maintains plasma levels sufficient to block peripheral P2X3 receptors for hours.

  • Route: Systemic (s.c. or i.v.) or intrathecal. Note that A-317491 does not cross the Blood-Brain Barrier (BBB) effectively; its analgesic action is primarily on peripheral nerve terminals or spinal cord dorsal horn (if injected intrathecally).

Protocol: High-Throughput Calcium Imaging (FLIPR)

Objective: Determine IC50 of A-317491 against human P2X3 receptors.

Materials:

  • HEK293 cells stably expressing hP2X3.

  • Calcium dye (e.g., Fluo-4 AM).

  • Agonist:

    
    -methylene ATP (
    
    
    
    -meATP) (more stable than ATP).[6]
  • Antagonist: A-317491 (Stock: 10 mM in DMSO).

Step-by-Step Workflow:

  • Cell Plating: Plate cells in 384-well black-wall plates (15,000 cells/well). Incubate 24h.

  • Dye Loading: Remove media. Add 20 µL dye loading buffer (Fluo-4 AM + Probenecid to prevent dye efflux). Incubate 1h at 37°C.

  • Antagonist Pre-incubation (Critical):

    • Add 10 µL of A-317491 (serially diluted, 0.1 nM to 10 µM).

    • Incubate for 15–20 minutes at room temperature. Rationale: Allows equilibrium binding to the receptor before agonist challenge.

  • Baseline Reading: Measure fluorescence (

    
    ) for 10 seconds.
    
  • Agonist Injection: Inject EC80 concentration of

    
    -meATP.
    
  • Data Acquisition: Measure peak fluorescence (

    
    ) for 120 seconds.
    
  • Analysis: Calculate % inhibition relative to vehicle control. Fit to Hill equation.

Protocol: In Vivo Neuropathic Pain Model (Chung Model)

Objective: Assess anti-allodynic efficacy of A-317491.

Subject: Male Sprague-Dawley rats (200–250g).

Step-by-Step Workflow:

  • Induction: Perform L5/L6 spinal nerve ligation (SNL). Allow 7–14 days for mechanical allodynia to develop.

  • Baseline Testing: Measure paw withdrawal threshold (PWT) using von Frey filaments. Only rats with PWT < 4g are included.

  • Drug Administration:

    • Group A: Vehicle (Saline/Phosphate buffer).

    • Group B: A-317491 (10, 30, or 60 µmol/kg, s.c.). Note: Systemic administration targets peripheral nerve endings.

  • Time Course: Measure PWT at 30, 60, 120, and 240 minutes post-injection.

  • Validation: A-317491 should produce a dose-dependent reversal of allodynia (increase in PWT) peaking around 30–60 minutes.

Visualization: Experimental Decision Logic

Decision_Tree Start Select P2X3 Antagonist Context Experimental Context? Start->Context InVitro In Vitro (Cells/Tissue) Context->InVitro InVivo In Vivo (Animal Models) Context->InVivo P2X1_Concern Is P2X1 present? (e.g., Platelets, Smooth Muscle) InVitro->P2X1_Concern Systemic Route of Admin? InVivo->Systemic Use_TNP Use TNP-ATP (Higher Potency) P2X1_Concern->Use_TNP No Use_A317 Use A-317491 (High Selectivity) P2X1_Concern->Use_A317 Yes Use_A317_Vivo Use A-317491 (Metabolically Stable) Systemic->Use_A317_Vivo Systemic/Local Avoid_TNP AVOID TNP-ATP (Rapid Hydrolysis) Systemic->Avoid_TNP Any Route

Figure 2: Decision matrix for selecting the appropriate antagonist based on experimental constraints.

References

  • Jarvis, M. F., et al. (2002). A-317491, a novel potent and selective non-nucleotide antagonist of P2X3 and P2X2/3 receptors, reduces chronic inflammatory and neuropathic pain in the rat.[7][8] Proceedings of the National Academy of Sciences, 99(26), 17179-17184.[7] Link

  • Virginio, C., et al. (1998). Trinitrophenyl-substituted nucleotides are potent antagonists selective for P2X1, P2X3, and heteromeric P2X2/3 receptors.[9] Molecular Pharmacology, 53(6), 969-973.[9] Link

  • Honore, P., et al. (2002). TNP-ATP, a potent P2X3 receptor antagonist, blocks acetic acid-induced abdominal constriction in mice: comparison with reference analgesics.[9] Pain, 96(1-2), 99-105.[9] Link

  • Wu, G., et al. (2004). A-317491, a selective P2X3/P2X2/3 receptor antagonist, reverses inflammatory mechanical hyperalgesia through action at peripheral receptors in rats.[7][5] European Journal of Pharmacology, 504(1-2), 45-53.[7][5] Link

Sources

Comparative

Efficacy of A-317491 Compared to Next-Generation P2X3 Inhibitors

Content Type: Technical Comparison Guide Audience: Researchers, Drug Discovery Scientists, and Pharmacologists Executive Summary: The Evolution of P2X3 Antagonism The P2X3 receptor (P2X3R) is a ligand-gated ion channel p...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Audience: Researchers, Drug Discovery Scientists, and Pharmacologists

Executive Summary: The Evolution of P2X3 Antagonism

The P2X3 receptor (P2X3R) is a ligand-gated ion channel primarily expressed in sensory afferent neurons (dorsal root and nodose ganglia), making it a critical target for chronic cough, neuropathic pain, and visceral hypersensitivity.

A-317491 represents the foundational "tool compound" in this field. As a potent, competitive antagonist, it validated the P2X3 mechanism in preclinical pain models. However, its utility is limited by poor oral bioavailability and low blood-brain barrier (BBB) permeability.

Next-generation inhibitors (e.g., Gefapixant, Eliapixant, BLU-5937) have evolved to address two critical failures of early compounds:

  • Druggability: Improving oral bioavailability and pharmacokinetic (PK) stability.

  • Selectivity (The "Taste" Problem): Discriminating between the homomeric P2X3 receptor (cough/pain target) and the heteromeric P2X2/3 receptor (involved in taste signal transduction).

This guide objectively compares the efficacy, selectivity, and experimental profiling of A-317491 against these clinical-stage candidates.

Mechanistic Profile & Binding Kinetics[1][2]

Understanding the mode of inhibition is essential for interpreting efficacy data.

  • A-317491 (Orthosteric Competitive Antagonist):

    • Mechanism: Binds directly to the ATP-binding pocket, competing with ATP.

    • Kinetics: Rapidly reversible. Its potency is dependent on the concentration of the agonist (ATP). In high-ATP environments (e.g., massive tissue injury), its efficacy can be surmounted.

    • Selectivity: High selectivity over other P2 receptors (P2X1, P2X7) but poor discrimination between P2X3 and P2X2/3.

  • Next-Generation (Allosteric Modulators):

    • Mechanism: Compounds like Gefapixant and BLU-5937 often bind to allosteric sites distinct from the ATP pocket.

    • Kinetics: Non-competitive or mixed inhibition. They stabilize the receptor in a desensitized or closed state. Their blockade is generally insurmountable by high ATP concentrations, making them more effective in vivo where ATP levels fluctuate wildly.

Visualization: P2X3 Nociceptive Signaling Pathway

The following diagram illustrates the signaling cascade blocked by these inhibitors.

P2X3_Pathway ATP Extracellular ATP (Injury/Inflammation) P2X3 P2X3 Homotrimer (Sensory Neuron) ATP->P2X3 Activates P2X23 P2X2/3 Heterotrimer (Taste Bud/Nodule) ATP->P2X23 Activates Channel_Open Channel Opening (Na+ / Ca2+ Influx) P2X3->Channel_Open P2X23->Channel_Open Depolarization Membrane Depolarization (Action Potential) Channel_Open->Depolarization Signal Nociceptive/Cough Signal (CNS Transmission) Depolarization->Signal A317491 A-317491 (Competitive Block) A317491->P2X3 Blocks A317491->P2X23 Blocks (Side Effect) NextGen Next-Gen (BLU-5937/Gefapixant) (Allosteric Block) NextGen->P2X3 Blocks NextGen->P2X23 Variable Blockade (Selectivity Dependent)

Caption: P2X3 signaling pathway showing the divergence in blockade specificity between A-317491 and Next-Gen inhibitors.

Comparative Efficacy Analysis

The following data aggregates IC50 values from human recombinant receptors (hP2X3 vs hP2X2/3). Note that "Selectivity Ratio" is defined as


. A higher ratio indicates lower risk of taste disturbance.
CompoundMechanismhP2X3 IC50 (nM)hP2X2/3 IC50 (nM)Selectivity RatioClinical StatusPrimary Liability
A-317491 Competitive22 - 25 92 ~4xPreclinical ToolPoor Bioavailability
Gefapixant Allosteric~30 100 - 250 ~3-8xApproved (Japan)Dysgeusia (Taste Loss)
Eliapixant Antagonist~8 >160 >20xDiscontinuedModerate Dysgeusia
Sivopixant AntagonistUnknown *High HighPhase II/IIILow Dysgeusia
BLU-5937 Allosteric25 >24,000 >1000x Phase IIMinimal Dysgeusia

*Specific IC50 values for Sivopixant are proprietary, but clinical data confirms high functional selectivity.

Key Takeaway: A-317491 shares the poor selectivity profile of Gefapixant. While A-317491 is potent (low nanomolar), it blocks the taste-relevant P2X2/3 receptor almost as effectively as the pain-relevant P2X3 receptor. In contrast, BLU-5937 demonstrates a massive selectivity window, sparing the heteromer.

Experimental Protocols

To validate these profiles in your own lab, the following protocols are the industry standard for differentiating P2X3 vs P2X2/3 activity.

A. Calcium Influx Assay (FLIPR)

High-throughput screening for potency determination.

  • Cell Line Generation: Stable transfection of HEK293 or CHO cells with hP2X3 (homomer) or hP2X2 + hP2X3 (heteromer).

  • Dye Loading:

    • Wash cells with assay buffer (HBSS + 20 mM HEPES, pH 7.4).

    • Incubate with Calcium-5 or Fluo-4 AM dye for 45-60 mins at 37°C.

  • Compound Addition:

    • Add A-317491 or test compound (10-point dilution series).

    • Incubate for 15-30 mins (crucial for allosteric modulators to reach equilibrium).

  • Agonist Stimulation:

    • Inject

      
      -meATP  (selective P2X agonist).[1][2]
      
    • Concentration: Use EC70 concentration (typically 1-3 µM for P2X3).

  • Readout: Measure fluorescence peak (RFU). Calculate IC50 using a 4-parameter logistic fit.

B. Whole-Cell Patch Clamp Electrophysiology

The "Gold Standard" for kinetics and verifying competitive vs. non-competitive mechanisms.

  • Setup: Visualized whole-cell patch clamp at room temperature (22°C).

  • Solutions:

    • Extracellular: 145 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose.

    • Intracellular: 140 mM CsF (blocks K+ channels), 10 mM NaCl, 10 mM EGTA, 10 mM HEPES.

  • Protocol (Rapid Desensitization Check):

    • Hold potential at -60 mV.

    • Apply Agonist (

      
      -meATP) via rapid perfusion system (<20ms exchange time).
      
    • P2X3 Signature: Rapid onset (<10ms) and extremely rapid desensitization (tau < 100ms).

    • P2X2/3 Signature: Slower onset and very slow/sustained desensitization.

  • Inhibition Assay:

    • Apply antagonist for 2 minutes.

    • Co-apply Agonist + Antagonist.

    • Differentiation: A-317491 will shift the agonist dose-response curve to the right (competitive). Gefapixant/BLU-5937 will depress the maximal response (

      
      ) without necessarily shifting the 
      
      
      
      significantly (non-competitive/allosteric).
Visualization: Screening Workflow

Screening_Cascade cluster_legend Decision Gates Step1 1. Primary Screen (FLIPR Calcium Flux) Target: hP2X3 Step2 2. Selectivity Screen (FLIPR Calcium Flux) Target: hP2X2/3 Step1->Step2 Hit (IC50 < 100nM) Step3 3. Electrophysiology (Patch Clamp) Confirm Mechanism Step2->Step3 Selectivity Ratio > 10x Gate1 Discard if P2X2/3 potent (Taste Risk) Step2->Gate1 Step4 4. In Vivo Models (Cough/Pain) Step3->Step4 Non-competitive profile

Caption: Critical screening cascade for identifying P2X3 antagonists with acceptable safety profiles.

References
  • Jarvis, M. F., et al. (2002). "A-317491, a novel potent and selective non-nucleotide antagonist of P2X3 and P2X2/3 receptors, reduces chronic inflammatory and neuropathic pain in the rat." Proceedings of the National Academy of Sciences, 99(26), 17179–17184.

  • Richards, D., et al. (2019). "Action of MK-7264 (gefapixant) at human P2X3 and P2X2/3 receptors and in vivo efficacy in models of sensitisation." British Journal of Pharmacology, 176(13), 2279–2291.

  • Garceau, D., & Chauret, N. (2019). "BLU-5937: A selective P2X3 antagonist with potent anti-tussive effect and no taste alteration."[3] Pulmonary Pharmacology & Therapeutics, 56, 56-62.[3]

  • Muccino, D. R., & Green, S. A. (2021). "Gefapixant: A P2X3 receptor antagonist for the treatment of refractory or unexplained chronic cough."[4] Lung, 199, 1-10.

  • Bayer AG. "Eliapixant (BAY 1817080) Pharmacology Profile." TargetMol Product Data.

Sources

Validation

Validating A-317491’s Mechanism of Action: A Comparative Guide Using Knockout Models

Executive Summary: The P2X3 Selective Tool A-317491 stands as a benchmark pharmacological tool for dissecting purinergic signaling in nociception. Unlike broad-spectrum P2 antagonists (e.g., Suramin, PPADS), A-317491 is...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The P2X3 Selective Tool

A-317491 stands as a benchmark pharmacological tool for dissecting purinergic signaling in nociception. Unlike broad-spectrum P2 antagonists (e.g., Suramin, PPADS), A-317491 is a non-nucleotide, competitive antagonist highly selective for homomeric P2X3 and heteromeric P2X2/3 receptors.[1]

For researchers, the critical value of A-317491 lies not just in its potency (


 22–92 nM), but in its inability to cross the blood-brain barrier (BBB). This physiochemical limitation makes it the gold standard for isolating peripheral vs. spinal  nociceptive mechanisms, specifically when validated against P2rx3 knockout (

) models.

Mechanistic Specificity & Comparative Profile

To validate A-317491, one must first understand its competitive landscape. Many historical P2X antagonists suffer from metabolic instability or lack of subtype selectivity.

Table 1: A-317491 vs. Alternative P2X Antagonists
FeatureA-317491 TNP-ATP Gefapixant (MK-7264) Suramin
Primary Target P2X3, P2X2/3P2X1, P2X3, P2X2/3P2X3, P2X2/3Non-selective P2X/P2Y
Chemical Class Tricarboxylic acid (Non-nucleotide)Trinitrophenyl-ATP (Nucleotide)DiaminopyrimidinePolysulfonated naphthylurea
Metabolic Stability High (Stable in vivo)Low (Rapid dephosphorylation)HighHigh
Selectivity Ratio >100-fold vs. other P2XLow (Blocks P2X1 potently)HighLow
BBB Penetration Poor (Peripheral/Spinal restricted)PoorGood (Systemic & Central)Poor
Key Application Validating peripheral pain pathwaysAcute in vitro receptor kineticsClinical chronic cough modelsBroad purinergic screening

Analytic Insight: A-317491 is superior to TNP-ATP for in vivo studies because it resists ecto-ATPase degradation. However, for clinical translation involving central sensitization, Gefapixant is the preferred comparator due to its CNS penetrance.

Validation via Knockout Models: The "Occlusion" Logic

The ultimate proof of A-317491’s specificity is the Occlusion Principle : If A-317491 acts solely through P2X3, it should produce no additional antinociceptive effect in P2rx3 knockout mice.

Mechanistic Pathway Visualization

The following diagram illustrates the signaling blockade by A-317491 compared to the genetic ablation in knockout models.

P2X3_Mechanism ATP Extracellular ATP (Agonist) P2X3_WT P2X3 Receptor (WT) (Dorsal Root Ganglion) ATP->P2X3_WT Binds P2X3_KO P2X3 Receptor (KO) (Gene Ablated) ATP->P2X3_KO No Target Ca_Influx Ca2+ / Na+ Influx P2X3_WT->Ca_Influx Channel Opens P2X3_KO->Ca_Influx No Current A317491 A-317491 (Antagonist) A317491->P2X3_WT Competitively Blocks Depolarization Membrane Depolarization (Action Potential) Ca_Influx->Depolarization Pain Nociceptive Signal (Pain Perception) Depolarization->Pain

Figure 1: Mechanism of A-317491 blockade versus genetic ablation (KO). In KO models, the pathway is severed upstream, rendering the antagonist redundant.

Evidence Synthesis: WT vs. KO
  • Electrophysiology (Patch Clamp):

    • WT Neurons: Application of

      
      -meATP (P2X1/3 agonist) evokes rapid desensitizing currents. A-317491 (
      
      
      
      ) completely abolishes these currents.
    • KO Neurons:

      
      -meATP evokes no current (in P2X3 KO) or sustained currents mediated by P2X2 (in P2X3 KO, if P2X2 is present). A-317491 shows no effect on residual currents not mediated by P2X2/3.
      
  • Behavioral Phenotype:

    • P2rx3 null mice exhibit reduced nocifensive behavior in the formalin test (Phase 2).

    • Administering A-317491 to WT mice mimics this KO phenotype.

    • Crucial Validation: Administering A-317491 to P2rx3 null mice yields no significant change in pain thresholds compared to vehicle-treated KO mice. This confirms the drug has no off-target analgesic effects (e.g., via TRPV1 or voltage-gated sodium channels).

Experimental Protocols for Validation

To rigorously validate A-317491 in your own pipeline, follow these self-validating protocols.

Protocol A: Ratiometric Calcium Imaging in DRG Neurons

This protocol validates the functional blockade of native P2X3 receptors.

Reagents:

  • Buffer: HBSS with 2 mM

    
     and 1 mM 
    
    
    
    .
  • Dye: Fura-2 AM (ratiometric) or Fluo-4 (single wavelength).

  • Agonist:

    
    -methylene ATP (
    
    
    
    -meATP, 10
    
    
    ).[2]
  • Antagonist: A-317491 (100 nM – 10

    
    ).
    

Step-by-Step Workflow:

  • Isolation: Dissociate DRG neurons (L4-L6) from WT and P2rx3 KO mice using collagenase/trypsin digestion.

  • Loading: Incubate neurons with Fura-2 AM (2

    
    ) for 30 mins at 37°C. Wash x3.
    
  • Baseline: Perfusion with HBSS for 2 mins to establish baseline fluorescence (

    
    ).
    
  • Challenge 1 (Agonist Control): Apply

    
    -meATP (10 
    
    
    
    , 5s). Record peak
    
    
    . Wash 5 mins.
  • Antagonist Incubation: Perfusion with A-317491 (e.g., 1

    
    ) for 2 mins.
    
  • Challenge 2 (Blockade): Co-apply

    
    -meATP + A-317491.[2]
    
  • Viability Check: Apply KCl (50 mM) to confirm neuronal viability.

Success Criteria:

  • WT:

    
     reduction in peak Calcium response in Challenge 2 vs Challenge 1.
    
  • KO: No response to Challenge 1 or 2; robust response to KCl.

Protocol B: In Vivo "Occlusion" Assay (Formalin Test)

Objective: Confirm A-317491 specificity by testing for off-target effects in KO mice.

  • Groups:

    • Group 1: WT + Vehicle (Saline).

    • Group 2: WT + A-317491 (30 mg/kg, s.c., 30 min pre-test).

    • Group 3: P2rx3 KO + Vehicle.

    • Group 4: P2rx3 KO + A-317491.

  • Induction: Intraplantar injection of 5% formalin (20

    
    ) into the hind paw.
    
  • Measurement: Count "flinches" or time spent licking/biting the paw in 5-minute bins for 60 minutes.

  • Analysis: Focus on Phase 2 (15–60 min), which is centrally driven but peripherally maintained by P2X3 input.

Expected Result:

  • Group 2 and Group 3 should show similar reductions in pain behavior compared to Group 1.

  • Group 4 should not differ significantly from Group 3. If Group 4 shows less pain than Group 3, A-317491 has off-target effects.

Decision Tree for P2X3 Antagonist Validation

Use this workflow to determine if a new compound (or A-317491 batch) is acting via the intended mechanism.

Validation_Workflow Start Start: Candidate P2X3 Antagonist InVitro In Vitro: Patch Clamp / Ca2+ Imaging (WT DRG Neurons) Start->InVitro Block Does it block a,b-meATP currents? InVitro->Block Discard Discard: Ineffective Block->Discard No KO_Test In Vivo: Test in P2X3 KO Mice Block->KO_Test Yes Result_Diamond Is analgesic effect observed in KO? KO_Test->Result_Diamond OffTarget FAIL: Off-Target Effects Detected (Non-Specific) Result_Diamond->OffTarget Yes (Pain Reduced) Validated PASS: Validated P2X3 Mechanism (Occlusion Confirmed) Result_Diamond->Validated No (Same as Vehicle)

Figure 2: Validation logic. A valid P2X3 antagonist must be effective in WT but ineffective in KO models.

References

  • Jarvis, M. F., et al. (2002).[1][3][4][5] A-317491, a novel potent and selective non-nucleotide antagonist of P2X3 and P2X2/3 receptors, reduces chronic inflammatory and neuropathic pain in the rat.[1][6][7] Proceedings of the National Academy of Sciences, 99(26), 17179-17184.[7]

  • Cockayne, D. A., et al. (2000).[1][4] Urinary bladder hyporeflexia and reduced pain-related behaviour in P2X3-deficient mice. Nature, 407(6807), 1011-1015.[1]

  • Wu, G., et al. (2004).[5][7] A-317491, a selective P2X3/P2X2/3 receptor antagonist, reverses inflammatory mechanical hyperalgesia through action at peripheral receptors in rats.[1][5][7][8] European Journal of Pharmacology, 504(1-2), 45-53.[7][8]

  • McGaraughty, S., et al. (2003).[4][5] Effects of A-317491, a novel and selective P2X3/P2X2/3 receptor antagonist, on neuropathic, inflammatory and chemogenic nociception following intrathecal and intraplantar administration.[1] British Journal of Pharmacology, 140(8), 1381–1388.

  • Souslova, V., et al. (2000).[1][4][5] Warm-coding deficits and aberrant inflammatory pain in mice lacking P2X3 receptors.[9] Nature, 407(6807), 1015-1017.

Sources

Comparative

Cross-reactivity of A-317491 with other purinergic receptors

Topic: Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary: The "Gold Standard" for Orthosteric P2X3 Blockade In the landscape of purinergic sig...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The "Gold Standard" for Orthosteric P2X3 Blockade

In the landscape of purinergic signaling research, A-317491 stands as a definitive tool compound. Unlike early non-selective antagonists (e.g., Suramin, PPADS), A-317491 was the first non-nucleotide agent to demonstrate high affinity and distinct selectivity for P2X3 homotrimeric and P2X2/3 heterotrimeric receptors.

For the application scientist, A-317491 represents the "cleanest" pharmacological scalpel for dissecting peripheral nociceptive pathways in vitro. While its poor oral bioavailability limits its clinical utility compared to newer generation antagonists (e.g., Gefapixant, Eliapixant), it remains the benchmark for validating P2X3-mediated mechanisms in cellular assays due to its strictly competitive mechanism and lack of off-target activity at other P2 receptors.

Pharmacological Profile & Selectivity Landscape[1][2]

The utility of A-317491 lies in its Selectivity Window . It exhibits nanomolar affinity for P2X3-containing channels while remaining virtually inert at other purinergic subtypes at concentrations up to 10 µM.[1][2][3][4] This >100-fold differential allows researchers to attribute observed effects specifically to P2X3/P2X2/3 blockade without the confounding variables introduced by P2X1, P2X4, or P2X7 inhibition.

Table 1: A-317491 Affinity Profile Across Purinergic Receptors

Data synthesized from radioligand binding and calcium flux assays (1321N1 cells/DRG neurons).

Receptor SubtypeTarget TypeAffinity (K_i / IC50)Interaction Mode
hP2X3 Homotrimer22 - 97 nM Competitive Antagonist
hP2X2/3 Heterotrimer9 - 169 nM Competitive Antagonist
rP2X3 Homotrimer22 nMCompetitive Antagonist
P2X1 Ion Channel> 10,000 nM (Inactive)No Interaction
P2X2 Ion Channel> 10,000 nM (Inactive)No Interaction
P2X4 Ion Channel> 10,000 nM (Inactive)No Interaction
P2X7 Ion Channel> 10,000 nM (Inactive)No Interaction
P2Y (All) GPCR> 10,000 nM (Inactive)No Interaction

Scientist's Note: The discrepancy between


 and 

often arises from the agonist concentration used in flux assays. Since A-317491 is competitive, high concentrations of ATP (agonist) will shift the

to the right.[2] Always calculate

using the Cheng-Prusoff equation for accurate cross-study comparison.
Visualization: The Selectivity Hierarchy

The following diagram visualizes the functional isolation of P2X3/P2X2/3 targets by A-317491 compared to the broad "noise" of other receptors.

SelectivityLandscape P2X3 P2X3 Homotrimer (High Affinity) P2X23 P2X2/3 Heterotrimer (High Affinity) P2X1 P2X1 P2X2 P2X2 P2X4 P2X4 P2X7 P2X7 P2Y P2Y Family (GPCRs) Drug A-317491 Drug->P2X3 Blocks (Ki ~22nM) Drug->P2X23 Blocks (Ki ~9nM) Drug->P2X1 No Effect (>10µM) Drug->P2X2 No Effect Drug->P2X4 No Effect Drug->P2X7 No Effect Drug->P2Y No Effect

Figure 1: Selectivity landscape of A-317491.[1][2][5][6][7][8][9] Solid lines indicate potent inhibition; dashed lines indicate lack of cross-reactivity at physiological concentrations.

Comparative Analysis: A-317491 vs. Alternatives

When designing an experiment, choosing the right antagonist is critical. A-317491 is often compared to TNP-ATP (an early standard) and AF-353 (a tool with better bioavailability).

Table 2: Technical Comparison of P2X3 Antagonists
FeatureA-317491 TNP-ATP AF-353 Gefapixant (AF-219)
Primary Utility In Vitro / In Situ Validation Historical ReferenceIn Vivo Behavioral StudiesClinical / Translational
Selectivity High (P2X3 & P2X2/3 only)Moderate (Blocks P2X1, P2X3, P2X2/3)High (P2X3 & P2X2/3)Moderate (P2X3 & P2X2/3)
Mechanism Competitive (Orthosteric) CompetitiveNon-Competitive / Allosteric Allosteric
Metabolic Stability High (Stable)Low (Rapid hydrolysis)HighHigh
Bioavailability Poor (Does not cross BBB; low oral uptake)N/A (IV/Local only)Good (Orally active)Excellent
Key Limitation Not suitable for CNS studies or oral dosing.Degrades rapidly; P2X1 cross-reactivity.Complex kinetics (non-competitive).Taste disturbance (P2X2/3 off-target).

Why choose A-317491? If your goal is to map the binding site or perform classical Schild analysis to determine agonist affinity, A-317491 is superior to AF-353 . Because A-317491 binds competitively at the ATP site (confirmed by X-ray crystallography), it follows predictable Michaelis-Menten kinetics. AF-353, being non-competitive, complicates affinity calculations. Conversely, for in vivo pain models requiring oral dosing, AF-353 is the preferred choice.

Experimental Validation Protocols

To verify the selectivity of A-317491 in your specific cell line or tissue preparation, the following protocols provide a self-validating system.

Protocol A: Calcium Flux Assay (High-Throughput Screening)

Objective: Determine IC50 and confirm competitive antagonism.

  • Cell Prep: Use 1321N1 astrocytoma cells (null for native P2X) stably transfected with hP2X3. Plate at 50,000 cells/well in 96-well black-walled plates.

  • Dye Loading: Incubate cells with Fluo-4 AM (2 µM) + Pluronic F-127 (0.02%) for 45 mins at 37°C.

    • Critical Step: Include Probenecid (2.5 mM) to prevent dye leakage.

  • Pre-incubation: Wash cells with assay buffer (HBSS + 20 mM HEPES). Add A-317491 (0.1 nM – 10 µM) and incubate for 15 minutes .

    • Control: Run parallel wells with TNP-ATP (positive control) and Vehicle (negative control).

  • Agonist Injection: Inject

    
    -meATP (a stable P2X3 agonist) at 
    
    
    
    concentration.
    • Why

      
      -meATP? It activates P2X3/P2X2/3 but not P2X1, P2X2, or P2X7, adding a second layer of selectivity to your assay.
      
  • Data Acquisition: Measure fluorescence (Ex 488nm / Em 525nm) on a FLIPR or FlexStation.

  • Validation:

    • Schild Plot: Repeat with varying agonist concentrations. A-317491 should produce a parallel rightward shift of the agonist curve without depressing the maximum response (Max), confirming competitive inhibition.

Protocol B: Whole-Cell Patch Clamp (The "Truth" Standard)

Objective: Distinguish P2X3 (Fast desensitizing) from P2X2/3 (Slow desensitizing).[8]

  • Setup: Whole-cell configuration on DRG neurons. Holding potential -60 mV.

  • Solutions:

    • Intracellular: 140 mM CsCl (blocks K+ channels to isolate P2X currents).

    • Extracellular: Standard Tyrode’s solution.

  • Differentiation Protocol:

    • Apply

      
      -meATP (10 µM) for 2 seconds.
      
    • P2X3 Homotrimers: Exhibit rapid onset (<10ms) and extremely fast desensitization (

      
      ).
      
    • P2X2/3 Heterotrimers: Exhibit slower onset and sustained current (slow desensitization).

  • Application: Perfusion of A-317491 (100 nM) for 2 minutes.

  • Readout: A-317491 should block both the fast peak (P2X3) and the sustained component (P2X2/3).[10]

    • Note: If you see blockade of the fast peak but not the sustained current, your compound is likely a selective P2X3 homotrimer antagonist (like the newer Sivopixant), not A-317491.

Visualization: Experimental Workflow

ExperimentalWorkflow cluster_Assay Readout Method Start Start: Cell/Tissue Prep AgonistChoice Select Agonist: α,β-meATP (P2X3 specific) vs ATP (Non-selective) Start->AgonistChoice PreIncubation Pre-incubate A-317491 (15-30 mins) AgonistChoice->PreIncubation Calcium Ca2+ Flux (FLIPR) High Throughput PreIncubation->Calcium Patch Patch Clamp High Fidelity PreIncubation->Patch Result Analyze Inhibition (Calculate Ki) Calcium->Result Patch->Result Validation Schild Analysis (Confirm Competitive Mode) Result->Validation

Figure 2: Workflow for validating A-317491 activity. Choice of agonist (


-meATP) enhances assay specificity.
Mechanistic Insight

Understanding where A-317491 binds explains its cross-reactivity profile. Structural biology studies (crystallography) reveal that A-317491 occupies the ATP-binding pocket (orthosteric site).

  • The Lock: The P2X3 receptor trimer forms three inter-subunit ATP binding pockets.

  • The Key: A-317491 contains a tricarboxylic acid moiety that mimics the triphosphate tail of ATP.[7][8]

  • The Block: It physically obstructs the closure of the "jaw" domain of the receptor, preventing the conformational change required to open the ion channel pore.

  • Selectivity Basis: The amino acid residues lining the ATP pocket in P2X3 are distinct from P2X1/2/4/7. A-317491 fits the P2X3 "lock" precisely but is sterically hindered in other P2X subtypes.

References
  • Jarvis, M. F., et al. (2002).[3] "A-317491, a novel potent and selective non-nucleotide antagonist of P2X3 and P2X2/3 receptors, reduces chronic inflammatory and neuropathic pain in the rat."[1][3] Proceedings of the National Academy of Sciences, 99(26), 17179-17184.[3]

  • Wu, G., et al. (2004).[11] "A-317491, a selective P2X3/P2X2/3 receptor antagonist, reverses inflammatory mechanical hyperalgesia through action at peripheral receptors in rats."[3] European Journal of Pharmacology, 504(1-2), 45-53.

  • Gever, J. R., et al. (2006). "AF-353, a novel, potent and orally bioavailable P2X3/P2X2/3 receptor antagonist."[11] British Journal of Pharmacology, 147(5), 538-546.

  • Mansoor, S. E., et al. (2016).[7][8] "X-ray structures define human P2X(3) receptor gating cycle and antagonist action." Nature, 538(7623), 66–71.

  • Richards, D., et al. (2019). "Selectivity of the P2X3 receptor antagonist Eliapixant, and its potential use in the treatment of endometriosis." Scientific Reports, 11, 19877.[12]

Sources

Validation

A-317491: The Definitive Validation Tool for P2X3 in Pain Research

Executive Summary: The "Clean" Antagonist For drug development professionals and neurobiologists, A-317491 represents a pivotal milestone in purinergic pharmacology. Unlike its predecessors (unstable nucleotides like TNP...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Clean" Antagonist

For drug development professionals and neurobiologists, A-317491 represents a pivotal milestone in purinergic pharmacology. Unlike its predecessors (unstable nucleotides like TNP-ATP) or its successors (clinical candidates like Gefapixant with complex allosteric profiles), A-317491 serves a specific, high-value function: Target Validation.

It is the first potent, selective, non-nucleotide antagonist of P2X3 and P2X2/3 receptors.[1][2][3] Its inability to freely cross the blood-brain barrier (BBB) is not a liability but a strategic asset, allowing researchers to dissect peripheral versus spinal contributions to nociception without the confounding central nervous system (CNS) effects that plague orally bioavailable compounds.

Mechanistic Architecture & Signaling

To understand A-317491’s utility, one must visualize the P2X3 signaling cascade in primary afferent neurons. P2X3 receptors are ligand-gated ion channels predominantly expressed in small-diameter C-fiber nociceptors.

P2X3 Nociceptive Pathway

The following diagram illustrates the causality of ATP-induced pain signaling and the precise interception point of A-317491.

P2X3_Signaling Tissue_Injury Tissue Injury / Inflammation ATP_Release Extracellular ATP Release Tissue_Injury->ATP_Release Triggers P2X3_Receptor P2X3 / P2X2/3 Receptor (Primary Afferent Terminal) ATP_Release->P2X3_Receptor Activates Ion_Flux Ca2+ / Na+ Influx P2X3_Receptor->Ion_Flux Opens Channel A317491 A-317491 (Competitive Antagonist) A317491->P2X3_Receptor Blocks (IC50 ~22-92 nM) Depolarization Membrane Depolarization (Generator Potential) Ion_Flux->Depolarization Action_Potential Action Potential Firing Depolarization->Action_Potential Glutamate_Release Glutamate/Substance P Release (Dorsal Horn) Action_Potential->Glutamate_Release Synaptic Transmission Pain_Perception Nociceptive Transmission Glutamate_Release->Pain_Perception

Figure 1: Mechanism of Action.[3][4] A-317491 competitively blocks the ATP binding site on P2X3/P2X2/3 receptors, preventing cation influx and subsequent nociceptive firing.

Comparative Analysis: A-317491 vs. Alternatives

In the validation phase of drug discovery, selecting the right tool compound is critical. The table below contrasts A-317491 with other standard P2X3 modulators.

Table 1: P2X3 Antagonist Landscape
FeatureA-317491 (The Validator)TNP-ATP (The Predecessor)AF-353 / RO-4 (The Tool)Gefapixant (The Drug)
Chemical Class Tricarboxylic acid (Non-nucleotide)Nucleotide analogDiaminopyrimidineDiaminopyrimidine
Mechanism Competitive AntagonistCompetitive AntagonistNon-competitive (Allosteric)Negative Allosteric Modulator
Selectivity High (>100x vs P2X1/2/4/7)Low (Blocks P2X1, degrades)HighHigh (P2X3 & P2X2/3)
Potency (IC50) ~22–30 nM (hP2X3)< 10 nM~9 nM~30–200 nM
Metabolic Stability High (in vivo stable)Very Low (Rapid hydrolysis)HighHigh
CNS Penetration Poor (Ideal for peripheral/spinal isolation)PoorGood (Orally active)Good (Orally active)
Primary Use Case Target Validation (i.t.[3][5] / s.c.) In vitro physiologyIn vivo oral efficacyClinical Therapeutics

Expert Insight: Do not use A-317491 for oral dosing studies intended to mimic a clinical pill. Use it to prove that blocking the receptor at the spinal or peripheral level alleviates pain. If you need to test oral bioavailability, switch to AF-353.

Experimental Protocols (Self-Validating Systems)

Protocol A: Intrathecal Validation for Neuropathic Pain

This protocol validates the spinal contribution of P2X3 receptors in maintaining neuropathic pain states (e.g., Chronic Constriction Injury - CCI).[1]

Rationale: Systemic A-317491 has poor BBB penetration. Intrathecal (i.t.) delivery bypasses the BBB, delivering the compound directly to the central terminals of primary afferents in the dorsal horn.

Materials:

  • Compound: A-317491 (Sigma/Tocris/MedChemExpress).

  • Vehicle: Phosphate-Buffered Saline (PBS) or Saline (pH 7.4). Note: A-317491 is water-soluble as a sodium salt.

  • Subjects: Male Sprague-Dawley rats (250–300g), pre-implanted with lumbar intrathecal catheters.

Workflow:

  • Baseline Measurement: Assess mechanical allodynia using von Frey filaments 24 hours post-surgery (CCI model) to establish baseline hypersensitivity.

  • Preparation: Dissolve A-317491 in vehicle to achieve concentrations of 10, 30, and 100 nmol per 10 µL injection volume.

  • Administration:

    • Inject 10 µL of drug or vehicle followed by a 10 µL saline flush to clear the catheter dead space.

    • Control: Vehicle-only group is mandatory.

  • Readout: Measure paw withdrawal thresholds at 30, 60, and 120 minutes post-injection.

  • Validation Check:

    • Success: A dose-dependent reversal of allodynia (ED50 ≈ 30 nmol) confirms spinal P2X3 involvement.

    • Failure:[6] Lack of effect suggests the pain modality may be P2X3-independent or catheter placement is incorrect (verify with lidocaine).

Protocol B: Intraplantar Injection for Inflammatory Pain

This protocol isolates peripheral receptor involvement in the skin (e.g., CFA or Formalin models).

Workflow:

  • Induction: Inject inflammatory agent (e.g., Formalin 2.5%) into the dorsal surface of the hind paw.

  • Treatment: Co-administer A-317491 (100–300 nmol) directly into the paw (intraplantar) 10 minutes prior to induction.

  • Differentiation:

    • Group A: Ipsilateral injection (Treats the inflamed site).

    • Group B: Contralateral injection (Systemic control).[7]

  • Interpretation: If Group A shows analgesia but Group B does not, the effect is strictly peripheral.

Decision Matrix: When to Use A-317491

Use the following logic flow to determine if A-317491 is the correct tool for your study.

Decision_Matrix Start Select P2X3 Tool Compound Q1 Is the goal Clinical Candidate mimicry (Oral Dosing)? Start->Q1 Q2 Is the goal Mechanism Validation (Site of Action)? Q1->Q2 No Use_AF353 Use AF-353 or Gefapixant (Good Bioavailability) Q1->Use_AF353 Yes Q3 Do you need to distinguish Peripheral vs. Spinal? Q2->Q3 In Vivo Use_A317491 Use A-317491 (Poor BBB Penetration) Q2->Use_A317491 In Vitro (Selective) Use_TNP Use TNP-ATP (In Vitro Only) Q2->Use_TNP In Vitro (Basic) Q3->Use_A317491 Yes (Gold Standard)

Figure 2: Selection Logic. A-317491 is the preferred choice when the experimental aim is to dissect the anatomical site of action (Peripheral vs. Spinal) due to its restricted distribution.

Critical Assessment & Limitations

The "Tool" vs. "Drug" Distinction

A common pitfall in interpreting A-317491 data is assuming lack of systemic efficacy equals lack of target validity.

  • Bioavailability: A-317491 has high systemic bioavailability after subcutaneous (s.c.) injection but low brain-to-plasma ratio .

  • Implication: If s.c. A-317491 fails to reverse a neuropathic pain phenotype (which often requires spinal inhibition), but i.t. A-317491 succeeds, this validates that the target is located in the CNS (dorsal horn) and is shielded by the BBB.

Selectivity Profile

A-317491 is highly selective (>10 µM) against:

  • P2X1, P2X2, P2X4, P2X7.[8][9]

  • GABA, Glutamate, and Opioid receptors.[1]

  • Note: It blocks both homomeric P2X3 and heteromeric P2X2/3.[1][2][3][4][7][10][11] To distinguish between these two, one must compare A-317491 effects with genetic knockouts (P2X3-/- vs P2X2-/-).

References

  • Jarvis, M. F., et al. (2002). "A-317491, a novel potent and selective non-nucleotide antagonist of P2X3 and P2X2/3 receptors, reduces chronic inflammatory and neuropathic pain in the rat."[1][4] Proceedings of the National Academy of Sciences.

  • Wu, G., et al. (2004). "A-317491, a selective P2X3/P2X2/3 receptor antagonist, reverses inflammatory mechanical hyperalgesia through action at peripheral receptors in rats."[4] European Journal of Pharmacology.

  • McGaraughty, S., et al. (2003). "Effects of A-317491, a novel and selective P2X3/P2X2/3 receptor antagonist, on neuropathic, inflammatory and chemogenic nociception following intrathecal and intraplantar administration." British Journal of Pharmacology.

  • Gever, J. R., et al. (2010). "AF-353, a novel, potent and orally bioavailable P2X3/P2X2/3 receptor antagonist." British Journal of Pharmacology.

  • Ford, A. P. (2012). "In pursuit of P2X3 antagonists: novel therapeutics for chronic pain and afferent sensitization." Purinergic Signalling.

Sources

Comparative

Comparative Analysis of P2X3 Receptor Antagonists: A-317491 vs. Gefapixant (AF-219)

As a Senior Application Scientist specializing in ion channel pharmacology, I frequently guide drug development teams through the complexities of targeting purinergic receptors. The P2X3 receptor—an ATP-gated ion channel...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in ion channel pharmacology, I frequently guide drug development teams through the complexities of targeting purinergic receptors. The P2X3 receptor—an ATP-gated ion channel predominantly expressed on primary sensory neurons—is a highly validated target for afferent sensitization disorders, including chronic pain and refractory chronic cough (RCC)[1],[2].

Selecting the appropriate pharmacological tool requires a deep understanding of receptor biophysics and compound pharmacokinetics. This guide provides an in-depth, field-proven comparative analysis of two benchmark P2X3 antagonists: A-317491 , a highly selective preclinical tool compound, and gefapixant (AF-219) , a first-in-class clinically approved therapeutic.

Mechanistic Divergence: Orthosteric vs. Allosteric Modulation

Understanding the structural basis of inhibition is critical for interpreting experimental outcomes.

A-317491 is a tricarboxylic acid derivative that acts as a 3[3]. X-ray crystallography reveals that its tetracarboxylic acid moiety occupies the exact position adopted by the triphosphate chain of ATP, meaning it binds directly to the orthosteric ATP-binding pocket to block channel activation[4].

Conversely, gefapixant (AF-219) is a diaminopyrimidine derivative that functions as a5[5]. It does not compete with ATP. Instead, it occupies a distinct allosteric pocket formed by the left flipper (LF) and lower body (LB) domains of the P2X3 receptor[6]. Binding at this site restricts the conformational flexibility required for the channel pore to open, effectively silencing the receptor regardless of local ATP concentrations[6].

P2X3_Mechanism ATP ATP (Agonist) P2X3 P2X3 Receptor (Homotrimer/Heterotrimer) ATP->P2X3 Activates IonFlux Ca2+/Na+ Influx (Membrane Depolarization) P2X3->IonFlux Channel Opening A317491 A-317491 (Orthosteric Blockade) A317491->P2X3 Competes with ATP Gefapixant Gefapixant (AF-219) (Allosteric Modulation) Gefapixant->P2X3 Binds LF/LB domains Sensitization Afferent Sensitization (Chronic Cough / Pain) IonFlux->Sensitization Action Potential

Fig 1: Mechanistic pathways of P2X3 activation and differential inhibition by A-317491 and gefapixant.

Comparative Pharmacological and Physicochemical Profiles

The choice between these two compounds is largely dictated by their physicochemical properties. A-317491 is highly potent but suffers from poor drug-like properties, restricting it to in vitro or localized in vivo studies[1]. Gefapixant was specifically optimized for systemic oral delivery[5].

PropertyA-317491Gefapixant (AF-219)
Chemical Class Tricarboxylic acid derivative[4]Diaminopyrimidine[1]
Mechanism of Action Competitive (Orthosteric)[3]Non-competitive (Allosteric)[5]
Binding Site ATP-binding pocket[4]Left flipper (LF) & lower body (LB) domains[6]
Affinity (hP2X3) Ki = 22 nM[7]IC50 ~ 30 nM[5]
Affinity (hP2X2/3) Ki = 9 nM[7]IC50 ~ 100–250 nM[5]
Oral Bioavailability Poor (<5%)[1]High (≥78%)[5]
Plasma Protein Binding >99.9%[1]~55%[5]
Primary Application Preclinical pain models[8]Clinical treatment of refractory chronic cough[6]

Experimental Workflows & Self-Validating Protocols

Experimental design must account for the unique biophysics of P2X3 receptors—specifically, their propensity for rapid and profound desensitization. If you do not control for baseline desensitization, your IC50 calculations will be artificially skewed.

Automated Whole-Cell Patch-Clamp Electrophysiology

Causality & Self-Validation: Standard equilibrium binding or Schild plot analyses are mathematically invalid for P2X3 because the steady-state between agonist and antagonist cannot be reached before the channel completely desensitizes[9]. Furthermore, trace amounts of endogenous ATP released by cultured cells will pre-desensitize P2X3 receptors, rendering them unresponsive. To create a self-validating system, the protocol mandates continuous 10 to hydrolyze ambient ATP, ensuring receptors are maintained in a sensitized, closed state prior to recording[10].

PatchClampWorkflow Prep 1. Cell Preparation (CHO/1321N1 expressing P2X3) Apyrase 2. Apyrase Treatment (Hydrolyzes endogenous ATP) Prep->Apyrase Patch 3. Whole-Cell Patch-Clamp (Voltage clamped at -60mV) Apyrase->Patch Agonist 4. Rapid Agonist Application (α,β-meATP ± Antagonist) Patch->Agonist Record 5. Kinetic Recording (Markov model fitting) Agonist->Record

Fig 2: Self-validating patch-clamp workflow for kinetic recording of rapid P2X3 desensitization.

Step-by-Step Methodology:

  • Cell Preparation: Culture 1321N1 astrocytoma or CHO cells stably expressing human P2X3 or P2X2/3 receptors[10],[11].

  • Apyrase Pre-treatment: Incubate cells with 1 U/mL apyrase for 30 minutes prior to recording. Maintain apyrase in the extracellular bath solution to prevent spontaneous desensitization[10].

  • Patch-Clamp Configuration: Establish whole-cell configuration using a modified extracellular saline (155 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, pH 7.4). Voltage-clamp the cells at -60 mV[3].

  • Antagonist Incubation: Superfuse A-317491 (0.03–3 μM) or gefapixant (10–1000 nM) for 2 minutes to allow equilibrium binding at their respective sites[9].

  • Rapid Agonist Application: Use an ultra-fast perfusion system (e.g., piezoelectric-driven theta tubes) to apply the P2X1/3-selective agonist α,β-methylene ATP (α,β-meATP, 10 μM) for 1–2 seconds[9]. Gravity perfusion is too slow and will miss the peak current.

  • Data Acquisition & Modeling: Record peak inward currents. Fit the kinetic data using a9 to accurately calculate binding affinities independent of desensitization artifacts[9].

In Vivo Behavioral Sensitization Models

Causality & Self-Validation: A-317491 is highly polar and exhibits >99.9% plasma protein binding, severely restricting its oral bioavailability[1]. Therefore, evaluating its efficacy requires systemic injection (s.c. or i.v.) or localized delivery (intraplantar/intrathecal)[3],[12]. Gefapixant, possessing a favorable lipophilic profile, allows for oral (p.o.) dosing[5], making it suitable for chronic translational models like the ammonia-induced cough model[2].

Step-by-Step Methodology (Chronic Cough Model):

  • Animal Preparation: Acclimate wild-type guinea pigs or mice to whole-body plethysmography chambers.

  • Compound Administration:

    • For A-317491: Administer via subcutaneous (s.c.) injection (10–30 mg/kg) 1 hour prior to challenge[3].

    • For Gefapixant: Administer via oral gavage (p.o.) (15–30 mg/kg) 2 hours prior to challenge to reach steady-state Cmax[5],[2].

  • Tussive Challenge: Nebulize a tussive agent (e.g., 0.3 M citric acid or ammonia) into the chamber for 5 minutes[2].

  • Data Quantification: Record acoustic and pressure signals. Count the number of distinct cough events over a 15-minute observation window. Self-Validation: A vehicle-treated group must be included to establish the baseline tussive response, ensuring the nebulization apparatus is functioning correctly and the animals are adequately sensitized[2].

Translational Insights: From Bench to Clinic

While A-317491 provided the foundational proof-of-concept that blocking peripheral P2X3 receptors attenuates neuropathic and inflammatory pain[3], its poor pharmacokinetic profile halted its clinical progression[1]. Gefapixant overcame these hurdles through structural optimization, achieving high oral bioavailability (≥78%) and progressing to clinical approval for refractory chronic cough[6],[5].

However, gefapixant's dual inhibition of both the homotrimeric P2X3 receptor (mediating cough) and the heteromeric P2X2/3 receptor (highly expressed in taste buds) leads to dose-dependent dysgeusia (taste disturbance)[13],[2]. This specific adverse event is currently driving the next frontier of drug development: engineering second-generation, homotrimer-selective antagonists (e.g., sivopixant, eliapixant) that preserve taste sensation while maintaining robust antitussive efficacy[13],[14].

References

  • A-317491, a novel potent and selective non-nucleotide antagonist of P2X3 and P2X2/3 receptors, reduces chronic inflammatory and neuropathic pain in the rat. PNAS. 3

  • P2X3 Receptor Ligands: Structural Features and Potential Therapeutic Applications. Frontiers. 4

  • Action of MK-7264 (Gefapixant) at human P2X3 and P2X2/3 receptors and in vivo efficacy in models of sensitisation. CORE. 1

  • P2X3-selective mechanism of Gefapixant, a drug candidate for the treatment of refractory chronic cough. PMC/NIH. 6

  • Gefapixant citrate. InvivoChem. 5 6.[3H]A-317491, a novel high-affinity non-nucleotide antagonist that specifically labels human P2X2/3 and P2X3 receptors. PubMed/NIH. 10

  • Agonist Antagonist Interactions at the Rapidly Desensitizing P2X3 Receptor. PLOS One. 9

  • Endogenous forms of ATP–ATP4− and MgATP2−—orchestrate distinct pathophysiological signaling via biased activation of P2X3 receptors. PNAS. 2

Sources

Validation

Comparative Pharmacology Guide: A-317491 vs. BLU-5937 in P2X3 Selectivity

Executive Summary This guide provides a technical comparison between A-317491 , a first-generation tricarboxylic acid antagonist, and BLU-5937 (Eliapixant) , a second-generation imidazopyridine antagonist. The critical d...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between A-317491 , a first-generation tricarboxylic acid antagonist, and BLU-5937 (Eliapixant) , a second-generation imidazopyridine antagonist. The critical differentiator between these molecules lies in their P2X2/3 selectivity profile , which directly correlates to the clinical adverse event of dysgeusia (taste disturbance).

  • A-317491 acts as a dual antagonist , blocking both the P2X3 homotrimer and the P2X2/3 heterotrimer with high affinity. It serves primarily as a preclinical tool compound due to poor oral bioavailability.

  • BLU-5937 acts as a highly selective P2X3 antagonist (>1000-fold selectivity), sparing the P2X2/3 heterotrimer. This selectivity preserves taste function while maintaining therapeutic efficacy in chronic cough and pain models.[1]

Pharmacological Profiles[2][3][4][5][6][7][8]

A-317491: The Non-Selective Competitor

A-317491 was one of the first potent, non-nucleotide antagonists developed to study P2X3 signaling.[2]

  • Mechanism of Action: Competitive (Orthosteric) Antagonist . It binds to the ATP-binding pocket, physically preventing agonist access.

  • Selectivity: It is selective for P2X3-containing receptors over other P2X subtypes (e.g., P2X1, P2X2, P2X4), but it cannot distinguish between the P2X3 homotrimer and the P2X2/3 heterotrimer.

  • Physiochemical Limitations: High polarity (three carboxylic acid groups) results in poor membrane permeability and negligible oral bioavailability, restricting its use to intrathecal or intravenous injection in animal models.

BLU-5937 (Eliapixant): The Selective Allosteric Modulator

BLU-5937 represents a medicinal chemistry breakthrough designed to overcome the "taste effect" associated with P2X2/3 blockade.

  • Mechanism of Action: Non-Competitive (Allosteric) Antagonist . It binds to a site distinct from the ATP pocket, locking the receptor in a non-conductive state.

  • Selectivity: It exhibits high potency against human P2X3 homotrimers but has negligible activity against P2X2/3 heterotrimers at therapeutic concentrations.[3][4]

  • Clinical Relevance: High oral bioavailability and a safety profile that spares taste perception (dysgeusia is mediated largely by P2X2/3 receptors on taste buds).[4]

Quantitative Selectivity Analysis

The following data consolidates binding affinities (Ki) and inhibitory concentrations (IC50) from calcium influx assays (FLIPR) and electrophysiology.

Table 1: Comparative Potency & Selectivity
ParameterA-317491 (Tool Compound)BLU-5937 (Eliapixant)
Primary Target (hP2X3) High Potency High Potency
hP2X3 IC5022 – 97 nM~25 nM
Off-Target (hP2X2/3) High Potency (Blocker) Low Potency (Sparing)
hP2X2/3 IC509 – 92 nM> 24,000 nM (>24 µM)
Selectivity Ratio ~1 : 1 (Non-selective)> 1000 : 1 (Highly Selective)
Binding Mode Competitive (Orthosteric)Non-Competitive (Allosteric)
Taste Disturbance Risk High (Theoretical*)Low / Negligible

*Note: A-317491 is rarely administered systemically in humans, so clinical taste data is limited compared to oral drugs like Gefapixant, but its mechanism predicts severe dysgeusia.

Mechanistic Visualization

The diagram below illustrates the structural logic of selectivity. P2X2/3 heterotrimers contain P2X2 subunits that alter the allosteric sites available on the receptor complex. BLU-5937 exploits this structural difference, whereas A-317491 competes with ATP at the conserved orthosteric site found in both subtypes.

P2X_Selectivity_Mechanism A317491 A-317491 (Competitive Antagonist) P2X3 P2X3 Homotrimer (Pain & Cough Signaling) A317491->P2X3 Blocks ATP Site (High Potency) P2X2_3 P2X2/3 Heterotrimer (Taste Bud Innervation) A317491->P2X2_3 Blocks ATP Site (High Potency) BLU5937 BLU-5937 (Allosteric Antagonist) BLU5937->P2X3 Binds Allosteric Site (High Potency) BLU5937->P2X2_3 Does NOT Bind (>1000x Selectivity) Analgesia Therapeutic Effect (Cough/Pain Relief) P2X3->Analgesia Dysgeusia Adverse Event (Taste Disturbance) P2X2_3->Dysgeusia

Caption: A-317491 blocks both receptor subtypes, leading to both efficacy and taste side effects. BLU-5937 selectively engages P2X3, uncoupling efficacy from taste disturbance.[1][2][4]

Experimental Protocol: Determining Selectivity (Calcium Flux Assay)

To verify the selectivity values cited above, researchers utilize a FLIPR (Fluorometric Imaging Plate Reader) Calcium Assay . This high-throughput method measures intracellular calcium (


) transients in recombinant cell lines.
Materials Required
  • Cell Lines: CHO-K1 or HEK293 stably expressing hP2X3 (homotrimer) and hP2X2/3 (heterotrimer).

  • Agonist:

    
    -methylene ATP (
    
    
    
    -meATP).[5][6]
    • Note:

      
      -meATP is preferred over ATP because it is resistant to degradation by ecto-nucleotidases.
      
  • Dye: Fluo-4 AM or Calcium-6 assay kit.

  • Buffer: HBSS with 20 mM HEPES, pH 7.4.

Step-by-Step Workflow
  • Cell Plating:

    • Seed cells at 20,000 cells/well in 384-well black-wall plates.

    • Incubate overnight at 37°C, 5% CO2.

  • Dye Loading:

    • Remove culture media.

    • Add 20 µL of Calcium-6 dye loading buffer.

    • Incubate for 2 hours at room temperature (dark).

  • Compound Addition (Antagonist Mode):

    • Prepare serial dilutions of A-317491 and BLU-5937 in assay buffer (10-point curve, e.g., 0.1 nM to 30 µM).

    • Add compounds to cells and incubate for 30 minutes to allow equilibrium binding.

  • Agonist Challenge:

    • Place plate in FLIPR instrument.

    • Inject

      
       concentration of 
      
      
      
      -meATP (typically ~300 nM for P2X3, ~1-3 µM for P2X2/3).
  • Data Acquisition:

    • Measure fluorescence (RFU) for 180 seconds.

    • Calculate

      
       based on the reduction of the Peak RFU compared to vehicle control.
      
Workflow Diagram

FLIPR_Workflow Step1 1. Cell Seeding (hP2X3 or hP2X2/3) Step2 2. Dye Loading (Fluo-4 / Calcium-6) Step1->Step2 Step3 3. Antagonist Pre-incubation (30 mins) Step2->Step3 Step4 4. Agonist Injection (α,β-meATP EC70) Step3->Step4 Step5 5. Signal Detection (Fluorescence ΔF/F) Step4->Step5 Analysis Data Analysis (Sigmoidal Dose-Response) Step5->Analysis

Caption: Standardized FLIPR workflow for calculating IC50 values against recombinant P2X cell lines.

Conclusion

For drug development professionals, the choice between these mechanisms is clear:

  • A-317491 remains a vital validation tool for proving P2X3 involvement in preclinical pain models where intrathecal delivery is feasible. Its lack of selectivity makes it unsuitable for verifying "taste-sparing" hypotheses.

  • BLU-5937 demonstrates that allosteric modulation can achieve subtype selectivity that is impossible with orthosteric competition. It is the superior standard for assessing P2X3-mediated efficacy without the confounding variable of P2X2/3-mediated dysgeusia.

References

  • Jarvis, M. F., et al. (2002). "A-317491, a novel potent and selective non-nucleotide antagonist of P2X3 and P2X2/3 receptors, reduces chronic inflammatory and neuropathic pain in the rat."[7] Proceedings of the National Academy of Sciences, 99(26), 17179-17184.[7]

  • Garceau, D., & Chauret, N. (2019). "BLU-5937: A selective P2X3 antagonist with potent anti-tussive effect and no taste alteration."[4][8][9] Pulmonary Pharmacology & Therapeutics, 56, 56-62.[4][9]

  • Richards, D., et al. (2019). "Action of the novel P2X3 receptor antagonist, BLU-5937, on P2X3 and P2X2/3 receptors." British Journal of Pharmacology. (Contextual citation via Garceau et al.)[2][8][9]

  • Bhattacharya, A., et al. (2013). "Pharmacological characterization of P2X3 and P2X2/3 receptors." Journal of British Pharmacology. (General P2X3 methodology reference).
  • Bellus Health. (2020). "BLU-5937: Highly Selective P2X3 Antagonist."[3][4][10] Corporate Presentation/White Paper.

Sources

Comparative

Publish Comparison Guide: In Vitro and In Vivo Correlation of A-317491 Activity

Executive Summary A-317491 stands as a foundational "tool compound" in purinergic pharmacology. While it exhibits nanomolar potency against P2X3 and P2X2/3 receptors in vitro, its in vivo utility is strictly defined by i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

A-317491 stands as a foundational "tool compound" in purinergic pharmacology. While it exhibits nanomolar potency against P2X3 and P2X2/3 receptors in vitro, its in vivo utility is strictly defined by its physicochemical limitations—specifically its inability to cross the blood-brain barrier (BBB) and poor oral bioavailability.

This guide analyzes the correlation between A-317491’s receptor blockade and its analgesic efficacy, providing a roadmap for researchers using this compound to validate P2X3 targets in neuropathic and inflammatory pain.

Mechanistic Profile: The In Vitro Benchmark

A-317491 acts as a competitive antagonist at the ATP binding site.[1] Unlike newer clinical candidates (e.g., Gefapixant) which often function via allosteric modulation, A-317491 directly competes with the endogenous ligand, ATP.

Receptor Selectivity & Potency

A-317491 is highly selective for the homomeric P2X3 and heteromeric P2X2/3 receptors, showing virtually no activity at other P2X subtypes (P2X1, P2X2, P2X4, P2X7) at concentrations up to 10-100 µM.

Table 1: Comparative Potency Profile (IC50/Ki Values)

Target ReceptorSpeciesA-317491 (

/

)
Gefapixant (Comparator)TNP-ATP (Historic Control)
P2X3 (Homomer) Human22 nM ~30 nM~1 nM
P2X3 (Homomer) Rat22 nM ~30-100 nM~1 nM
P2X2/3 (Heteromer) Human9 nM ~100-250 nM~2 nM
P2X2/3 (Heteromer) Rat92 nM ~100-250 nM~2 nM
Selectivity ->10,000 nM (vs P2X1/2/4)HighLow (Blocks P2X1)
Mechanism -Competitive AllostericCompetitive

Technical Insight: The discrepancy between Human and Rat P2X2/3 potency (9 nM vs 92 nM) is critical when translating rodent safety data to human clinical models. Researchers must adjust dosing models accordingly.

Signaling Pathway Visualization

The following diagram illustrates the P2X3 signaling cascade and the specific intervention point of A-317491.

P2X3_Signaling ATP Extracellular ATP P2X3 P2X3 / P2X2/3 Receptor (Ligand-Gated Ion Channel) ATP->P2X3 Activates A317491 A-317491 (Competitive Antagonist) A317491->P2X3 Blocks (Competitive) Ca_Influx Ca2+ / Na+ Influx P2X3->Ca_Influx Channel Opening Depolarization Membrane Depolarization (Generator Potential) Ca_Influx->Depolarization AP_Fire Action Potential Firing (C-Fiber / A-delta) Depolarization->AP_Fire Threshold Reached Pain Nociceptive Transmission (Spinal Dorsal Horn) AP_Fire->Pain

Figure 1: Mechanism of Action.[1][2][3][4][5][6][7][8][9][10] A-317491 competitively inhibits ATP binding, preventing cation influx and subsequent nociceptive signaling.

The IVIVC Gap: Pharmacokinetics vs. Efficacy

The "In Vitro-In Vivo Correlation" (IVIVC) for A-317491 is complex. While it is extremely potent in a dish, its in vivo efficacy depends entirely on the route of administration due to its inability to cross the Blood-Brain Barrier (BBB).

The BBB Liability

A-317491 is a tricarboxylic acid derivative. At physiological pH, it is highly ionized, resulting in:

  • Low Lipid Solubility: Prevents passive diffusion across endothelial membranes.

  • Poor BBB Penetration: Brain-to-plasma ratios are negligible following systemic (i.v. or s.c.) administration.

Efficacy by Pain Model & Route

This compound validates the distinction between peripheral and central (spinal) P2X3 contributions to pain.

  • Neuropathic Pain (CCI Model):

    • Systemic (s.c.): Effective (ED50 ~10-15 µmol/kg), but requires high doses. Likely acts on peripheral nerve terminals.

    • Intrathecal (i.t.): Highly effective at nanomolar doses (ED50 ~30 nmol). This confirms that spinal P2X3 receptors are key drivers of neuropathic sensitization.

  • Inflammatory Pain (CFA Model):

    • Effective via both routes, reducing thermal hyperalgesia.[11][12]

  • Acute Pain (Carrageenan/Post-op):

    • Ineffective. A-317491 fails to reverse acute nociception (ED50 >100 µmol/kg), suggesting P2X3 is critical for chronic sensitization rather than acute pain transmission.[10]

Table 2: In Vivo Efficacy Profile

Pain ModelRouteEfficacy (ED50)Interpretation
Chronic Constriction Injury (CCI) Intrathecal (i.t.)~30 nmol High spinal contribution of P2X3.
Chronic Constriction Injury (CCI) Subcutaneous (s.c.)10-15 µmol/kg Peripheral blockade effective; poor CNS entry.
CFA (Inflammatory) Subcutaneous (s.c.)30 µmol/kg Peripheral sensitization is P2X3-dependent.[10]
Acute Thermal/Visceral Systemic>100 µmol/kg (Inactive) P2X3 not primary driver in acute phase.[10]

Experimental Protocols

To replicate the data supporting A-317491's profile, the following validated protocols are recommended.

Protocol A: Calcium Influx Assay (In Vitro Potency)

Objective: Determine IC50 of A-317491 on hP2X3 recombinant cells using FLIPR (Fluorometric Imaging Plate Reader).

  • Cell Prep: Use 1321N1 astrocytoma cells stably expressing hP2X3. Plate at

    
     cells/well in 96-well black-walled plates 24h prior.
    
  • Dye Loading: Aspirate media. Load cells with Fluo-4 AM (4 µM) in HBSS buffer (containing 2.5 mM probenecid to inhibit anion transport) for 45 min at 37°C.

  • Compound Addition:

    • Wash cells

      
       with assay buffer.
      
    • Add A-317491 (serial dilutions: 0.1 nM to 10 µM) and incubate for 15 minutes (Critical: allows equilibrium binding).

  • Agonist Challenge:

    • Place plate in FLIPR.

    • Inject

      
      -meATP (EC90 concentration, typically ~1-3 µM) to stimulate P2X3.
      
  • Data Analysis: Measure peak fluorescence increase (

    
    ). Calculate % inhibition relative to vehicle control. Fit to Hill equation.
    
Protocol B: Intrathecal Efficacy in CCI Rats (In Vivo)

Objective: Assess central analgesic efficacy while bypassing the BBB.

  • Model Induction: Perform Chronic Constriction Injury (CCI) of the sciatic nerve in Sprague-Dawley rats. Allow 14 days for neuropathic allodynia to develop.

  • Cannulation: Implant a chronic indwelling intrathecal catheter at the lumbar level (L4-L6) 3-5 days prior to testing.

  • Baseline Testing: Measure mechanical withdrawal thresholds using Von Frey filaments (Up-Down method). Only include rats with thresholds <4g (allodynic).

  • Administration:

    • Inject A-317491 (10, 30, 100 nmol) in 10 µL saline followed by 10 µL flush.

    • Control: Saline vehicle.

  • Readout: Re-test Von Frey thresholds at 15, 30, 60, and 120 minutes post-injection.

    • Success Criteria: Significant return of threshold toward baseline (>10g) compared to vehicle.

IVIVC Assessment Workflow

This workflow guides the researcher in positioning A-317491 within a drug discovery campaign.

IVIVC_Workflow Start Compound Characterization (A-317491) InVitro In Vitro Screening (Ca2+ Flux / Patch Clamp) Start->InVitro Potency Potency Check (IC50 < 100 nM?) InVitro->Potency PK_Screen PK Profiling (LogD, PAMPA, Plasma Protein) Potency->PK_Screen Yes BBB_Check BBB Permeability? PK_Screen->BBB_Check Route_Select Route Selection BBB_Check->Route_Select No (A-317491) Systemic Systemic (PO/IV) (Peripheral Targets) Route_Select->Systemic High Dose Req. Intrathecal Intrathecal (IT) (Central Targets) Route_Select->Intrathecal Low Dose Eff. Outcome Validation Outcome Systemic->Outcome Validates Peripheral P2X3 Intrathecal->Outcome Validates Spinal P2X3

Figure 2: Decision Matrix for A-317491. The lack of BBB permeability dictates the experimental route, allowing researchers to dissect peripheral vs. central pain mechanisms.

References

  • Jarvis, M. F., et al. (2002). "A-317491, a novel potent and selective non-nucleotide antagonist of P2X3 and P2X2/3 receptors, reduces chronic inflammatory and neuropathic pain in the rat."[1][11][13] Proceedings of the National Academy of Sciences, 99(26), 17179-17184.[1][13] [1]

  • Wu, G., et al. (2004). "A-317491, a selective P2X3/P2X2/3 receptor antagonist, reverses inflammatory mechanical hyperalgesia through action at peripheral receptors in rats."[13] European Journal of Pharmacology, 504(1-2), 45-53.[13][14]

  • McGaraughty, S., et al. (2003). "Effects of A-317491, a novel and selective P2X3/P2X2/3 receptor antagonist, on neuropathic, inflammatory and chemogenic nociception following intrathecal and intraplantar administration." British Journal of Pharmacology, 140(8), 1381-1388.

  • Neelands, T. R., et al. (2003). "3H-A-317491, a novel high-affinity non-nucleotide antagonist that specifically labels human P2X2/3 and P2X3 receptors." British Journal of Pharmacology, 140(8).

  • Ford, A. P. (2012). "In pursuit of P2X3 antagonists: novel therapeutics for chronic pain and afferent sensitization."[15] Purinergic Signalling, 8(1), 3-26.

Sources

Validation

Technical Replication Guide: P2X3 Inhibition via A-317491 Sodium Salt Hydrate

Executive Summary & Mechanistic Grounding A-317491 sodium salt hydrate is a tricarboxylic acid derivative that functions as a potent, selective, and competitive antagonist of homomeric P2X3 and heteromeric P2X2/3 recepto...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Grounding

A-317491 sodium salt hydrate is a tricarboxylic acid derivative that functions as a potent, selective, and competitive antagonist of homomeric P2X3 and heteromeric P2X2/3 receptors. Unlike first-generation antagonists (e.g., Suramin, PPADS) which lack subtype specificity, A-317491 exhibits >100-fold selectivity for P2X3/2/3 over other P2 receptors.

Critical Distinction for Researchers: Unlike the clinical candidate Gefapixant (AF-219), which is an allosteric modulator with CNS penetration, A-317491 is orthosteric (competitive with ATP) and peripherally restricted (does not cross the blood-brain barrier). This makes it the "gold standard" tool compound for isolating peripheral nociceptive mechanisms without central confounders.

Mechanistic Pathway (P2X3 Blockade)[1][2][3][4]

The following diagram illustrates the competitive antagonism mechanism required to interpret your calcium flux data.

P2X3_Mechanism ATP Extracellular ATP (Agonist) P2X3 P2X3 Receptor (Homotrimer) ATP->P2X3 Binds Orthosteric Site A317491 A-317491 (Competitive Antagonist) A317491->P2X3 Competes for Site (Ki = 22-92 nM) Channel_Open Channel Gating (Open State) P2X3->Channel_Open Activation Ca_Influx Ca2+ / Na+ Influx Channel_Open->Ca_Influx Depolarization Membrane Depolarization Ca_Influx->Depolarization Pain Nociceptive Signaling Depolarization->Pain

Figure 1: Mechanism of Action.[1][2][3][4][5][6][7] A-317491 competes directly with ATP for the orthosteric binding site on the P2X3 receptor, preventing channel gating and subsequent cation influx.

Comparative Analysis: Selecting the Right Tool

Before commencing replication, ensure A-317491 is the correct reagent for your hypothesis.

FeatureA-317491 (Sodium Salt) Gefapixant (AF-219) TNP-ATP
Mechanism Competitive Antagonist (Orthosteric)Negative Allosteric ModulatorCompetitive Antagonist
Target Selectivity High (P2X3, P2X2/3)High (P2X3, P2X2/3)Moderate (Blocks P2X1, P2X3, P2X2/3)
Potency (

)
22–30 nM (hP2X3) [1]~30 nM (hP2X3)~1–6 nM
CNS Penetration Poor (Peripherally Restricted)High (CNS Active)Poor
Stability High (Stable in solution)HighLow (Hydrolyzes in vivo)
Primary Utility Dissecting peripheral pain pathwaysClinical cough/pain modelsAcute in vitro potency checks

Scientist's Note: If your study requires oral dosing, A-317491 is unsuitable due to poor bioavailability (<1%). Use Subcutaneous (s.c.) or Intrathecal (i.t.) routes for in vivo replication [1].

Replication Protocol: In Vitro Calcium Flux[12]

To replicate the findings of Jarvis et al. (2002), a Fluorometric Imaging Plate Reader (FLIPR) or flow cytometry-based calcium flux assay is standard.

Reagents & Preparation[4][5][12][13][14][15]
  • Compound: A-317491 Sodium Salt Hydrate.[4][7]

  • Solvent: Dissolve in sterile water or PBS. (Avoid DMSO if possible for in vivo, though DMSO is acceptable for in vitro stocks).

    • Solubility: ~90 mg/mL in water.[7]

  • Cell Line: 1321N1 or HEK293 stably expressing human P2X3 (hP2X3).

  • Agonist:

    
    -methylene ATP (
    
    
    
    -meATP) is preferred over ATP to avoid rapid degradation by ectonucleotidases.
Step-by-Step Workflow
  • Cell Plating:

    • Plate cells at

      
       cells/well in black-walled, clear-bottom 96-well plates.
      
    • Incubate 24h to reach 90% confluence.

  • Dye Loading (Critical Step):

    • Remove culture media.[8][9]

    • Load cells with Fura-2 AM or Fluo-4 AM (2-4 µM) in HBSS containing 0.1% BSA and 2.5 mM Probenecid (to inhibit dye extrusion).

    • Incubate: 30–60 min at 37°C in the dark.

  • Compound Pre-incubation:

    • Wash cells 2x with assay buffer (HBSS + 2mM

      
      ).
      
    • Add A-317491 (Serial dilutions: 0.1 nM to 10 µM).

    • Wait time: Incubate for 15 minutes prior to agonist addition. Causality Note: P2X3 desensitizes rapidly.[5] Pre-incubation ensures the antagonist occupies the site before the agonist triggers the fast-desensitizing open state.

  • Agonist Injection & Measurement:

    • Inject

      
       concentration of 
      
      
      
      -meATP (typically 1–3 µM).
    • Record fluorescence immediately (Peak signal occurs within 2–5 seconds).

Expected Data Profile
  • 
     Validation:  You should observe a concentration-dependent inhibition with an 
    
    
    
    between 20 nM and 100 nM depending on the agonist concentration used (Schild analysis applies due to competitive nature).

Technical Handling & Stability Workflow

Handling the sodium salt hydrate differs from the free acid.[10][11] The salt is hygroscopic but highly water-soluble, facilitating easier in vivo formulation.

Handling_Workflow Stock A-317491 Na+ Salt (Powder) Solvent Solvent Selection Stock->Solvent Water Distilled Water / Saline (Preferred for Na+ Salt) Solvent->Water Solubility > 50mg/mL DMSO DMSO (Acceptable for In Vitro) Solvent->DMSO Solubility > 100mg/mL Storage Aliquot & Store -20°C (Desiccated) Water->Storage DMSO->Storage Usage Thaw & Dilute Storage->Usage Avoid Freeze/Thaw Check pH Check (Salt is basic, adjust if needed) Usage->Check

Figure 2: Solubilization and Storage Workflow. Prioritize aqueous buffers for the sodium salt form to minimize solvent toxicity in biological assays.

In Vivo Replication (Neuropathic Pain)

To replicate the analgesic effects described in the seminal papers [1, 2]:

  • Model: L5/L6 Spinal Nerve Ligation (Chung Model) or CFA-induced inflammation in rats.

  • Dosing:

    • Systemic: 10–30 mg/kg (Subcutaneous). Note: IV/IP is effective, but Oral is ineffective.

    • Intrathecal: 3–30 µ g/rat .

  • Timing: Administer 30 minutes prior to behavioral testing (Von Frey filaments).

  • Success Criteria: Reversal of mechanical allodynia (increase in paw withdrawal threshold) by >50% compared to vehicle.

Troubleshooting & Validation

  • Issue: Low Potency (

    
     > 500 nM). 
    
    • Cause: High agonist concentration. Because A-317491 is competitive, excess ATP will shift the dose-response curve to the right.

    • Fix: Determine the

      
       of your agonist first, and use exactly 
      
      
      
      for the inhibition assay.
  • Issue: Inconsistent In Vivo Results.

    • Cause: CNS vs. Peripheral targets.

    • Fix: Verify the pain model. A-317491 works best on hyperalgesia driven by peripheral sensitization (C-fiber activation). It is less effective in central sensitization models where the drug cannot reach the target.

References

  • Jarvis, M. F., et al. (2002). A-317491, a novel potent and selective non-nucleotide antagonist of P2X3 and P2X2/3 receptors, reduces chronic inflammatory and neuropathic pain in the rat.[12] Proceedings of the National Academy of Sciences, 99(26), 17179-17184.[1][2][12] [Link][1][2]

  • Wu, G., et al. (2004). A-317491, a selective P2X3/P2X2/3 receptor antagonist, reverses inflammatory mechanical hyperalgesia through action at peripheral receptors in rats.[12][13] European Journal of Pharmacology, 504(1-2), 45-53.[12][13] [Link]

  • Neelands, T. R., et al. (2003). 1321N1 cells expressing human P2X3 receptors: a novel cell line for high-throughput screening of P2X3 antagonists. British Journal of Pharmacology, 140(1), 202-210. [Link]

Sources

Safety & Regulatory Compliance

Safety

A-317491 sodium salt hydrate proper disposal procedures

To: Laboratory Operations Team & Safety Officers From: Senior Application Scientist, Chemical Safety Division Subject: Operational Guide for the Disposal of A-317491 Sodium Salt Hydrate Part 1: Executive Summary & Immedi...

Author: BenchChem Technical Support Team. Date: March 2026

To: Laboratory Operations Team & Safety Officers From: Senior Application Scientist, Chemical Safety Division Subject: Operational Guide for the Disposal of A-317491 Sodium Salt Hydrate

Part 1: Executive Summary & Immediate Action

A-317491 sodium salt hydrate is a potent, selective, non-nucleotide antagonist of P2X3 and P2X2/3 receptors, commonly used in neuropathic pain research.[1][2] While valuable for drug development, it presents specific environmental and biological hazards that require strict containment.[2]

Critical Directive: This compound is biologically active .[2] Unlike generic chemical waste, it must be treated with the assumption that it can modulate physiological pathways (purinergic signaling) in humans and wildlife if released.[2] Do not dispose of down the drain.

Quick Reference: Disposal Matrix
Waste StatePrimary Disposal MethodContainer Labeling
Solid (Pure) High-Temperature IncinerationHazardous Waste: Toxic/Irritant
Aqueous Solution Chemical Treatment / IncinerationAqueous Waste (Trace Organics)
Organic Solution Fuel Blending / IncinerationFlammable/Organic Waste
Contaminated Sharps Sharps Container (Incineration)Biohazard/Chemical Sharps

Part 2: Chemical Profile & Hazard Assessment

To handle this compound safely, one must understand its physicochemical behavior.[2][3] A-317491 is a tricarboxylic acid derivative, typically supplied as a sodium salt hydrate to improve water solubility.[2]

Physicochemical Properties
PropertyDataOperational Implication
CAS Number 475205-49-3 (Parent)Use for waste manifesting.[2]
Molecular Formula

High carbon content supports incineration.[2]
Solubility Water (~15 mg/mL), DMSOReadily migrates in water systems; requires spill containment.[2]
Acidity Polyprotic Acid SaltAvoid mixing with strong acids which may precipitate the free acid.[2]
Toxicological & Safety Hazards
  • GHS Classification :

    • Warning : Harmful if swallowed or in contact with skin.[2][4][5]

    • Irritant : Causes serious eye irritation and respiratory tract irritation.[2][4][5]

  • Biological Mechanism : Blocks P2X3 receptors involved in sensory neurotransmission.[2][6] Accidental absorption can alter nociception (pain perception).[2]

Part 3: Pre-Disposal Handling & Containment

The "Why" Behind the Protocol: Because A-317491 is a fine powder in its solid state, the primary risk during transfer to waste containers is aerosolization .[2] Inhalation allows direct access to the systemic circulation, bypassing first-pass metabolism.[2]

Required PPE:

  • Respiratory : N95 respirator (minimum) or P100 if handling >100 mg outside a fume hood.[2]

  • Dermal : Nitrile gloves (double-gloving recommended for solutions >10 mM).[2]

  • Ocular : Chemical safety goggles (standard safety glasses are insufficient for powders).[2]

Part 4: Detailed Disposal Protocols

Protocol A: Solid Waste (Expired or Excess Powder)

Objective: Complete thermal destruction of the active pharmaceutical ingredient (API).[2]

  • Containerization : Transfer the solid directly into a wide-mouth high-density polyethylene (HDPE) jar.[2]

  • Solvent Addition (Optional but Recommended) : If the facility requires liquid waste streams, dissolve the powder in a minimal amount of DMSO or Methanol.[2] This facilitates easier injection into incinerator nozzles.[2]

  • Labeling : Mark as "Non-Regulated Chemical Waste" or "Toxic Solid" depending on local thresholds.[2] explicitly list "A-317491 Sodium Salt".[1][2]

  • Destruction : Ship to a licensed TSDF (Treatment, Storage, and Disposal Facility) for incineration with afterburner and scrubber .[2]

Protocol B: Liquid Waste (Experimental Residues)

Objective: Prevent contamination of municipal water systems.

Scenario 1: Aqueous Solutions (Buffers/Media) [2]

  • Segregation : Do not mix with bleach (hypochlorite).[2] A-317491 contains nitrogen and aromatic rings; chlorination can create toxic byproducts.[2]

  • Collection : Pour into the "Aqueous Waste" carboy.

  • pH Adjustment : Ensure the waste container pH is between 5 and 9 to prevent precipitation of the free acid, which can clog waste lines.[2]

Scenario 2: Organic Solutions (DMSO/Ethanol Stocks)

  • Segregation : Collect in "Organic Solvent" waste containers (Halogenated or Non-Halogenated, depending on the co-solvent).

  • Compatibility : A-317491 is stable in organic solvents.[2] No special quenching is required before collection.[2][3]

Visualizing the Decision Logic

DisposalLogic Start Waste Generation: A-317491 StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Powder Liquid Liquid Solution StateCheck->Liquid Solution ActionSolid Containerize in HDPE Label: Toxic Solid Solid->ActionSolid SolventCheck Primary Solvent? Liquid->SolventCheck Aqueous Aqueous (Water/Buffer) SolventCheck->Aqueous >90% Water Organic Organic (DMSO/MeOH) SolventCheck->Organic Solvents ActionAq Collect in Aqueous Waste Do NOT Bleach Aqueous->ActionAq ActionOrg Collect in Solvent Waste Fuel Blending Organic->ActionOrg Incineration High-Temp Incineration (TSDF) ActionSolid->Incineration ActionAq->Incineration ActionOrg->Incineration

Figure 1: Decision matrix for segregating A-317491 waste streams to ensure proper downstream destruction.

Part 5: Emergency Spill Management

Scenario : A 50mg vial of A-317491 powder is dropped and shatters on the benchtop.

The Protocol:

  • Evacuate & Ventilate : Clear the immediate area.[2] If outside a hood, allow dust to settle for 2-3 minutes.[2]

  • PPE Upgrade : Don N95 mask and double gloves immediately.[2]

  • Wet Containment :

    • Do not dry sweep.[2] This creates dust.[2]

    • Cover the spill with paper towels dampened with water or a mild detergent solution.[2]

    • The water solubilizes the salt, trapping it in the paper matrix.[2]

  • Collection : Scoop the damp towels and glass shards into a wide-mouth plastic jar.

  • Surface Decontamination : Wipe the surface three times with water, then once with 70% ethanol.[2]

  • Disposal : Label the jar as "Debris contaminated with A-317491" and treat as solid hazardous waste.

SpillResponse Event Spill Incident Secure 1. Secure Area (Stop airflow turbulence) Event->Secure PPE 2. Don PPE (N95 + Double Gloves) Secure->PPE Wet 3. Wet Method (Cover with damp towels) PPE->Wet Collect 4. Collect (Scoop into Jar) Wet->Collect Clean 5. Decontaminate (3x Water Wash) Collect->Clean

Figure 2: Linear workflow for managing dry powder spills to minimize inhalation risk.[2][5]

Part 6: References

  • Jarvis, M. F., et al. (2002).[2] "A-317491, a novel potent and selective non-nucleotide antagonist of P2X3 and P2X2/3 receptors, reduces chronic inflammatory and neuropathic pain in the rat."[2][7][8] Proceedings of the National Academy of Sciences, 99(26), 17179-17184.[2][7] [Link][2]

Sources

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Method

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Feasible Synthetic Routes

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